Product packaging for Sonepiprazole(Cat. No.:CAS No. 170858-33-0)

Sonepiprazole

货号: B1681054
CAS 编号: 170858-33-0
分子量: 401.5 g/mol
InChI 键: WNUQCGWXPNGORO-NRFANRHFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

See also: Sonepiprazole Mesylate (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H27N3O3S B1681054 Sonepiprazole CAS No. 170858-33-0

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-[4-[2-[(1S)-3,4-dihydro-1H-isochromen-1-yl]ethyl]piperazin-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S/c22-28(25,26)19-7-5-18(6-8-19)24-14-12-23(13-15-24)11-9-21-20-4-2-1-3-17(20)10-16-27-21/h1-8,21H,9-16H2,(H2,22,25,26)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUQCGWXPNGORO-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=CC=CC=C21)CCN3CCN(CC3)C4=CC=C(C=C4)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](C2=CC=CC=C21)CCN3CCN(CC3)C4=CC=C(C=C4)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801317650
Record name Sonepiprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170858-33-0
Record name Sonepiprazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170858-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sonepiprazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170858330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sonepiprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SONEPIPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O609V24217
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Sonepiprazole's Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sonepiprazole (U-101,387) is a highly selective dopamine D4 receptor antagonist. This technical guide provides an in-depth overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of its signaling pathway and experimental workflows. This compound exhibits a high affinity for the human dopamine D4 receptor and demonstrates functional antagonism by blocking agonist-induced inhibition of adenylyl cyclase. Despite its potent and selective D4 antagonism, clinical trials did not show efficacy for the treatment of schizophrenia. However, preclinical studies suggest a potential role in modulating cognitive function, particularly under conditions of stress. This document serves as a comprehensive resource for researchers investigating dopamine D4 receptor pharmacology and the therapeutic potential of selective antagonists.

Core Mechanism of Action: Selective Dopamine D4 Receptor Antagonism

This compound is a phenylpiperazine derivative that acts as a potent and highly selective antagonist of the dopamine D4 receptor.[1] Its primary mechanism involves binding to the D4 receptor and blocking the effects of the endogenous agonist, dopamine. The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that couples to the Gi/o family of G proteins.[2][3] Activation of the D4 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP).[4] this compound, as a functional antagonist, reverses this effect by preventing the agonist-induced inhibition of adenylyl cyclase.[4]

Receptor Binding Profile

This compound's high selectivity for the D4 receptor is a key feature of its pharmacological profile. It displays significantly lower affinity for other dopamine receptor subtypes (D1, D2, D3), as well as for serotonin and adrenergic receptors. This selectivity minimizes off-target effects that are often associated with less selective antipsychotic medications.

Table 1: this compound Receptor Binding Affinities (Ki)

ReceptorKi (nM)SpeciesReference
Dopamine D410Human
Dopamine D4.210Human
Dopamine D1> 2,000-
Dopamine D2> 2,000-
Dopamine D3> 2,000-
Serotonin 5-HT1A> 2,000-
Serotonin 5-HT2> 2,000-
α1-Adrenergic> 2,000-
α2-Adrenergic> 2,000-
Downstream Signaling Pathway

The antagonism of the D4 receptor by this compound directly impacts the intracellular signaling cascade. By blocking the Gi/o protein activation, this compound prevents the downregulation of adenylyl cyclase, thereby maintaining or restoring normal levels of cAMP. This action is central to its pharmacological effect.

D4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine (Agonist) D4R Dopamine D4 Receptor Dopamine->D4R Binds and Activates This compound This compound (Antagonist) This compound->D4R Binds and Blocks Gi_o Gi/o Protein D4R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits ATP ATP cAMP cAMP AC->cAMP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Dopamine D4 Receptor Signaling Pathway

Experimental Protocols

The following sections detail the methodologies used in key experiments to characterize the mechanism of action of this compound.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of this compound for various receptors.

Objective: To quantify the affinity of this compound for the dopamine D4 receptor and its selectivity over other receptors.

General Protocol:

  • Membrane Preparation: Cell membranes from cell lines stably expressing the receptor of interest (e.g., human dopamine D4.2 receptor in CHO cells) are prepared. Tissues are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.

  • Incubation: A constant concentration of a specific radioligand (e.g., [3H]-spiperone for D4 receptors) is incubated with the receptor-containing membranes in the presence of varying concentrations of the competing ligand (this compound).

  • Separation: The reaction is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Prepare Cell Membranes (Expressing Receptor of Interest) start->prep incubate Incubate Membranes with: - Radioligand (e.g., [3H]-spiperone) - this compound (Varying Concentrations) prep->incubate separate Separate Bound and Free Ligand (Rapid Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis: - Determine IC50 - Calculate Ki (Cheng-Prusoff) quantify->analyze end End analyze->end

Radioligand Binding Assay Workflow
Functional Antagonism Assay (cAMP Inhibition)

This assay determines the functional effect of this compound on the D4 receptor signaling pathway.

Objective: To assess the ability of this compound to block agonist-induced inhibition of cAMP production.

General Protocol:

  • Cell Culture: A cell line stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells) is cultured.

  • Stimulation: The cells are first stimulated with a direct activator of adenylyl cyclase, such as forskolin, to induce a measurable level of cAMP.

  • Agonist and Antagonist Treatment: The cells are then treated with a D4 receptor agonist (e.g., quinpirole) in the presence of varying concentrations of this compound.

  • cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The ability of this compound to reverse the quinpirole-induced decrease in cAMP levels is quantified, and an IC50 value for the functional antagonism is determined.

cAMP_Assay_Workflow start Start culture Culture Cells Expressing Dopamine D4 Receptor start->culture stimulate Stimulate with Forskolin (to increase basal cAMP) culture->stimulate treat Treat with: - D4 Agonist (e.g., Quinpirole) - this compound (Varying Concentrations) stimulate->treat measure Measure Intracellular cAMP Levels (e.g., HTRF, ELISA) treat->measure analyze Data Analysis: - Determine reversal of agonist effect - Calculate functional IC50 measure->analyze end End analyze->end

cAMP Functional Assay Workflow
In Vivo c-fos mRNA Expression

This experiment assesses the neuronal activation in specific brain regions following this compound administration.

Objective: To determine the effect of this compound on neuronal activity in brain regions with high D4 receptor expression.

General Protocol:

  • Animal Dosing: Laboratory animals (e.g., rats) are administered this compound or a vehicle control.

  • Tissue Collection: After a specific time, the animals are euthanized, and their brains are rapidly removed and frozen.

  • Sectioning: Coronal brain sections are prepared using a cryostat.

  • In Situ Hybridization: The brain sections are processed for in situ hybridization using a radiolabeled or fluorescently labeled probe specific for c-fos mRNA. This involves hybridization of the probe to the target mRNA within the tissue.

  • Detection and Imaging: The labeled probe is detected using autoradiography or fluorescence microscopy.

  • Quantification: The level of c-fos mRNA expression in different brain regions is quantified by measuring the optical density or fluorescence intensity.

cFos_Workflow start Start dosing Administer this compound or Vehicle to Animals start->dosing collection Collect and Freeze Brain Tissue dosing->collection sectioning Prepare Coronal Brain Sections collection->sectioning hybridization In Situ Hybridization with c-fos mRNA Probe sectioning->hybridization detection Detect Probe Signal (Autoradiography/Fluorescence) hybridization->detection quantification Quantify c-fos Expression in Brain Regions detection->quantification end End quantification->end

c-fos mRNA Expression Workflow

Functional Outcomes and Clinical Implications

Antipsychotic Potential

The high affinity of the atypical antipsychotic clozapine for the D4 receptor led to the hypothesis that selective D4 antagonism could be an effective treatment for schizophrenia with a reduced risk of extrapyramidal side effects. However, in a placebo-controlled clinical trial, this compound was found to be ineffective in treating the positive and negative symptoms of schizophrenia.

Cognitive Function

Preclinical studies have suggested a role for the dopamine D4 receptor in cognitive processes, particularly those mediated by the prefrontal cortex. This compound has been shown to prevent stress-induced cognitive deficits in monkeys. In these studies, a pharmacological stressor was used to impair performance on a delayed response task, a measure of working memory. Pretreatment with this compound dose-dependently reversed this impairment. These findings suggest that selective D4 receptor antagonists may have therapeutic potential for treating cognitive dysfunction in disorders where prefrontal cortical function is compromised by stress.

Conclusion

This compound is a highly selective dopamine D4 receptor antagonist with a well-characterized mechanism of action. It effectively blocks the D4 receptor's inhibitory effect on adenylyl cyclase, thereby preventing the agonist-induced decrease in intracellular cAMP. While it did not prove to be an effective antipsychotic for schizophrenia, its ability to mitigate stress-induced cognitive deficits in preclinical models suggests that the D4 receptor remains a viable target for the development of novel therapeutics for cognitive disorders. This technical guide provides a comprehensive foundation for researchers working with this compound and other selective D4 receptor ligands.

References

Sonepiprazole: An In-depth Technical Guide to its Dopamine D4 Receptor Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sonepiprazole (also known as U-101387) is a phenylpiperazine derivative recognized for its high affinity and selectivity as an antagonist for the dopamine D4 receptor. This technical guide provides a comprehensive overview of the binding profile and functional activity of this compound, with a focus on its remarkable selectivity for the D4 receptor subtype over other dopamine receptors and various other neurotransmitter receptors. Detailed experimental protocols for assessing receptor binding and functional antagonism are presented, alongside visualizations of key experimental workflows and the dopamine D4 receptor signaling pathway. This document is intended to serve as a core resource for researchers and professionals in the fields of pharmacology and drug development investigating the therapeutic potential and mechanism of action of D4-selective compounds.

Introduction

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in cortical and limbic areas of the brain. Its unique distribution and pharmacology have implicated it in the pathophysiology of various neuropsychiatric disorders, including schizophrenia and ADHD. This compound has emerged as a critical pharmacological tool for elucidating the physiological and pathological roles of the D4 receptor due to its high selectivity. Unlike many antipsychotic agents that exhibit broad receptor activity, this compound's focused interaction with the D4 receptor minimizes off-target effects, allowing for a more precise investigation of D4 receptor function.

Receptor Binding Affinity Profile of this compound

The selectivity of this compound is quantitatively demonstrated by its binding affinities (Ki values) for various neurotransmitter receptors. The following tables summarize the binding profile of this compound, highlighting its potent and selective binding to the human dopamine D4 receptor.

Table 1: this compound Binding Affinity for Human Dopamine Receptors

Receptor SubtypeKi (nM)
Dopamine D4.2 10
Dopamine D1> 2,000
Dopamine D2> 2,000
Dopamine D3> 2,000

Data sourced from Merchant et al. (1996).

Table 2: this compound Binding Affinity for Other Neurotransmitter Receptors

Receptor FamilyReceptor SubtypeKi (nM)
Serotonin5-HT1A> 2,000
5-HT2> 2,000
Adrenergicα1> 2,000
α2> 2,000
HistamineH1> 2,000

Data sourced from Merchant et al. (1996).

Experimental Protocols

The following sections detail the methodologies for key in vitro assays used to characterize the receptor selectivity and functional activity of this compound.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. Competition binding assays, in particular, are used to determine the Ki value of an unlabeled test compound (like this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the binding affinity (Ki) of this compound for dopamine D1, D2, D3, and D4 receptors.

Materials:

  • Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine receptor subtype of interest (D1, D2, D3, or D4).

  • Radioligands:

    • D1 Receptor: [³H]-SCH23390

    • D2 Receptor: [³H]-Spiperone

    • D3 Receptor: [³H]-7-OH-DPAT

    • D4 Receptor: [³H]-Spiperone

  • Test Compound: this compound (U-101387)

  • Non-specific Agent: A high concentration of an unlabeled ligand (e.g., 10 µM Butaclamol or Haloperidol) to determine non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation Fluid: A liquid cocktail that emits light upon interaction with radioisotopes.

  • Liquid Scintillation Counter: An instrument to measure radioactivity.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: Perform the assay in a 96-well plate in triplicate.

    • Total Binding Wells: Add assay buffer, a fixed concentration of the appropriate radioligand (typically at or near its Kd value), and the membrane suspension.

    • Non-specific Binding (NSB) Wells: Add the non-specific agent, the fixed concentration of radioligand, and the membrane suspension.

    • Competition Wells: Add serial dilutions of this compound, the fixed concentration of radioligand, and the membrane suspension.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Radioactivity Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the average counts per minute (CPM) from the NSB wells from the average CPM of the total binding wells.

    • For the competition wells, plot the percentage of specific binding against the log concentration of this compound.

    • Fit the resulting sigmoidal curve using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Cells expressing receptor) Assay_Plate 96-Well Plate Setup (Total, NSB, Competition) Membrane_Prep->Assay_Plate Radioligand_Prep Radioligand Solution (e.g., [3H]-Spiperone) Radioligand_Prep->Assay_Plate Sonepiprazole_Prep This compound Dilutions Sonepiprazole_Prep->Assay_Plate NSB_Agent_Prep Non-specific Binding Agent (e.g., Haloperidol) NSB_Agent_Prep->Assay_Plate Incubation Incubation (e.g., 60 min at 25°C) Assay_Plate->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Scintillation_Counting Liquid Scintillation Counting (CPM) Filtration->Scintillation_Counting Data_Processing Calculate Specific Binding (Total - NSB) Scintillation_Counting->Data_Processing Curve_Fitting Non-linear Regression (IC50 Determination) Data_Processing->Curve_Fitting Ki_Calculation Cheng-Prusoff Equation (Ki Calculation) Curve_Fitting->Ki_Calculation D4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Activates This compound This compound This compound->D4R Blocks G_Protein Gi/o Protein (Gαi/o-GDP + Gβγ) D4R->G_Protein Activates G_alpha_GTP Gαi/o-GTP G_Protein->G_alpha_GTP G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Inhibits Conversion G_alpha_GTP->AC Inhibits ERK ERK1/2 G_beta_gamma->ERK Modulates Ca_Channel Voltage-Gated Ca²⁺ Channels G_beta_gamma->Ca_Channel Inhibits ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx

Sonepiprazole: A Technical Guide to its Pharmacology and Toxicology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sonepiprazole (also known as U-101,387) is a potent and highly selective antagonist of the dopamine D4 receptor. Initially investigated as a potential antipsychotic for the treatment of schizophrenia, its clinical development was halted due to a lack of efficacy. Despite this, this compound remains a valuable research tool for elucidating the physiological and pathological roles of the D4 receptor. This technical guide provides an in-depth overview of the pharmacology and toxicology of this compound, compiling available quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows.

Pharmacology

Mechanism of Action

This compound is a phenylpiperazine derivative that acts as a highly selective antagonist at the dopamine D4 receptor.[1] Its mechanism of action is centered on blocking the binding of dopamine to this specific receptor subtype, thereby modulating downstream signaling pathways.

Pharmacodynamics

This compound's pharmacodynamic profile is characterized by its high affinity and selectivity for the dopamine D4 receptor over other dopamine receptor subtypes and other neurotransmitter receptors.

This compound demonstrates a high affinity for the human dopamine D4 receptor, with a reported inhibitor constant (Ki) of 10 nM.[2][3] It exhibits marked selectivity, with significantly lower affinity (Ki > 2,000 nM) for dopamine D1, D2, and D3 receptors, as well as for serotonin 5-HT1A and 5-HT2 receptors, and α1- and α2-adrenergic receptors.[2]

Receptor SubtypeKi (nM)
Dopamine D4 10 [2]
Dopamine D1> 2,000
Dopamine D2> 2,000
Dopamine D3> 2,000
Serotonin 5-HT1A> 2,000
Serotonin 5-HT2> 2,000
α1-Adrenergic> 2,000
α2-Adrenergic> 2,000

Preclinical studies in animal models have revealed several notable in vivo effects of this compound:

  • Reversal of Prepulse Inhibition (PPI) Deficits: this compound has been shown to reverse the deficits in prepulse inhibition induced by the dopamine agonist apomorphine in rats. This effect is a common preclinical screen for antipsychotic activity.

  • Cognitive Enhancement in Stress Models: In rhesus monkeys, this compound has been demonstrated to prevent stress-induced cognitive deficits in a delayed response task, suggesting a potential role for the D4 receptor in modulating prefrontal cortex function under stress.

  • Lack of Typical Antipsychotic-like Effects: Unlike classical D2 receptor antagonists such as haloperidol, this compound does not block the behavioral effects of amphetamine or apomorphine, does not alter spontaneous locomotor activity on its own, and is devoid of extrapyramidal and neuroendocrine side effects in animal models.

Pharmacokinetics
ParameterRatDogMonkey
Cmax Data not availableData not availableData not available
Tmax Data not availableData not availableData not available
t1/2 Data not availableData not availableData not available
Bioavailability (%) Data not availableData not availableData not available
Brain Penetration Excellent (qualitative)Data not availableData not available
Metabolism and Drug Interactions

The specific cytochrome P450 (CYP) enzymes responsible for the metabolism of this compound have not been extensively detailed in publicly available literature. Therefore, its potential for drug-drug interactions via CYP inhibition or induction remains largely uncharacterized.

Toxicology

Comprehensive toxicological data for this compound, including LD50 and No-Observed-Adverse-Effect-Level (NOAEL) values from acute and repeated-dose studies, are not publicly available. The following sections outline the general principles of the toxicological studies that would be conducted for a compound like this compound.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects occurring within a short time of administration of a single dose of a substance. The Median Lethal Dose (LD50) is a common endpoint.

SpeciesRouteLD50
RatOralData not available
MouseOralData not available
Subchronic and Chronic Toxicity

Repeated-dose toxicity studies evaluate the effects of a substance following prolonged exposure. A 90-day subchronic oral toxicity study in rodents is a standard preclinical requirement.

SpeciesDurationRouteNOAEL
Rat90-dayOralData not available
Dog--Data not available
Safety Pharmacology

Safety pharmacology studies are conducted to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.

  • Cardiovascular System: Assessment of cardiovascular effects, including potential for QT interval prolongation via hERG channel inhibition, is a critical component of safety pharmacology. Specific data for this compound's effect on the hERG channel is not available.

  • Central Nervous System (CNS): CNS safety is often evaluated using a functional observational battery (FOB) or a modified Irwin test to assess behavioral and neurological changes.

  • Respiratory System: The effects on respiratory function are also a key part of the core safety pharmacology battery.

Genotoxicity

Genotoxicity assays are performed to detect the potential of a compound to induce genetic mutations or chromosomal damage. A standard battery of tests typically includes:

  • Ames Test (Bacterial Reverse Mutation Assay): To assess for point mutations.

  • In Vitro Micronucleus or Chromosomal Aberration Assay: To evaluate for chromosomal damage in mammalian cells.

  • In Vivo Micronucleus Test: To assess for chromosomal damage in a whole animal model.

Specific results from genotoxicity studies on this compound are not publicly available.

Reproductive and Developmental Toxicology

These studies are designed to evaluate the potential adverse effects of a substance on fertility, embryonic development, and pre- and postnatal development. Data from such studies on this compound are not available in the public domain.

Experimental Protocols

Dopamine D4 Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D4 receptor.

Methodology: This assay is typically performed using cell membranes prepared from a cell line (e.g., CHO or HEK293) stably expressing the human dopamine D4 receptor. A radiolabeled ligand with high affinity for the D4 receptor, such as [³H]-spiperone, is used. The assay measures the ability of unlabeled this compound to compete with the radioligand for binding to the receptor.

Procedure:

  • Membrane Preparation: Cells expressing the D4 receptor are harvested, homogenized, and centrifuged to isolate the cell membrane fraction.

  • Assay Incubation: A fixed concentration of the radioligand ([³H]-spiperone) and varying concentrations of this compound are incubated with the membrane preparation in an appropriate assay buffer.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Quantification of Radioactivity: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

G cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Quantification cluster_3 Data Analysis D4_Membranes D4 Receptor Membranes Incubation Incubate at 37°C D4_Membranes->Incubation Radioligand [3H]-Spiperone Radioligand->Incubation This compound This compound (Competitor) This compound->Incubation Filtration Rapid Filtration Incubation->Filtration Separate bound/free Scintillation Scintillation Counting Filtration->Scintillation Measure radioactivity IC50 Determine IC50 Scintillation->IC50 Ki Calculate Ki IC50->Ki Cheng-Prusoff Equation

Workflow for Dopamine D4 Receptor Binding Assay.

Prepulse Inhibition (PPI) Test in Rats

Objective: To evaluate the effect of this compound on sensorimotor gating deficits induced by a dopamine agonist.

Methodology: PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the startle reaction to a subsequent stronger stimulus (pulse). Deficits in PPI are observed in certain psychiatric disorders and can be induced in rodents by dopamine agonists like apomorphine.

Procedure:

  • Acclimation: Rats are individually placed in a startle chamber and allowed to acclimate for a defined period.

  • Drug Administration: this compound or vehicle is administered, followed by apomorphine or vehicle at appropriate pretreatment times.

  • Test Session: The test session consists of a series of trials, including:

    • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.

    • Prepulse-pulse trials: A weak acoustic stimulus (e.g., 70-85 dB) precedes the strong pulse by a short interval (e.g., 100 ms).

    • No-stimulus trials: Background noise only.

  • Startle Response Measurement: The whole-body startle response of the rat is measured by a transducer in the platform of the chamber.

  • Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials.

G cluster_0 Pre-treatment cluster_1 Testing cluster_2 Measurement & Analysis Sonepiprazole_Admin Administer this compound Apomorphine_Admin Administer Apomorphine Sonepiprazole_Admin->Apomorphine_Admin Acclimation Acclimate in Startle Chamber Apomorphine_Admin->Acclimation Test_Session Present Stimuli (Pulse, Prepulse-Pulse) Acclimation->Test_Session Measure_Startle Measure Startle Response Test_Session->Measure_Startle Calculate_PPI Calculate % PPI Measure_Startle->Calculate_PPI G cluster_0 Incubation cluster_1 Sampling & Analysis cluster_2 Data Calculation Sonepiprazole_Microsomes This compound + Liver Microsomes Add_NADPH Add NADPH (Initiate) Sonepiprazole_Microsomes->Add_NADPH Time_Points Sample at Time Points Add_NADPH->Time_Points Quench Quench Reaction Time_Points->Quench LCMS LC-MS/MS Analysis Quench->LCMS HalfLife Calculate t1/2 LCMS->HalfLife CLint Calculate CLint LCMS->CLint

References

The Discovery and Early Development of Sonepiprazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sonepiprazole (U-101,387) is a phenylpiperazine derivative that emerged from early drug discovery programs as a potent and highly selective antagonist for the dopamine D4 receptor. This technical guide provides an in-depth overview of the history and discovery of this compound, detailing its pharmacological profile, the key experiments that defined its activity, and its initial development trajectory. The synthesis, in vitro and in vivo pharmacology, and the ultimate clinical evaluation of this compound for schizophrenia are presented, offering a comprehensive resource for researchers in neuropharmacology and drug development.

Introduction: The Rationale for a Selective D4 Antagonist

The discovery of the dopamine D4 receptor subtype in the early 1990s generated significant interest within the neuroscience community. The D4 receptor's distinct localization in cortical and limbic brain regions, areas implicated in the pathophysiology of schizophrenia, and its high affinity for the atypical antipsychotic clozapine, suggested that selective D4 receptor antagonists could offer a novel therapeutic approach with a potentially improved side-effect profile compared to existing antipsychotics that primarily targeted the D2 receptor. This hypothesis spurred the initiation of drug discovery programs aimed at identifying potent and selective D4 receptor ligands.

Discovery and Synthesis

This compound was first synthesized and characterized by researchers at The Upjohn Company (later part of Pfizer)[1]. The chemical name for this compound is (S)-(-)-4-[4-[2-(isochroman-1-yl)ethyl]-piperazin-1-yl] benzenesulfonamide[1].

Chemical Structure
  • Chemical Formula: C₂₁H₂₇N₃O₃S[2]

  • Molecular Weight: 401.53 g/mol [1][2]

  • CAS Number: 170858-33-0

  • Synonyms: U-101,387, PNU-101,387-G

Synthesis of this compound

The synthesis of this compound involves a multi-step process. A detailed experimental protocol for a similar synthesis is outlined below.

Experimental Protocol: Synthesis of (S)-(-)-4-[4-[2-(isochroman-1-yl)ethyl]-piperazin-1-yl] benzenesulfonamide

This protocol is a representative synthesis for compounds of this class.

Step 1: Preparation of 1-(2-Hydroxyethyl)isochroman

  • To a solution of isochroman-1-methanol in a suitable solvent such as dichloromethane, a mild oxidizing agent (e.g., pyridinium chlorochromate) is added portion-wise at room temperature.

  • The reaction is stirred for several hours until the starting material is consumed (monitored by TLC).

  • The reaction mixture is then filtered through a pad of silica gel and the solvent is evaporated under reduced pressure to yield the corresponding aldehyde.

  • The crude aldehyde is dissolved in a suitable solvent like tetrahydrofuran (THF) and cooled to 0°C.

  • A solution of a Grignard reagent, such as vinylmagnesium bromide, is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting alcohol is then subjected to a hydroboration-oxidation reaction using borane-tetrahydrofuran complex followed by treatment with sodium hydroxide and hydrogen peroxide to yield 1-(2-hydroxyethyl)isochroman.

Step 2: Mesylation of 1-(2-Hydroxyethyl)isochroman

  • To a solution of 1-(2-hydroxyethyl)isochroman in dichloromethane at 0°C, triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride.

  • The reaction mixture is stirred at 0°C for one hour and then at room temperature for an additional two hours.

  • The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the mesylate.

Step 3: Coupling with 1-(4-Benzenesulfonamidophenyl)piperazine

  • A mixture of the mesylate from Step 2, 1-(4-benzenesulfonamidophenyl)piperazine, and a base such as potassium carbonate in a solvent like acetonitrile is heated at reflux for several hours.

  • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Step 4: Chiral Resolution

  • The racemic this compound can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid and subsequent fractional crystallization to isolate the desired (S)-enantiomer.

In Vitro Pharmacology

This compound's in vitro pharmacological profile was extensively characterized through radioligand binding and functional assays, which established its high affinity and selectivity for the dopamine D4 receptor.

Receptor Binding Affinity

Table 1: this compound (U-101,387) Receptor Binding Affinity (Ki, nM)

ReceptorKi (nM)Reference
Dopamine D410
Dopamine D1> 2,000
Dopamine D2> 2,000
Dopamine D3> 2,000
Serotonin 5-HT1A> 2,000
Serotonin 5-HT2> 2,000
α1-Adrenergic> 2,000
α2-Adrenergic> 2,000

Experimental Protocol: Radioligand Binding Assay for Dopamine D4 Receptor

  • Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human dopamine D4 receptor are used.

  • Radioligand: [³H]Spiperone, a high-affinity antagonist for D2-like receptors, is commonly used.

  • Assay Buffer: Typically, a Tris-HCl buffer (50 mM, pH 7.4) containing MgCl₂ (5 mM), EDTA (1 mM), and KCl (120 mM) is used.

  • Incubation: Cell membranes (containing a specific amount of protein, e.g., 10-20 µg) are incubated with a fixed concentration of [³H]Spiperone (e.g., 0.1-0.5 nM) and varying concentrations of this compound in the assay buffer.

  • Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of a non-labeled D4 antagonist, such as haloperidol (10 µM).

  • Termination: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Washing: The filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Antagonism

This compound was characterized as a functional antagonist at the D4 receptor. This was demonstrated by its ability to block the agonist-induced inhibition of adenylyl cyclase.

Experimental Protocol: Functional cAMP Assay

  • Cell Line: A cell line stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells) is used.

  • Assay Principle: The dopamine D4 receptor is a Gi/o-coupled receptor, and its activation by an agonist (e.g., dopamine or quinpirole) leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will block this effect.

  • Procedure:

    • Cells are plated in 96-well plates and allowed to adhere.

    • The cells are then pre-incubated with varying concentrations of this compound for a specific period (e.g., 15-30 minutes).

    • Forskolin (an adenylyl cyclase activator) and a fixed concentration of a dopamine agonist (e.g., quinpirole at its EC80) are added to the wells to stimulate and then inhibit cAMP production.

    • The reaction is incubated for a defined time (e.g., 30 minutes) at 37°C.

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: The concentration of this compound that produces a 50% inhibition of the agonist's effect (IC50) is determined.

In Vivo Pharmacology and Preclinical Development

Preclinical studies in animal models were conducted to assess the in vivo effects of this compound. Unlike typical D2 receptor antagonists, this compound did not induce catalepsy or block the behavioral effects of amphetamine, suggesting a lower risk of extrapyramidal side effects. Interestingly, this compound was shown to reverse prepulse inhibition deficits induced by apomorphine and to prevent stress-induced cognitive deficits in monkeys, suggesting potential efficacy in treating certain aspects of schizophrenia.

Table 2: Preclinical Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

ParameterValue
CmaxData not readily available in public domain
TmaxData not readily available in public domain
BioavailabilityGood oral bioavailability reported

Dopamine D4 Receptor Signaling and Experimental Workflows

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor, upon activation by dopamine, couples to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and reduced protein kinase A (PKA) activity. The βγ subunits of the G-protein can also modulate other downstream effectors, such as ion channels. This compound, as an antagonist, blocks the initial binding of dopamine to the receptor, thereby preventing this signaling cascade.

D4_Signaling_Pathway Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binds This compound This compound (Antagonist) This compound->D4R Blocks Gi_alpha Gαi D4R->Gi_alpha Activates G_betagamma Gβγ D4R->G_betagamma AC Adenylyl Cyclase Gi_alpha->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Modulates

Dopamine D4 Receptor Signaling Pathway
Experimental Workflow for GPCR Antagonist Characterization

The characterization of a novel GPCR antagonist like this compound typically follows a structured workflow, moving from initial high-throughput screening to detailed in vitro and in vivo characterization.

Antagonist_Workflow HTS High-Throughput Screening (Primary Binding Assay) Hit_Val Hit Validation (Dose-Response Binding) HTS->Hit_Val Selectivity Selectivity Profiling (Binding against other receptors) Hit_Val->Selectivity Functional Functional Assays (e.g., cAMP Assay) Selectivity->Functional InVivo In Vivo Pharmacology (Animal Models) Functional->InVivo PK Pharmacokinetics (ADME studies) InVivo->PK Lead_Opt Lead Optimization PK->Lead_Opt

GPCR Antagonist Characterization Workflow

Clinical Trial and Discontinuation for Schizophrenia

Based on its promising preclinical profile, this compound was advanced into clinical trials for the treatment of schizophrenia. However, a large, placebo-controlled clinical trial failed to demonstrate efficacy for this compound compared to the active comparator, olanzapine. The lack of clinical benefit led to the discontinuation of its development for this indication.

Conclusion

This compound represents a significant effort in the rational design of a selective dopamine D4 receptor antagonist for the treatment of schizophrenia. While it ultimately did not demonstrate clinical efficacy for this indication, its discovery and characterization provided valuable insights into the pharmacology of the D4 receptor and the complexities of antipsychotic drug development. The detailed methodologies and data presented in this guide serve as a comprehensive resource for understanding the history of this compound and can inform future research in the field of dopamine receptor pharmacology.

References

An In-Depth Technical Guide to the Carbonic Anhydrase Inhibitory Profile of Sonepiprazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sonepiprazole, a phenylpiperazine derivative originally developed as a highly selective dopamine D₄ receptor antagonist for the treatment of schizophrenia, has been identified as a potent inhibitor of human carbonic anhydrases (hCAs). This guide provides a comprehensive technical overview of the carbonic anhydrase inhibition properties of this compound, consolidating available quantitative data, detailing experimental methodologies, and visualizing key pathways and processes. This dual functionality of this compound as both a D₄ receptor antagonist and a carbonic anhydrase inhibitor presents intriguing possibilities for polypharmacology and the development of novel therapeutics.

Introduction

This compound (U-101,387) was initially investigated as a potential antipsychotic agent due to its high affinity and selectivity for the dopamine D₄ receptor.[1] While it did not demonstrate efficacy in clinical trials for schizophrenia, subsequent research has unveiled a significant off-target activity: the potent inhibition of several human carbonic anhydrase (hCA) isoforms.[2]

Carbonic anhydrases are a family of ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] They are involved in a multitude of physiological processes, and their dysregulation is implicated in various diseases, making them important therapeutic targets.[3] The discovery of this compound's potent hCA inhibition opens new avenues for its potential application and for the design of novel drugs targeting these enzymes.

This document serves as a technical guide for researchers and drug development professionals, summarizing the quantitative data on this compound's inhibition of various hCA isoforms, providing detailed experimental protocols for the key assays used in its characterization, and offering visual representations of the underlying mechanisms and workflows.

Quantitative Inhibition Data

This compound has been demonstrated to be a potent inhibitor of most of the 12 catalytically active human carbonic anhydrase isoforms. The inhibitory activity, expressed as the inhibition constant (Kᵢ), varies across the different isoforms. The most potent inhibition is observed against the brain-associated isoform hCA VII.[2] A summary of the available quantitative data is presented in Table 1.

IsoformInhibition Constant (Kᵢ) (nM)
hCA I25.4
hCA II15.8
hCA IIIInactive
hCA IV7679
hCA VA18.5
hCA VB10.2
hCA VI12.7
hCA VII2.9
hCA IX30.1
hCA XII28.6
hCA XIII14.3
hCA XIV35.2

Table 1: Inhibition constants (Kᵢ) of this compound against a panel of human carbonic anhydrase isoforms.

Mechanism of Action

The inhibitory action of this compound on carbonic anhydrases follows the classical mechanism of sulfonamide inhibitors. X-ray crystallographic studies of this compound in complex with hCA I, hCA II, and hCA XII have revealed that the primary sulfonamide group of the molecule directly coordinates with the zinc ion in the active site of the enzyme. This interaction displaces the zinc-bound water molecule/hydroxide ion, which is essential for the catalytic hydration of carbon dioxide, thereby inhibiting the enzyme's function.

Zn Zn²⁺ H2O H₂O Zn->H2O Coordination His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 This compound This compound (-SO₂NH₂) This compound->Zn Sulfonamide group coordinates Zn²⁺ Inhibition Inhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis S1 Prepare hCA and this compound Solutions S3 Load Syringes of Stopped-Flow Apparatus S1->S3 S2 Prepare CO₂-saturated Buffer with pH Indicator S2->S3 S4 Rapid Mixing and Reaction Initiation S3->S4 S5 Monitor Absorbance Change Over Time S4->S5 S6 Calculate Initial Reaction Rates S5->S6 S7 Determine Ki Values S6->S7 cluster_prep Preparation cluster_data Data Collection cluster_analysis Structure Determination X1 Express and Purify hCA Isoforms X2 Co-crystallize hCA with this compound X1->X2 X3 Mount Crystal and Expose to X-rays X2->X3 X4 Record Diffraction Pattern X3->X4 X5 Process Data and Generate Electron Density Map X4->X5 X6 Build and Refine Molecular Model X5->X6 cluster_targets Molecular Targets cluster_effects Potential Cellular/Physiological Effects This compound This compound D4R Dopamine D₄ Receptor This compound->D4R Antagonism CA Carbonic Anhydrase (e.g., hCA VII, IX, XII) This compound->CA Inhibition Neuro Modulation of Neuronal Activity D4R->Neuro CA->Neuro pH Alteration of pH Homeostasis CA->pH Tumor Disruption of Tumor Microenvironment pH->Tumor

References

Sonepiprazole and its Potential in Cognitive Impairment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sonepiprazole (U-101387) is a potent and highly selective dopamine D4 receptor antagonist that has been investigated for its potential therapeutic applications. While clinical trials did not support its efficacy for the positive and negative symptoms of schizophrenia, compelling preclinical evidence suggests a role for this compound in mitigating cognitive deficits, particularly those induced by stress. This technical guide provides an in-depth overview of this compound, focusing on its pharmacological profile, preclinical research in cognitive impairment, and detailed experimental methodologies. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development who are exploring novel therapeutic strategies for cognitive disorders.

Introduction

Cognitive impairment is a core feature of several neuropsychiatric and neurodegenerative disorders, representing a significant unmet medical need. The dopaminergic system, particularly the D4 receptor subtype, which is predominantly expressed in the prefrontal cortex, has emerged as a promising target for procognitive drug development. This compound, with its high selectivity for the D4 receptor, offers a unique pharmacological tool to investigate the role of this receptor in cognitive processes. This guide synthesizes the current knowledge on this compound, with a focus on the foundational preclinical studies that highlight its potential in the context of cognitive impairment.

Pharmacological Profile of this compound

This compound is a phenylpiperazine derivative that acts as a selective antagonist at the dopamine D4 receptor. Its pharmacological profile is characterized by a high affinity for the D4 receptor and markedly lower affinity for other dopamine receptor subtypes and other neurotransmitter receptors.

Receptor Binding Affinity

In vitro binding studies have demonstrated the high affinity and selectivity of this compound for the human dopamine D4.2 receptor subtype. The binding affinity is typically reported as the inhibitor constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors.

Receptor SubtypeLigandTissue/Cell LineKi (nM)Reference
Dopamine D4.2This compound (U-101387)Clonal cell lines10[1]
Dopamine D1This compound (U-101387)Not specified>2000[1]
Dopamine D2This compound (U-101387)Not specified>2000[1]
Dopamine D3This compound (U-101387)Not specified>2000[1]
Serotonin 1AThis compound (U-101387)Not specified>2000
Serotonin 2This compound (U-101387)Not specified>2000
α1-adrenergicThis compound (U-101387)Not specified>2000
α2-adrenergicThis compound (U-101387)Not specified>2000
Histamine H1This compound (U-101387)Not specified>2000[1]
Pharmacokinetics

Pharmacokinetic studies have indicated that this compound possesses favorable properties for a central nervous system (CNS) drug, including good oral bioavailability and the ability to penetrate the blood-brain barrier.

ParameterSpeciesValue/DescriptionReference
Oral BioavailabilityNot specifiedExcellent
Brain PenetrationNot specifiedExcellent

Mechanism of Action in Cognitive Function

The procognitive effects of this compound are hypothesized to be mediated by its antagonist activity at D4 receptors in the prefrontal cortex (PFC). The PFC is a critical brain region for executive functions, including working memory. Dopamine D4 receptors are coupled to Gi proteins, and their activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. By blocking these receptors, this compound may disinhibit downstream signaling pathways, ultimately modulating the activity of pyramidal neurons in the PFC and enhancing cognitive performance, particularly under conditions of stress where dopamine levels are elevated.

D4_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular D4R Dopamine D4 Receptor Gi Gi Protein D4R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Dopamine Dopamine Dopamine->D4R Activates This compound This compound This compound->D4R Blocks Gi->AC Inhibits PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuronal_Activity Modulation of Neuronal Activity (e.g., in PFC) PKA->Neuronal_Activity Modulates Delayed_Response_Task_Workflow Start Start Trial Cue Cue Phase: Experimenter baits one food well in view of the monkey. Start->Cue Delay Delay Phase: Opaque screen is lowered for a specified delay interval. Cue->Delay Response Response Phase: Screen is raised, monkey chooses a food well. Delay->Response Correct Correct Choice? Response->Correct Reward Monkey receives food reward. Correct->Reward Yes Incorrect No reward. Correct->Incorrect No End End Trial Reward->End Incorrect->End Research_Logic cluster_preclinical Preclinical Research cluster_clinical Clinical Research cluster_future Future Directions Pharmacology Pharmacological Characterization: - High affinity and selectivity for D4 receptor (Ki = 10 nM) - Low affinity for other receptors (>2000 nM) Mechanism Hypothesized Mechanism of Action: Antagonism of D4 receptors in the PFC modulates neuronal activity and enhances cognitive function. Pharmacology->Mechanism Cognitive_Study Preclinical Cognitive Study (Arnsten et al., 2000): This compound reverses stress-induced working memory deficits in monkeys. Mechanism->Cognitive_Study Future_Research Future Research: Investigate this compound in other models of cognitive impairment (e.g., aging, ADHD). Explore potential for combination therapies. Cognitive_Study->Future_Research Schizophrenia_Trial Clinical Trial in Schizophrenia: Ineffective for positive and negative symptoms. Schizophrenia_Trial->Future_Research

References

Sonepiprazole: A Preclinical Data Compendium for the Selective D4 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive summary of the preclinical data for sonepiprazole (U-101,387), a potent and selective dopamine D4 receptor antagonist. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed overview of the compound's pharmacological profile, experimental methodologies, and key preclinical findings.

Executive Summary

This compound is a phenylpiperazine derivative that has demonstrated high affinity and selectivity for the dopamine D4 receptor. Preclinical investigations have revealed its potential as a tool for exploring the role of the D4 receptor in central nervous system disorders. Notably, this compound exhibits a distinct preclinical profile compared to classical antipsychotics, with a lack of extrapyramidal side effects in animal models. Furthermore, recent studies have uncovered a dual mechanism of action, with this compound also acting as a potent inhibitor of carbonic anhydrases. This guide synthesizes the available quantitative data, details the experimental protocols used in key studies, and provides visual representations of its signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative preclinical data for this compound.

Table 1: Receptor Binding Affinity of this compound [1]

Receptor/TransporterSpeciesKi (nM)
Dopamine D4Human10
Dopamine D1Rat> 2,000
Dopamine D2Rat> 2,000
Dopamine D3Rat> 2,000
Serotonin 5-HT1ARat> 2,000
Serotonin 5-HT2Rat> 2,000
α1-AdrenergicRat> 2,000
α2-AdrenergicRat> 2,000

Table 2: In Vitro Carbonic Anhydrase Inhibition of this compound

IsoformKi (nM)
hCA I15.3
hCA II10.8
hCA VA45.7
hCA VB49.3
hCA VII2.9
hCA XII38.8
hCA XIII47.7

hCA: human Carbonic Anhydrase

Table 3: In Vivo Preclinical Observations for this compound

Animal ModelSpeciesEffectFinding
Prepulse Inhibition (PPI)RatReversal of apomorphine-induced deficitsSuggests potential antipsychotic-like activity in this model.
Stress-Induced Cognitive DeficitRhesus MonkeyPrevention of stress-induced cognitive deficitsIndicates potential for cognitive enhancement under stress conditions.
Amphetamine-Induced HyperlocomotionRatNo blockade of behavioral effectsDifferentiates this compound from typical antipsychotics.
Apomorphine-Induced StereotypyRatNo blockade of behavioral effectsFurther distinguishes this compound from typical antipsychotics.
Catalepsy InductionRatLacks extrapyramidal side effectsFavorable side effect profile compared to typical antipsychotics.
c-fos ExpressionRatPotent induction in the infralimbic/ventral prelimbic cortexSimilar to the atypical antipsychotic clozapine, suggesting a potential role in cortical modulation.

Table 4: Pharmacokinetic Parameters of this compound (Animal Models)

ParameterSpeciesValue
Oral BioavailabilityRat, MonkeyQualitatively described as "excellent", but specific percentage not reported in available literature.
Brain PenetrationRat, MonkeyQualitatively described as "excellent", but specific brain-to-plasma ratio not reported in available literature.
CmaxNot ReportedNot Reported
TmaxNot ReportedNot Reported
Half-life (t1/2)Not ReportedNot Reported

Experimental Protocols

This section details the methodologies for key preclinical experiments involving this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for various neurotransmitter receptors.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with the human dopamine D4 receptor) or from specific brain regions of laboratory animals (e.g., rat striatum for D2 receptors).

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2 and other ions) is used.

  • Radioligand: A specific radiolabeled ligand with high affinity for the target receptor is used (e.g., [3H]-spiperone for D2/D4 receptors).

  • Competition Assay: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor drug (this compound).

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a set duration to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Models of Psychosis and Cognitive Function

Objective: To assess sensorimotor gating, a process deficient in some psychiatric disorders.

General Protocol:

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal (typically a rat or mouse).

  • Acclimation: Animals are acclimated to the startle chamber for a brief period.

  • Stimuli: The session consists of different trial types presented in a pseudorandom order:

    • Pulse-alone trials: A strong startling stimulus (e.g., 120 dB white noise) is presented.

    • Prepulse-plus-pulse trials: The startling stimulus is preceded by a weak, non-startling acoustic prepulse (e.g., 70-85 dB).

    • No-stimulus trials: Background noise only.

  • Drug Administration: this compound or a vehicle is administered at a specified time before the test session. In some paradigms, a PPI-disrupting agent like apomorphine is co-administered.

  • Data Analysis: The percentage of PPI is calculated as: [1 - (startle response on prepulse-plus-pulse trial / startle response on pulse-alone trial)] x 100.

Objective: To evaluate the ability of a compound to mitigate the negative effects of stress on cognitive performance.

General Protocol:

  • Subjects: Typically, non-human primates (e.g., rhesus monkeys) are used.

  • Cognitive Task: Animals are trained on a working memory task, such as a delayed response task, where they have to remember the location of a cue after a delay period.

  • Stress Induction: An acute stressor is introduced. This can be exposure to loud noise or a social stressor.

  • Drug Administration: this compound or a vehicle is administered before the stress exposure and cognitive testing.

  • Data Analysis: The accuracy of performance on the cognitive task is compared between the drug-treated and vehicle-treated groups under both stressed and non-stressed conditions.

Carbonic Anhydrase Inhibition Assay

Objective: To determine the inhibitory potency of this compound against various carbonic anhydrase isoforms.

General Protocol:

  • Enzyme: Purified recombinant human carbonic anhydrase (hCA) isoforms are used.

  • Assay Method: A stopped-flow spectrophotometric method is commonly employed to measure the CO2 hydration activity of the enzyme.

  • Procedure: The assay measures the enzyme-catalyzed hydration of CO2 by monitoring the change in pH using a colorimetric indicator. The initial rates of the reaction are measured in the presence and absence of the inhibitor (this compound).

  • Data Analysis: The inhibition constants (Ki) are determined by fitting the data to the appropriate inhibition model.

Visualizations

Signaling Pathway of this compound

Sonepiprazole_Signaling_Pathway cluster_d4 D4 Receptor Pathway cluster_ca Carbonic Anhydrase Pathway This compound This compound d4_receptor Dopamine D4 Receptor This compound->d4_receptor Antagonist carbonic_anhydrase Carbonic Anhydrase (e.g., hCA VII) This compound->carbonic_anhydrase Inhibitor adenylyl_cyclase Adenylyl Cyclase d4_receptor->adenylyl_cyclase Inhibition camp cAMP adenylyl_cyclase->camp Converts ATP to pka PKA camp->pka Activates downstream_signaling Downstream Signaling (e.g., gene expression, neuronal excitability) pka->downstream_signaling Phosphorylates h2co3 H2CO3 carbonic_anhydrase->h2co3 Catalyzes co2_h2o CO2 + H2O co2_h2o->carbonic_anhydrase ph_regulation pH Regulation Ion Transport h2co3->ph_regulation dopamine Dopamine dopamine->d4_receptor Agonist

Caption: this compound's dual mechanism of action.

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow start Compound Synthesis (this compound) in_vitro In Vitro Screening start->in_vitro binding_assay Receptor Binding Assays (D4, other receptors) in_vitro->binding_assay functional_assay Functional Assays (e.g., cAMP inhibition) in_vitro->functional_assay ca_assay Carbonic Anhydrase Inhibition Assays in_vitro->ca_assay in_vivo In Vivo Studies in_vitro->in_vivo pk_studies Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) in_vivo->pk_studies behavioral_models Behavioral Models (PPI, Cognitive Tasks) in_vivo->behavioral_models safety_pharm Safety Pharmacology (e.g., catalepsy) in_vivo->safety_pharm data_analysis Data Analysis & Interpretation in_vivo->data_analysis lead_optimization Lead Optimization or Clinical Candidate Selection data_analysis->lead_optimization

Caption: A typical preclinical evaluation workflow.

References

Sonepiprazole and its Interaction with Dopamine Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sonepiprazole (U-101387) is a phenylpiperazine derivative meticulously designed as a high-affinity, selective antagonist for the dopamine D4 receptor. The rationale for its development was rooted in the "dopamine hypothesis" of schizophrenia, with the D4 receptor being a compelling target due to its preferential expression in cortical and limbic brain regions implicated in the pathophysiology of the disorder. This technical guide provides a comprehensive overview of this compound's role in dopamine pathways, detailing its receptor binding profile, mechanism of action, and the experimental methodologies employed in its preclinical and clinical evaluation. Despite promising preclinical data, this compound ultimately failed to demonstrate efficacy in clinical trials for schizophrenia, a crucial outcome that has informed subsequent drug development strategies targeting the D4 receptor. This document serves as an in-depth resource, consolidating quantitative data, experimental protocols, and an analysis of the signaling pathways influenced by this compound.

Introduction: The Rationale for Targeting the Dopamine D4 Receptor

The dopamine hypothesis of schizophrenia posits that dysregulation of dopaminergic neurotransmission is a key contributor to the symptoms of the disorder.[1] While traditional antipsychotics primarily target the dopamine D2 receptor, their efficacy is often accompanied by significant motor side effects. The discovery of the dopamine D4 receptor, and the observation that the atypical antipsychotic clozapine has a higher affinity for D4 than D2 receptors, sparked considerable interest in developing selective D4 antagonists as a novel therapeutic strategy for schizophrenia.[2][3] The D4 receptor's localization in the prefrontal cortex, a brain region associated with cognition and negative symptoms, further supported its potential as a target for improving these challenging aspects of schizophrenia.[2] this compound emerged from this research as a highly selective D4 receptor antagonist.[2]

Pharmacological Profile of this compound

This compound's defining characteristic is its high affinity and selectivity for the dopamine D4 receptor over other dopamine receptor subtypes and other biogenic amine receptors.

Receptor Binding Affinity

Quantitative analysis of this compound's binding affinity is crucial for understanding its pharmacological profile. The following table summarizes the inhibition constants (Ki) of this compound at various receptors. A lower Ki value indicates a higher binding affinity.

ReceptorKi (nM)SpeciesReference
Dopamine D4 10 Human
Dopamine D1> 2,000-
Dopamine D2> 2,000-
Dopamine D3> 2,000-
Serotonin 5-HT1A> 2,000-
Serotonin 5-HT2> 2,000-
α1-Adrenergic> 2,000-
α2-Adrenergic> 2,000-

Table 1: Receptor Binding Profile of this compound

Off-Target Activity

Interestingly, recent research has identified an off-target activity of this compound. It acts as a potent inhibitor of human carbonic anhydrases, with a particularly high affinity for the brain-associated isoform hCA VII.

TargetKI (nM)Reference
Carbonic Anhydrase VII (hCA VII) 2.9

Table 2: Off-Target Inhibitory Activity of this compound

Mechanism of Action in Dopamine Pathways

This compound's primary mechanism of action is the competitive antagonism of the dopamine D4 receptor. By binding to the D4 receptor, this compound prevents the endogenous ligand, dopamine, from activating the receptor and initiating downstream signaling cascades.

Dopamine D4 Receptor Signaling

The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). Its primary signaling pathway involves coupling to inhibitory G proteins (Gi/o).

D4_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R This compound This compound This compound->D4R Antagonism Gi_o Gi/o Protein (αβγ) D4R->Gi_o Activation G_alpha_i Gαi Gi_o->G_alpha_i Dissociation G_beta_gamma Gβγ Gi_o->G_beta_gamma AC Adenylyl Cyclase G_alpha_i->AC Inhibition K_channel K+ Channel G_beta_gamma->K_channel Modulation MAPK_pathway MAPK/ERK Pathway G_beta_gamma->MAPK_pathway Modulation ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression (Altered) CREB->Gene_Expression Regulation K_ion K+ K_channel->K_ion Efflux

Dopamine D4 Receptor Signaling Pathway

Activation of the D4 receptor by dopamine leads to the dissociation of the Gi/o protein into its Gαi and Gβγ subunits. The Gαi subunit subsequently inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels attenuates the activity of protein kinase A (PKA) and downstream signaling pathways, including the phosphorylation of cAMP response element-binding protein (CREB), which can modulate gene expression. The Gβγ subunit can also modulate the activity of other effector proteins, such as inwardly rectifying potassium (K+) channels and the MAPK/ERK pathway.

As a D4 receptor antagonist, this compound blocks the initial step of this cascade, preventing dopamine-mediated inhibition of adenylyl cyclase and the subsequent downstream effects.

Experimental Protocols

The characterization of this compound and its effects on dopamine pathways involves a series of in vitro and in vivo experiments. The following sections detail the generalized protocols for these key assays. It is important to note that the specific parameters used in the original studies of this compound may not be publicly available; therefore, these protocols represent standard methodologies in the field.

In Vitro Assays

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Radioligand_Binding_Workflow Start Start: Prepare Cell Membranes (Expressing D4R) Incubate Incubate Membranes with: - Radioligand ([3H]Spiperone) - Test Compound (this compound) - Buffer Start->Incubate Filter Rapid Filtration (Separate bound from free radioligand) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting (Measure radioactivity) Wash->Count Analyze Data Analysis: - Determine IC50 - Calculate Ki Count->Analyze End End: Determine Binding Affinity Analyze->End

Workflow for Radioligand Binding Assay

Materials:

  • Cell Membranes: From cell lines (e.g., CHO or HEK293) stably expressing the human dopamine D4 receptor.

  • Radioligand: A high-affinity D4 receptor ligand labeled with a radioisotope (e.g., [3H]spiperone).

  • Test Compound: this compound at a range of concentrations.

  • Non-specific Binding Control: A high concentration of a non-labeled D4 ligand (e.g., haloperidol) to determine non-specific binding.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Incubation: Cell membranes, radioligand, and either buffer (for total binding), non-specific control, or varying concentrations of this compound are incubated together to allow binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.

cAMP_Assay_Workflow Start Start: Plate Cells (Expressing D4R) Pre_incubate Pre-incubate with this compound (Varying concentrations) Start->Pre_incubate Stimulate Stimulate with: - D4 Agonist (e.g., Dopamine) - Forskolin (to increase basal cAMP) Pre_incubate->Stimulate Lyse Lyse Cells Stimulate->Lyse Detect Measure Intracellular cAMP (e.g., HTRF, ELISA) Lyse->Detect Analyze Data Analysis: - Determine IC50 for cAMP inhibition reversal Detect->Analyze End End: Determine Functional Antagonism Analyze->End

References

Sonepiprazole and Schizophrenia: A Technical Review of Clinical Trial Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sonepiprazole (formerly PNU-101387G) is a potent and selective antagonist of the dopamine D4 receptor.[1][2] The rationale for its investigation in schizophrenia stemmed from the "dopamine hypothesis" and the observation that the highly effective atypical antipsychotic, clozapine, has a high affinity for the D4 receptor.[3] It was theorized that selective D4 receptor blockade could offer antipsychotic efficacy with a more favorable side effect profile, particularly concerning extrapyramidal symptoms (EPS) commonly associated with D2 receptor antagonists.[1] However, a key placebo-controlled clinical trial ultimately demonstrated that this compound was ineffective for the treatment of patients with schizophrenia.[3] This whitepaper provides a detailed overview of the clinical trial results, experimental protocols, and the underlying scientific rationale for the investigation of this compound in schizophrenia.

Mechanism of Action: The Dopamine D4 Receptor Hypothesis

This compound is a phenylpiperazine derivative that acts as a highly selective D4 receptor antagonist. Preclinical studies demonstrated its high affinity for the D4 receptor, with significantly lower affinity for D1, D2, and D3 dopamine receptors, as well as serotonin and adrenergic receptors.

The therapeutic hypothesis was centered on the distribution of D4 receptors in the brain, particularly in the prefrontal cortex, a region implicated in the cognitive and negative symptoms of schizophrenia. The theory posited that by selectively blocking D4 receptors, this compound could modulate dopaminergic activity in this key brain region, potentially leading to therapeutic benefits without the motor side effects associated with D2 receptor blockade in the striatum.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron (Prefrontal Cortex) cluster_2 Therapeutic Intervention cluster_3 Hypothesized Outcome Dopamine Dopamine D4_Receptor D4 Receptor Dopamine->D4_Receptor Binds Therapeutic_Effect Modulation of Dopaminergic Activity (Antipsychotic Effect) D4_Receptor->Therapeutic_Effect Expected Pathway This compound This compound This compound->D4_Receptor Blocks

Caption: Hypothesized Signaling Pathway of this compound.

Clinical Trial of this compound in Schizophrenia

A significant, multicenter, randomized, placebo-controlled clinical trial was conducted to evaluate the efficacy and safety of this compound in patients with schizophrenia. The findings of this trial were published by Corrigan, M.H., et al. in 2004 in Biological Psychiatry.

Experimental Protocol

The study was a 6-week, double-blind, placebo- and active-controlled trial.

  • Participants: 467 hospitalized patients with a diagnosis of schizophrenia (according to DSM-IV criteria) and a Positive and Negative Syndrome Scale (PANSS) total score of ≥ 60 were included in the study.

  • Treatment Arms: Patients were randomly assigned to one of the following treatment groups:

    • This compound (dose not specified in the abstract)

    • Olanzapine (an established atypical antipsychotic, serving as the active comparator)

    • Placebo

  • Primary Efficacy Endpoint: The primary measure of efficacy was the mean change from baseline in the PANSS total score at the end of the 6-week treatment period.

  • Secondary Efficacy Endpoints: Secondary outcome measures included the mean change from baseline in:

    • PANSS factor scores

    • Brief Psychiatric Rating Scale (BPRS) score

    • Clinical Global Impressions Severity of Illness (CGI-S) score

    • Calgary Depression Scale score

G cluster_0 Patient Recruitment cluster_1 Randomization cluster_2 Treatment Arms (6 Weeks) cluster_3 Efficacy Assessment P1 467 Hospitalized Patients with Schizophrenia (PANSS >= 60) R1 Random Assignment P1->R1 T1 This compound R1->T1 T2 Olanzapine (Active Comparator) R1->T2 T3 Placebo R1->T3 A1 Primary Endpoint: Mean Change in PANSS Total Score T1->A1 A2 Secondary Endpoints: - PANSS Factor Scores - BPRS Score - CGI-S Score - Calgary Depression Scale T1->A2 T2->A1 T2->A2 T3->A1 T3->A2

Caption: Clinical Trial Workflow.
Clinical Trial Results

The clinical trial failed to demonstrate the efficacy of this compound in treating schizophrenia.

Efficacy Data:

Outcome MeasureThis compound vs. PlaceboOlanzapine vs. Placebo
Primary Endpoint
Mean Change in PANSS Total ScoreNo statistically significant differenceStatistically significant difference favoring olanzapine
Secondary Endpoints
Mean Change in PANSS Factor ScoresNo statistically significant differenceStatistically significant difference favoring olanzapine
Mean Change in BPRS ScoreNo statistically significant differenceStatistically significant difference favoring olanzapine
Mean Change in CGI-S ScoreNo statistically significant differenceStatistically significant difference favoring olanzapine
Mean Change in Calgary Depression ScaleNo statistically significant differenceNo statistically significant difference

Safety and Tolerability: The available abstracts do not provide detailed quantitative data on the safety and tolerability of this compound. However, preclinical studies in animals suggested a favorable profile with a lack of extrapyramidal and neuroendocrine effects compared to D2 receptor antagonists like haloperidol.

Discussion and Conclusion

The clinical trial of this compound yielded unequivocal results: the selective D4 receptor antagonist was not effective in treating the symptoms of schizophrenia. The active comparator, olanzapine, demonstrated its established efficacy, validating the trial's methodology and the patient population's responsiveness to antipsychotic treatment.

The failure of this compound challenged the hypothesis that selective D4 receptor antagonism is a viable therapeutic strategy for schizophrenia. While the preclinical rationale was sound, the translation to clinical efficacy was not observed. This outcome underscores the complexity of schizophrenia's neurobiology and the potential limitations of targeting a single, highly specific receptor subtype. As a result of these findings, further research into this compound for the treatment of schizophrenia was discontinued.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Sonepiprazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sonepiprazole is a selective dopamine D4 receptor antagonist that has been investigated for its potential in treating neurological and psychiatric disorders.[1][2] Its synthesis involves a multi-step process culminating in the coupling of a chiral isochroman moiety with a piperazinyl benzenesulfonamide core. This document provides detailed protocols for the synthesis of this compound, including the preparation of key intermediates, the final coupling reaction, and methods for its purification and chiral separation to obtain the desired (S)-enantiomer.

Synthesis of this compound

The synthesis of this compound can be approached as a convergent synthesis, involving the preparation of two key intermediates: (S)-1-(2-tosyloxyethyl)isochroman (Intermediate A) and 4-(piperazin-1-yl)benzenesulfonamide (Intermediate B) . These intermediates are then coupled, followed by purification to yield the final product.

Synthesis of Key Intermediates

1.1.1. Synthesis of (S)-1-(2-tosyloxyethyl)isochroman (Intermediate A)

This intermediate provides the chiral isochroman core of this compound. The synthesis begins with the enantioselective preparation of (S)-isochroman-1-ethanol, which is then tosylated to create a good leaving group for the subsequent coupling reaction.

  • Step 1: Synthesis of (S)-isochroman-1-ethanol

    • Protocol based on analogous enantioselective reductions.

    • Materials: Isochroman-1-one, chiral reducing agent (e.g., (R)-2-Methyl-CBS-oxazaborolidine), borane dimethyl sulfide complex (BMS), methanol, diethyl ether, hydrochloric acid (1M).

    • Protocol:

      • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve isochroman-1-one in anhydrous diethyl ether.

      • Cool the solution to -20°C.

      • Slowly add a solution of (R)-2-Methyl-CBS-oxazaborolidine in toluene, followed by the dropwise addition of borane dimethyl sulfide complex.

      • Stir the reaction mixture at -20°C and monitor the progress by Thin Layer Chromatography (TLC).

      • Upon completion, quench the reaction by the slow addition of methanol, followed by 1M hydrochloric acid.

      • Separate the organic layer, and extract the aqueous layer with diethyl ether.

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by flash column chromatography to yield (S)-isochroman-1-ethanol.

  • Step 2: Tosylation of (S)-isochroman-1-ethanol

    • Protocol based on general tosylation procedures.[3][4]

    • Materials: (S)-isochroman-1-ethanol, p-toluenesulfonyl chloride (TsCl), pyridine or triethylamine, dichloromethane (DCM).

    • Protocol:

      • Dissolve (S)-isochroman-1-ethanol in dry dichloromethane in a flask under an inert atmosphere.

      • Cool the solution to 0°C in an ice bath.

      • Add pyridine or triethylamine, followed by the portion-wise addition of p-toluenesulfonyl chloride.

      • Stir the reaction at 0°C and allow it to slowly warm to room temperature. Monitor the reaction by TLC.

      • After completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude (S)-1-(2-tosyloxyethyl)isochroman (Intermediate A). This intermediate may be used in the next step without further purification if deemed sufficiently pure by TLC and NMR analysis.

1.1.2. Synthesis of 4-(piperazin-1-yl)benzenesulfonamide (Intermediate B)

This intermediate forms the arylpiperazine sulfonamide portion of this compound.

  • Protocol:

    • Materials: 1-(4-aminophenyl)piperazine, sodium nitrite, hydrochloric acid, sulfur dioxide, copper(I) chloride, aqueous ammonia.

    • Protocol (based on Sandmeyer-type reaction):

      • Diazotize 1-(4-aminophenyl)piperazine with sodium nitrite and hydrochloric acid at 0-5°C to form the corresponding diazonium salt.

      • In a separate vessel, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add copper(I) chloride as a catalyst.

      • Slowly add the cold diazonium salt solution to the sulfur dioxide solution.

      • Stir the reaction mixture, allowing it to warm to room temperature.

      • Upon completion of the sulfonyl chloride formation, carefully quench the reaction mixture with ice water.

      • Extract the sulfonyl chloride into a suitable organic solvent.

      • Treat the organic extract containing the sulfonyl chloride with an excess of aqueous ammonia to form the sulfonamide.

      • Isolate the crude 4-(piperazin-1-yl)benzenesulfonamide by filtration or extraction and purify by recrystallization.

Coupling of Intermediates to form Racemic this compound

This final step involves the N-alkylation of the piperazine ring of Intermediate B with the tosylated isochroman derivative, Intermediate A.

  • Protocol:

    • Materials: (S)-1-(2-tosyloxyethyl)isochroman (Intermediate A), 4-(piperazin-1-yl)benzenesulfonamide (Intermediate B), potassium carbonate or triethylamine, acetonitrile or dimethylformamide (DMF).

    • Protocol:

      • In a round-bottom flask, combine 4-(piperazin-1-yl)benzenesulfonamide (Intermediate B) and a base such as potassium carbonate or triethylamine in a suitable solvent like acetonitrile or DMF.

      • Add a solution of (S)-1-(2-tosyloxyethyl)isochroman (Intermediate A) in the same solvent to the mixture.

      • Heat the reaction mixture to reflux and monitor its progress by TLC.

      • Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.

      • Remove the solvent under reduced pressure.

      • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude racemic this compound.

Purification of this compound

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds like this compound.[5]

  • General Protocol:

    • Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol, isopropanol, or ethanol/water).

    • If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot filtration.

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Purification Step Method Solvent/Mobile Phase Typical Yield Purity
Crude Product---Variable
RecrystallizationCooling CrystallizationEthanol or Isopropanol/Water60-80%>98%
Chiral SeparationChiral HPLCHexane/Ethanol/Diethylamine40-50% (per enantiomer)>99.5% ee

Note: Yields and purity are representative and may vary based on reaction conditions and scale.

Chiral Separation

To obtain the biologically active (S)-enantiomer, the racemic this compound must be separated. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for this.

  • Protocol for Chiral HPLC Separation:

    • Instrumentation: Preparative HPLC system with a UV detector.

    • Chiral Stationary Phase: Polysaccharide-based columns such as Chiralpak AD or Lux Cellulose-2 are often effective for separating enantiomers of pharmaceutical compounds.

    • Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent like n-hexane and a polar modifier such as ethanol or isopropanol. A small amount of an amine additive like diethylamine is often added to improve peak shape for basic compounds like this compound.

    • Procedure:

      • Dissolve the racemic this compound in a suitable solvent, compatible with the mobile phase.

      • Inject the solution onto the chiral column.

      • Elute the enantiomers using the optimized mobile phase.

      • Monitor the separation by UV detection.

      • Collect the fractions corresponding to the (S)-enantiomer.

      • Combine the fractions and remove the solvent under reduced pressure to obtain the enantiomerically pure this compound.

Parameter Condition
Column Chiralpak AD (or similar polysaccharide-based CSP)
Mobile Phase n-Hexane:Ethanol:Diethylamine (e.g., 80:20:0.1)
Flow Rate Dependent on column dimensions (analytical vs. preparative)
Detection UV at a suitable wavelength (e.g., 254 nm)

Visualized Workflows

This compound Synthesis Workflow

G This compound Synthesis Workflow cluster_intermediate_A Intermediate A Synthesis cluster_intermediate_B Intermediate B Synthesis isochromanone Isochroman-1-one isochroman_ethanol (S)-Isochroman-1-ethanol isochromanone->isochroman_ethanol Enantioselective Reduction intermediate_A (S)-1-(2-tosyloxyethyl)isochroman isochroman_ethanol->intermediate_A Tosylation racemic_this compound Racemic this compound intermediate_A->racemic_this compound Coupling aminophenylpiperazine 1-(4-aminophenyl)piperazine intermediate_B 4-(piperazin-1-yl)benzenesulfonamide aminophenylpiperazine->intermediate_B Diazotization, Sulfonylation, Amination intermediate_B->racemic_this compound G This compound Purification Workflow crude_product Crude Racemic this compound recrystallized_product Recrystallized Racemic this compound crude_product->recrystallized_product Recrystallization s_enantiomer (S)-Sonepiprazole (Enantiomerically Pure) recrystallized_product->s_enantiomer Chiral HPLC r_enantiomer (R)-Sonepiprazole recrystallized_product->r_enantiomer Chiral HPLC

References

Sonepiprazole In Vivo Experimental Protocols: A Representative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available literature does not contain detailed in vivo experimental protocols or comprehensive preclinical data for Sonepiprazole. The following application notes and protocols are representative examples based on common methodologies used for the in vivo evaluation of selective dopamine D4 receptor antagonists and other antipsychotic agents. These are intended to serve as a guide for researchers and professionals in the field.

Application Notes

This compound is a selective antagonist of the dopamine D4 receptor. The rationale for its investigation in conditions like schizophrenia stems from the hypothesis that blockade of D4 receptors, which are localized in brain regions associated with cognition and emotion, could offer therapeutic benefits with a reduced risk of the extrapyramidal side effects associated with dopamine D2 receptor antagonism.[1] Preclinical in vivo studies are crucial to characterize the pharmacological profile of such a compound, including its efficacy in relevant animal models, pharmacokinetic properties, and target engagement.

Key In Vivo Assays for a Selective D4 Antagonist:
  • Behavioral Models: To assess the potential efficacy of a D4 antagonist, various animal models that mimic aspects of psychiatric disorders are employed. These models can be pharmacological, such as those induced by psychostimulants, or neurodevelopmental.[2][3][4]

  • Pharmacokinetic (PK) Studies: These are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. PK data informs dose selection and regimen for efficacy and toxicology studies.

  • Receptor Occupancy (RO) Studies: In vivo RO studies are critical to confirm that the drug engages its intended target (the D4 receptor) in the brain at doses that are tested in behavioral models. This helps to establish a clear relationship between target engagement and pharmacological effect.

Experimental Protocols

Protocol 1: Evaluation of Antipsychotic-like Activity in a Pharmacological Model of Schizophrenia (Amphetamine-Induced Hyperlocomotion)

This protocol describes a common method to assess the potential of a compound to mitigate the positive symptoms of schizophrenia, such as psychosis, which are often modeled by the hyperlocomotor effects of dopamine agonists like amphetamine.[4]

Experimental Workflow

cluster_acclimation Acclimation Phase cluster_testing Testing Phase cluster_analysis Data Analysis acclimate Acclimate male Sprague-Dawley rats (250-300g) to housing conditions for 7 days. handle Handle rats daily for 3 days prior to testing. acclimate->handle habituate Habituate rats to open-field arenas for 30 minutes. pretreat Administer Vehicle or this compound (i.p.) at varying doses (e.g., 1, 5, 10 mg/kg). habituate->pretreat amphetamine 30 minutes post-treatment, administer Amphetamine (1.5 mg/kg, s.c.). pretreat->amphetamine record Immediately place rats in open-field arenas and record locomotor activity for 60 minutes. amphetamine->record analyze Analyze total distance traveled and vertical activity using automated tracking software. stats Perform statistical analysis (e.g., ANOVA followed by post-hoc tests). analyze->stats cluster_prep Preparation cluster_dosing_sampling Dosing and Sampling cluster_analysis Sample Analysis cannulate Surgically implant jugular vein catheters in male Sprague-Dawley rats. recover Allow rats to recover for at least 3 days. cannulate->recover dose Administer a single dose of this compound (e.g., 5 mg/kg, i.v. or p.o.). collect Collect blood samples via the catheter at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h). dose->collect process Process blood to plasma and store at -80°C. quantify Quantify drug concentration in plasma using LC-MS/MS. process->quantify pk_analysis Perform pharmacokinetic analysis to determine parameters like Cmax, Tmax, AUC, and T1/2. quantify->pk_analysis cluster_drug_admin Drug Administration cluster_brain Brain cluster_outcome Measurement This compound This compound (Systemic Administration) D4_Receptor Dopamine D4 Receptor This compound->D4_Receptor Binds to Occupancy Receptor Occupancy (%) D4_Receptor->Occupancy Determines Radioligand Radioligand (e.g., [3H]-L-745,870) Radioligand->D4_Receptor Binds to

References

Sonepiprazole In Vitro Cell-Based Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sonepiprazole (also known as U-101,387 and PNU-101,387-G) is a phenylpiperazine derivative recognized as a potent and highly selective antagonist of the dopamine D4 receptor.[1][2][3] Its selectivity makes it a valuable tool for investigating the physiological and pathological roles of the D4 receptor. This document provides detailed application notes and protocols for key in vitro cell-based assays used to characterize the pharmacological profile of this compound, specifically its binding affinity and functional antagonism at the human dopamine D4 receptor.

Mechanism of Action

This compound acts as a competitive antagonist at the dopamine D4 receptor. The D4 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand dopamine, couples to the Gαi/o protein. This activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This compound binds to the D4 receptor without initiating this signaling cascade. Instead, it blocks dopamine from binding, thereby preventing the agonist-induced downstream effects.[1][4]

Data Presentation

The binding affinity of this compound for the human dopamine D4 receptor and its selectivity over other dopamine receptor subtypes and other neurotransmitter receptors are summarized below.

Receptor SubtypeLigandK_i_ (nM)Cell LineReference
Dopamine D4This compound10Clonal Cell Lines
Dopamine D1This compound> 2,000Clonal Cell Lines
Dopamine D2This compound> 2,000Clonal Cell Lines
Dopamine D3This compound> 2,000Clonal Cell Lines
Serotonin 1AThis compound> 2,000Clonal Cell Lines
Serotonin 2This compound> 2,000Clonal Cell Lines
α1-AdrenergicThis compound> 2,000Clonal Cell Lines
α2-AdrenergicThis compound> 2,000Clonal Cell Lines

Experimental Protocols

Radioligand Binding Assay for Dopamine D4 Receptor Affinity

This assay determines the binding affinity (K_i_) of this compound for the human dopamine D4 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To quantify the binding affinity of this compound to the human dopamine D4 receptor expressed in a recombinant cell line.

Materials:

  • Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human recombinant dopamine D4 receptor.

  • Radioligand: [³H]Spiperone, a high-affinity antagonist for D2-like receptors.

  • Test Compound: this compound.

  • Non-specific Binding Control: Haloperidol or another suitable high-affinity D4 ligand at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail.

  • Equipment: Glass fiber filters, 96-well plates, cell harvesting equipment, liquid scintillation counter.

Protocol:

  • Membrane Preparation:

    • Culture CHO or HEK293 cells expressing the D4 receptor to confluency and harvest.

    • Homogenize the cells in ice-cold assay buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet with fresh assay buffer and re-centrifuge.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]Spiperone (e.g., a concentration near its K_d_ value), and varying concentrations of this compound.

    • For the determination of non-specific binding, incubate the membranes and radioligand with a high concentration of haloperidol.

    • Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC50 / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Functional Antagonism Assay (cAMP Inhibition)

This assay confirms the antagonistic activity of this compound at the dopamine D4 receptor by measuring its ability to block the dopamine-induced inhibition of adenylyl cyclase activity.

Objective: To determine if this compound can block the dopamine-induced inhibition of adenylyl cyclase activity in cells expressing the human dopamine D4 receptor.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human recombinant dopamine D4 receptor.

  • Test Compound: this compound.

  • Agonist: Dopamine or a D2-like receptor agonist (e.g., Quinpirole).

  • Adenylyl Cyclase Stimulator: Forskolin.

  • Cell Culture Medium.

  • Phosphodiesterase Inhibitor (optional): e.g., IBMX, to prevent cAMP degradation.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or fluorescence-based).

Protocol:

  • Cell Culture and Plating:

    • Culture the D4 receptor-expressing cells to an appropriate confluency.

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Assay:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

    • Add a fixed concentration of dopamine (or another D4 agonist) to the wells already containing this compound. This concentration should be one that produces a submaximal response (e.g., EC80) to allow for the detection of antagonism.

    • Simultaneously or shortly after adding the agonist, add forskolin to all wells to stimulate adenylyl cyclase and raise basal cAMP levels.

    • Incubate for a specified time to allow for changes in cAMP levels.

  • cAMP Measurement:

    • Lyse the cells (if required by the cAMP assay kit).

    • Measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP levels as a function of the this compound concentration.

    • Determine the IC50 value of this compound for the inhibition of the agonist-induced response.

    • This IC50 value represents the concentration of this compound required to inhibit 50% of the functional response to the D4 agonist.

Visualizations

D4_Signaling_Pathway Dopamine Dopamine D4_Receptor Dopamine D4 Receptor Dopamine->D4_Receptor Binds & Activates This compound This compound This compound->D4_Receptor Binds & Blocks G_Protein Gαi/o Protein D4_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Downstream Downstream Cellular Response cAMP->Downstream Modulates

Caption: Dopamine D4 receptor signaling pathway and this compound's mechanism of action.

Functional_Assay_Workflow cluster_0 Cell Preparation cluster_1 Assay Procedure cluster_2 Data Acquisition & Analysis Plate_Cells Plate D4-expressing cells in 96-well plate Incubate_Overnight Incubate overnight Plate_Cells->Incubate_Overnight Wash_Cells Wash cells with assay buffer Incubate_Overnight->Wash_Cells Add_this compound Add varying concentrations of this compound Wash_Cells->Add_this compound Add_Agonist_Forskolin Add Dopamine (agonist) + Forskolin Add_this compound->Add_Agonist_Forskolin Incubate Incubate Add_Agonist_Forskolin->Incubate Measure_cAMP Measure intracellular cAMP levels Incubate->Measure_cAMP Analyze_Data Plot data and determine IC50 Measure_cAMP->Analyze_Data

Caption: Experimental workflow for the functional cAMP antagonism assay.

References

Application Notes and Protocols: Sonepiprazole in Animal Models of Schizophrenia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sonepiprazole is a selective antagonist of the dopamine D4 receptor. The rationale for developing selective D4 antagonists for schizophrenia stemmed from the observation that the highly effective atypical antipsychotic, clozapine, exhibits a greater affinity for D4 receptors compared to D2 receptors. This led to the hypothesis that D4 receptor blockade could be a key mechanism for antipsychotic efficacy, potentially with fewer extrapyramidal side effects associated with strong D2 receptor antagonism[1].

However, it is crucial to note that a significant clinical trial involving 467 patients with schizophrenia found that this compound was ineffective in treating the condition. The study showed no statistically significant differences between any dose of this compound and placebo on the primary or secondary efficacy endpoints after six weeks of treatment[2]. In contrast, the active comparator, olanzapine, demonstrated significant efficacy over placebo[2]. This outcome underscores the translational challenges between preclinical hypotheses and clinical reality in schizophrenia drug development.

These application notes provide an overview of the signaling pathway of the D4 receptor and detail the standard preclinical animal models and protocols that would be utilized to evaluate a compound like this compound for potential antipsychotic properties.

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). Upon binding of dopamine, the D4 receptor couples to inhibitory G proteins (Gαi/o), which in turn inhibit the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP) and subsequently reduces the activity of protein kinase A (PKA)[3]. This signaling cascade is believed to modulate neuronal excitability and neurotransmitter release.

D4_Signaling_Pathway cluster_membrane Cell Membrane cluster_gprotein G Protein (Gi/o) cluster_cytoplasm Cytoplasm Dopamine Dopamine D4R D4 Receptor Dopamine->D4R Activates This compound This compound (Antagonist) This compound->D4R Blocks G_alpha Gαi D4R->G_alpha Activates AC Adenylyl Cyclase G_alpha->AC Inhibits G_beta_gamma Gβγ ATP ATP cAMP cAMP AC->cAMP ATP->cAMP PKA PKA cAMP->PKA Activates CellularResponse Downstream Cellular Response (Reduced Neuronal Excitability) PKA->CellularResponse Phosphorylates Targets

Caption: Dopamine D4 receptor inhibitory signaling pathway.

Hypothetical Preclinical Evaluation Workflow

The preclinical assessment of a potential antipsychotic agent like this compound typically follows a structured workflow. This process begins with in vitro receptor binding and functional assays to confirm target engagement and selectivity. Subsequently, the compound is tested in a series of animal models designed to assess its potential efficacy against the positive, negative, and cognitive symptoms of schizophrenia.

Preclinical_Workflow cluster_phase1 Phase 1: In Vitro Characterization cluster_phase2 Phase 2: In Vivo Behavioral Models cluster_phase3 Phase 3: Safety & Tolerability receptor_binding Receptor Binding Assays (Determine affinity for D4, D2, etc.) functional_assays Functional Assays (Confirm antagonist activity at D4) receptor_binding->functional_assays positive_symptoms Models of Positive Symptoms (e.g., Amphetamine-Induced Hyperlocomotion) functional_assays->positive_symptoms Proceed if selective and potent sensorimotor_gating Models of Sensorimotor Gating Deficits (e.g., Prepulse Inhibition) motor_side_effects Assessment of Motor Side Effects (e.g., Catalepsy Test) positive_symptoms->motor_side_effects Proceed if behaviorally active cognitive_deficits Models of Cognitive Deficits (e.g., Novel Object Recognition) decision Decision: Proceed to Clinical Trials? motor_side_effects->decision toxicology Toxicology & Pharmacokinetics

Caption: General workflow for preclinical testing of a novel antipsychotic.

Data Presentation: Clinical Trial Outcomes

As no specific preclinical data for this compound in animal models of schizophrenia are publicly available, the following table summarizes the key quantitative outcomes from the human clinical trial. This data is essential for understanding the compound's ultimate clinical performance.

Efficacy EndpointThis compound (All Doses)PlaceboOlanzapine (Positive Control)
Primary Endpoint
Mean Change in PANSS Total Score[2]No statistically significant difference from placeboBaselineStatistically significant improvement vs. placebo
Secondary Endpoints
Mean Change in PANSS Factor ScoresNo statistically significant difference from placeboBaselineStatistically significant improvement vs. placebo
Mean Change in BPRS ScoreNo statistically significant difference from placeboBaselineStatistically significant improvement vs. placebo
Mean Change in CGI-S ScoreNo statistically significant difference from placeboBaselineStatistically significant improvement vs. placebo

PANSS: Positive and Negative Syndrome Scale; BPRS: Brief Psychiatric Rating Scale; CGI-S: Clinical Global Impressions Severity of Illness score.

Experimental Protocols (Generalized)

The following are generalized protocols for common animal models used to assess antipsychotic potential. These are not based on specific published studies of this compound but represent standard methodologies in the field.

Protocol 1: Amphetamine-Induced Hyperlocomotion in Rodents

This model is widely used to screen for antipsychotic potential, as the hyperlocomotor effect of amphetamine is mediated by dopamine release, and this effect is reversed by clinically effective antipsychotics.

1. Animals:

  • Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g).

  • House animals in groups of 2-4 with ad libitum access to food and water on a 12-hour light/dark cycle.

  • Allow at least one week of acclimatization to the facility before testing.

2. Materials:

  • Open-field arena (e.g., 40x40x40 cm for rats) equipped with infrared photobeam detectors or a video-tracking system.

  • D-amphetamine sulfate (e.g., 0.5-1.0 mg/kg for rats), dissolved in 0.9% saline.

  • Test compound (this compound) and vehicle.

  • Syringes and needles for intraperitoneal (i.p.) or subcutaneous (s.c.) injections.

3. Procedure:

  • Habituation: Place each animal in the open-field arena for 30-60 minutes on at least two consecutive days prior to the test day to reduce novelty-induced activity.

  • Test Day - Pre-treatment: On the test day, administer the test compound (this compound at various doses) or vehicle via the chosen route (e.g., i.p.). The pre-treatment time will depend on the pharmacokinetics of the compound (typically 30-60 minutes).

  • Test Day - Baseline Activity: Place the animals in the arena and record locomotor activity for a 30-minute baseline period.

  • Test Day - Amphetamine Challenge: Remove the animals, administer D-amphetamine (s.c.), and immediately return them to the arena.

  • Data Recording: Record locomotor activity for the next 60-90 minutes in 5- or 10-minute bins.

4. Data Analysis:

  • The primary endpoint is the total distance traveled or the number of beam breaks during the post-amphetamine period.

  • Analyze data using a two-way ANOVA (Treatment x Time) followed by post-hoc tests to compare the effect of the test compound against the vehicle in the amphetamine-treated groups.

  • A significant reduction in amphetamine-induced hyperlocomotion by the test compound is indicative of potential antipsychotic activity.

Protocol 2: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

PPI is a measure of sensorimotor gating, a neurological process that filters out irrelevant stimuli. Deficits in PPI are observed in patients with schizophrenia and can be modeled in rodents by administering dopamine agonists or NMDA antagonists.

1. Animals:

  • Male C57BL/6 mice (20-25g) or Wistar rats (250-300g).

  • Handle animals for several days before testing to reduce stress.

2. Materials:

  • Acoustic startle chambers (e.g., SR-LAB) with a loudspeaker for delivering acoustic stimuli and a piezoelectric transducer to measure the whole-body startle response.

  • Test compound (this compound) and vehicle.

  • Optionally, a PPI-disrupting agent like apomorphine or MK-801.

3. Procedure:

  • Acclimation: Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).

  • Pre-treatment: Administer the test compound or vehicle at a predetermined time before placing the animal in the chamber.

  • Test Session: The session consists of a series of trials presented in a pseudorandom order:

    • Pulse-alone trials: A strong startle stimulus (e.g., 120 dB white noise for 40 ms) to elicit a maximal startle response.

    • Prepulse-pulse trials: The startle stimulus is preceded (by 100 ms) by a weaker, non-startling prepulse (e.g., 3, 6, or 12 dB above background).

    • Prepulse-alone trials: Only the prepulse stimulus is presented to ensure it does not elicit a startle response on its own.

    • No-stimulus trials: Background noise only, to measure baseline movement.

  • The session typically begins and ends with several pulse-alone trials to assess habituation.

4. Data Analysis:

  • The startle amplitude is measured for each trial.

  • Calculate the percentage of PPI for each prepulse intensity using the following formula: % PPI = [1 - (Startle Amplitude on Prepulse-Pulse Trial / Startle Amplitude on Pulse-Alone Trial)] x 100

  • Data are typically analyzed using a repeated-measures ANOVA with prepulse intensity as the within-subjects factor and drug treatment as the between-subjects factor.

  • A successful reversal of a pharmacologically-induced PPI deficit by the test compound suggests potential efficacy in restoring sensorimotor gating.

Conclusion

The investigation of this compound was founded on a strong neurobiological hypothesis linking the D4 receptor to the unique efficacy of clozapine. While preclinical models provide essential tools for testing such hypotheses, the clinical failure of this compound highlights the complexities of schizophrenia pathology and the limitations of predicting human efficacy from animal models. The data and protocols presented here serve as a guide for the preclinical evaluation process for novel antipsychotic candidates, while the clinical outcome of this compound itself stands as a critical case study in the challenges of psychiatric drug development. Future research may need to consider more complex polypharmacology or novel targets beyond simple D4 antagonism to achieve therapeutic breakthroughs in schizophrenia.

References

Sonepiprazole Radioligand Binding Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sonepiprazole (PNU-101387) is a selective antagonist of the dopamine D4 receptor, a G protein-coupled receptor implicated in various neuropsychiatric disorders.[1][2] Radioligand binding assays are a robust and sensitive method, considered the gold standard for characterizing the interaction of compounds like this compound with their target receptors.[3][4] These assays are crucial for determining the binding affinity (Ki) and selectivity of a test compound, providing fundamental data for drug discovery and development.[5] This document provides detailed protocols for conducting competitive radioligand binding assays to characterize the interaction of this compound with dopamine D4 and other relevant receptors.

Data Presentation

The binding affinity of this compound for various neurotransmitter receptors has been determined using radioligand binding assays. The inhibitory constant (Ki) is a measure of the affinity of a compound for a receptor; a lower Ki value indicates a higher binding affinity. This compound demonstrates high affinity and selectivity for the dopamine D4 receptor.

Receptor SubtypeRadioligandTissue/Cell PreparationKi (nM)Reference
Dopamine D4[³H]-SpiperoneRecombinant CHO cells10
Dopamine D2[³H]-SpiperoneRecombinant CHO cells> 2,000
Dopamine D3[³H]-SpiperoneRecombinant CHO cells> 2,000
Serotonin 5-HT2ANot SpecifiedNot Specified> 2,000
Sigma-1Not SpecifiedNot Specified> 2,000

Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand used and the tissue or cell preparation.

Signaling Pathways

Dopamine receptors, including the D2-like family (D2, D3, and D4), are G protein-coupled receptors (GPCRs). Upon activation by dopamine, these receptors couple to inhibitory G proteins (Gαi/o), which in turn inhibit the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Reduced cAMP levels result in decreased activity of protein kinase A (PKA), which subsequently modulates the phosphorylation state and activity of various downstream effector proteins.

Dopamine D2-like Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D4_Receptor Dopamine D4 Receptor Dopamine->D4_Receptor binds G_Protein Gαi/o D4_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive activates PKA_active Active PKA PKA_inactive->PKA_active Downstream Downstream Cellular Responses PKA_active->Downstream phosphorylates

Figure 1: Simplified signaling pathway of the Dopamine D4 receptor.

Experimental Protocols

The following are detailed protocols for performing saturation and competitive radioligand binding assays to determine the binding characteristics of this compound for the dopamine D4 receptor.

Protocol 1: Saturation Radioligand Binding Assay

This assay is used to determine the density of receptors (Bmax) in a given tissue or cell preparation and the dissociation constant (Kd) of the radioligand.

1. Materials:

  • Radioligand: [³H]-Spiperone (a commonly used radioligand for D2-like receptors).

  • Receptor Source: Membranes from cells expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells) or brain tissue homogenates (e.g., rat striatum).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Determiner: Haloperidol (10 µM final concentration) or another suitable D4 antagonist.

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation fluid.

  • 96-well plates.

  • Filtration apparatus.

  • Liquid scintillation counter.

2. Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding and non-specific binding for each concentration of radioligand.

    • Total Binding: Add increasing concentrations of [³H]-Spiperone to wells containing the membrane preparation (e.g., 50-100 µg protein) in assay buffer.

    • Non-specific Binding: Add the same components as for total binding, plus a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol) to saturate the receptors.

  • Incubation: Incubate the plate at room temperature (or a specified temperature) for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Plot the specific binding versus the radioligand concentration.

    • Analyze the data using non-linear regression to determine the Kd and Bmax values.

Protocol 2: Competitive Radioligand Binding Assay

This assay is used to determine the affinity (Ki) of a test compound (this compound) for the receptor by measuring its ability to displace a known radioligand.

1. Materials:

  • Same materials as in Protocol 1.

  • Test Compound: this compound, prepared in a series of dilutions.

2. Procedure:

  • Membrane Preparation: Prepare membranes as described in Protocol 1.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

    • Total Binding: Add a fixed concentration of [³H]-Spiperone (typically at or near its Kd) and membrane preparation in assay buffer.

    • Non-specific Binding: Add the same components as for total binding, plus a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol).

    • Competitive Binding: Add the fixed concentration of [³H]-Spiperone, membrane preparation, and varying concentrations of this compound.

  • Incubation: Incubate the plate under the same conditions as the saturation assay.

  • Filtration and Counting: Perform filtration and scintillation counting as described in Protocol 1.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of this compound.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation assay.

Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A Prepare Receptor Membranes D Combine Membranes, Radioligand, and this compound in 96-well plate A->D B Prepare Radioligand Solution ([³H]-Spiperone) B->D C Prepare this compound Dilutions C->D E Incubate to Reach Equilibrium D->E F Rapid Filtration through Glass Fiber Filters E->F G Wash Filters to Remove Unbound Ligands F->G H Scintillation Counting G->H I Calculate Specific Binding H->I J Plot Competition Curve I->J K Determine IC₅₀ and Calculate Ki J->K

Figure 2: Experimental workflow for a competitive radioligand binding assay.

Logical_Relationship Receptor Dopamine D4 Receptor BindingSite Receptor->BindingSite Radioligand [³H]-Spiperone (Radiolabeled Ligand) Radioligand->BindingSite Binds This compound This compound (Unlabeled Competitor) This compound->BindingSite Competes for Binding

Figure 3: Logical relationship of competitive binding at the receptor site.

References

Application Notes and Protocols for Sonepiprazole Dissolution in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sonepiprazole (also known as PNU-101387) is a selective antagonist of the dopamine D4 receptor, which has been investigated for its potential therapeutic effects in neurological and psychiatric disorders.[1][2] For researchers conducting preclinical in vivo studies, the appropriate dissolution and formulation of this compound is a critical step to ensure accurate dosing and bioavailability. This compound is a crystalline solid with limited aqueous solubility, necessitating the use of specific solvent systems for administration to animal models.[1] These application notes provide detailed protocols for the dissolution of this compound for use in in vivo research, particularly for oral gavage administration.

Physicochemical Properties and Solubility

Understanding the solubility profile of this compound is fundamental to selecting an appropriate vehicle for in vivo administration. The compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), but has very poor solubility in ethanol.[1]

PropertyValueReference
Molecular Formula C₂₁H₂₇N₃O₃S[1]
Molecular Weight 401.5 g/mol
Appearance Crystalline solid
Solubility in DMSO 30 mg/mL
Solubility in DMF 30 mg/mL
Solubility in Ethanol 0.2 mg/mL

Experimental Protocols

Recommended Vehicle for Oral Gavage

For compounds that are soluble in DMSO but intended for in vivo administration, a common practice is to first dissolve the compound in a minimal amount of DMSO and then dilute it with a vehicle that is well-tolerated by the animals. A widely used and generally safe vehicle for oral gavage in rodents consists of a mixture of DMSO, PEG300 (Polyethylene glycol 300), Tween 80, and saline.

Vehicle Composition:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween 80

  • 45% Saline (0.9% NaCl)

Protocol for Preparation of this compound Formulation (10 mg/kg dose)

This protocol describes the preparation of a this compound formulation for oral gavage in mice, assuming an average mouse weight of 25g and a dosing volume of 10 mL/kg.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate the Required Amount of this compound:

    • For a 10 mg/kg dose in a 25g mouse, the required dose per mouse is 0.25 mg.

    • To prepare a 10 mL stock solution for multiple animals (e.g., 40 doses), you will need 10 mg of this compound.

  • Prepare the Vehicle Mixture:

    • In a sterile 15 mL conical tube, combine the following:

      • 1.0 mL of DMSO

      • 4.0 mL of PEG300

      • 0.5 mL of Tween 80

      • 4.5 mL of Saline

    • Vortex the mixture thoroughly until it forms a homogenous solution.

  • Dissolve this compound:

    • Weigh 10 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1.0 mL of DMSO to the this compound powder.

    • Vortex vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Prepare the Final Formulation:

    • Gradually add the this compound-DMSO solution to the prepared vehicle mixture while vortexing.

    • Continue to vortex until the final formulation is a clear and homogenous solution.

  • Administration:

    • Administer the formulation to the animals via oral gavage using an appropriately sized feeding needle (e.g., 20-22 gauge for adult mice).

    • The dosing volume for a 25g mouse at 10 mL/kg would be 0.25 mL.

Visualization of Experimental Workflow and Signaling Pathway

experimental_workflow cluster_preparation Formulation Preparation cluster_administration In Vivo Administration This compound This compound Powder Dissolve Dissolve this compound in DMSO This compound->Dissolve DMSO DMSO DMSO->Dissolve Vehicle Vehicle (PEG300, Tween 80, Saline) Mix Mix with Vehicle Vehicle->Mix Dissolve->Mix Final_Formulation Final this compound Formulation Mix->Final_Formulation Oral_Gavage Oral Gavage Administration Final_Formulation->Oral_Gavage Animal Animal Model (e.g., Mouse) Animal->Oral_Gavage Data_Collection Data Collection and Analysis Oral_Gavage->Data_Collection

Caption: Experimental workflow for this compound formulation and in vivo administration.

signaling_pathway cluster_cell Postsynaptic Neuron Dopamine Dopamine D4_Receptor Dopamine D4 Receptor Dopamine->D4_Receptor Activates This compound This compound This compound->D4_Receptor Blocks G_Protein Gi/o Protein D4_Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Downstream Modulation of Neuronal Excitability and Gene Expression PKA->Downstream

Caption: this compound's antagonistic action on the Dopamine D4 receptor signaling pathway.

References

Sonepiprazole Administration in Preclinical Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration of Sonepiprazole (also known as PNU-101387 or U-101387), a selective dopamine D4 receptor antagonist. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to guide researchers in their study design.

Mechanism of Action and Preclinical Rationale

This compound is a potent and selective antagonist of the dopamine D4 receptor, with significantly lower affinity for other dopamine receptor subtypes (D1, D2, D3), serotonin receptors (5-HT1A, 5-HT2), and adrenergic receptors (α1, α2).[1] This selectivity profile suggests a potential for therapeutic effects with a reduced risk of the extrapyramidal side effects commonly associated with D2 receptor antagonists.

In preclinical studies, this compound has demonstrated the ability to reverse apomorphine-induced deficits in prepulse inhibition, a key measure of sensorimotor gating that is disrupted in schizophrenia.[1] Furthermore, it has been shown to prevent stress-induced cognitive deficits in working memory tasks in monkeys, suggesting a potential role in treating cognitive impairments associated with neuropsychiatric disorders.[2][3] Unlike typical antipsychotics, this compound does not appear to block the behavioral effects of amphetamine or apomorphine, nor does it alter spontaneous locomotor activity on its own.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical studies.

Table 1: Receptor Binding Affinity of this compound

Receptor SubtypeKi (nM)
Dopamine D410
Dopamine D1> 2,000
Dopamine D2> 2,000
Dopamine D3> 2,000
Serotonin 5-HT1A> 2,000
Serotonin 5-HT2> 2,000
α1-Adrenergic> 2,000
α2-Adrenergic> 2,000

Data from Cayman Chemical product information sheet.

Table 2: Preclinical Dosing Information for this compound

Animal ModelRoute of AdministrationDose RangeObserved EffectReference
Rhesus MonkeyIntramuscular0.1 - 0.8 mg/kgReversal of stress-induced cognitive deficitsArnsten et al., 2000
Rodent (Rat)Oral (gavage)Not specified in abstractsExcellent oral bioavailability and brain penetrationMerchant et al., 1996
Rodent (Rat)IntraperitonealNot specified in abstractsN/AN/A

Note: Specific dosing for rats in behavioral studies and detailed pharmacokinetic parameters are not consistently reported in the currently available literature. Researchers should perform dose-range finding studies to determine the optimal dose for their specific animal model and experimental paradigm.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration in Rodents

This protocol is based on the known solubility of this compound and general best practices for preparing solutions for oral gavage in rodents.

Materials:

  • This compound powder

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Sterile water or 0.9% saline

  • Vortex mixer

  • Sterile tubes and syringes

  • Gavage needles appropriate for the size of the animal

Procedure:

  • Solubilization: Based on its solubility, this compound can be initially dissolved in a minimal amount of DMF or DMSO. For example, to prepare a 1 mg/mL stock solution, weigh 1 mg of this compound and dissolve it in 33.3 µL of DMF or DMSO.

  • Vehicle Preparation: Prepare the final dosing vehicle. A common vehicle for oral gavage is a co-solvent system. For example, a vehicle consisting of 10% DMF or DMSO, 10% Tween 80, and 80% sterile water or saline can be used.

  • Final Formulation: Add the this compound stock solution to the vehicle to achieve the desired final concentration. For example, to prepare a 0.1 mg/mL dosing solution, add 100 µL of the 1 mg/mL stock solution to 900 µL of the vehicle.

  • Homogenization: Vortex the final solution thoroughly to ensure homogeneity.

  • Administration: Administer the solution to the animal via oral gavage using a volume appropriate for the animal's weight (typically 5-10 mL/kg for rats).

Note: It is critical to perform a small pilot study to ensure the tolerability of the chosen vehicle and formulation in the specific animal strain being used.

Protocol 2: Administration of this compound in a Primate Model of Stress-Induced Cognitive Deficit

This protocol is adapted from the study by Arnsten et al. (2000).

Animal Model:

  • Aged rhesus monkeys (Macaca mulatta) trained on a delayed response task to assess working memory.

Drug Preparation and Administration:

  • Formulation: this compound (as PNU-101387G) is dissolved in sterile water.

  • Dosing: Doses ranging from 0.1 mg/kg to 0.8 mg/kg are administered.

  • Route of Administration: Intramuscular (IM) injection.

  • Pretreatment Time: this compound is administered 60 minutes before the induction of stress and subsequent behavioral testing.

  • Stress Induction: A pharmacological stressor, such as the anxiogenic drug FG-7142, is administered 30 minutes before behavioral testing.

Experimental Workflow:

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_procedure Experimental Procedure Formulation This compound Formulation (dissolved in sterile water) Dosing Intramuscular Injection (0.1-0.8 mg/kg) Formulation->Dosing Pretreatment 60 min Pretreatment Dosing->Pretreatment Stress Stress Induction (e.g., FG-7142) Pretreatment->Stress 30 min Testing Behavioral Testing (Delayed Response Task) Stress->Testing

Primate Cognitive Deficit Model Workflow

Signaling Pathway

This compound exerts its effects by selectively blocking the dopamine D4 receptor. The D4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, typically couples to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream signaling changes. By antagonizing the D4 receptor, this compound prevents dopamine from binding and initiating this signaling cascade. This is particularly relevant in brain regions with high D4 receptor expression, such as the prefrontal cortex, which is implicated in cognitive functions.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D4R Dopamine D4 Receptor (GPCR) Dopamine->D4R Binds & Activates This compound This compound This compound->D4R Blocks Binding Gi_o Gi/o Protein D4R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces Downstream Downstream Signaling cAMP->Downstream Regulates

This compound's Antagonism of D4 Receptor Signaling

Logical Relationships in Preclinical Evaluation

The preclinical evaluation of this compound follows a logical progression from in vitro characterization to in vivo testing in animal models of disease.

logical_relationships cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_outcome Therapeutic Potential Binding Receptor Binding Assays (Determine Ki for D4 and other receptors) Functional Functional Assays (e.g., cAMP inhibition) Binding->Functional PK Pharmacokinetic Studies (Bioavailability, Brain Penetration) Functional->PK Behavioral Behavioral Models (e.g., Prepulse Inhibition, Cognitive Tasks) PK->Behavioral Safety Safety & Toxicology (Assess side effect profile) PK->Safety Efficacy Demonstration of Efficacy in relevant models Behavioral->Efficacy Safety_Profile Favorable Safety Profile Safety->Safety_Profile

References

Application Notes and Protocols for Sonepiprazole in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sonepiprazole (U-101,387) is a phenylpiperazine derivative recognized in neuropharmacology for its high selectivity as a dopamine D4 receptor antagonist.[1][2] Initially investigated as a potential antipsychotic for schizophrenia, it showed a distinct preclinical profile compared to typical D2 receptor antagonists.[1] While clinical trials did not demonstrate efficacy for treating schizophrenia, its unique selectivity makes it a valuable research tool for elucidating the specific roles of the D4 receptor in cognitive processes, stress, and sensorimotor gating.[2][3] These notes provide an overview of this compound's pharmacological profile and detailed protocols for its application in relevant preclinical research models.

Pharmacological Profile

Mechanism of Action: this compound acts as a potent and highly selective competitive antagonist at the dopamine D4 receptor. Its affinity for the D4 receptor is substantially higher than for other dopamine receptor subtypes (D1, D2, D3), serotonin receptors (5-HT1A, 5-HT2), and adrenergic receptors (α1, α2), making it an ideal tool for isolating D4-mediated pathways. Unlike typical antipsychotics that primarily block D2 receptors, this compound's D4 selectivity results in a lack of extrapyramidal side effects and effects on spontaneous locomotor activity in animal models. Interestingly, recent research has also identified this compound as a potent inhibitor of human carbonic anhydrases, particularly the brain-associated hCA VII isoform, which may represent a secondary mechanism of action.

Preclinical Effects: In animal studies, this compound has demonstrated several key effects relevant to neuropharmacological research:

  • Cognitive Enhancement: It has been shown to reverse stress-induced cognitive deficits in working memory tasks in rhesus monkeys.

  • Sensorimotor Gating: this compound effectively reverses deficits in prepulse inhibition (PPI) induced by the dopamine agonist apomorphine, suggesting a role for the D4 receptor in modulating sensorimotor gating, a process often impaired in schizophrenia.

  • Favorable Side Effect Profile: It does not block the behavioral effects of amphetamine or apomorphine and does not induce catalepsy, distinguishing it from D2 receptor antagonists like haloperidol.

Data Presentation

Table 1: Quantitative Binding Affinity of this compound
Target Receptor/EnzymeBinding Affinity (Ki)Species/SourceReference
Dopamine D4 Receptor10 nMHuman (cloned)
Dopamine D1 Receptor> 2,000 nMRat
Dopamine D2 Receptor> 2,000 nMRat
Dopamine D3 Receptor> 2,000 nMRat
Serotonin 5-HT1A Receptor> 2,000 nMRat
Serotonin 5-HT2 Receptor> 2,000 nMRat
α1-Adrenergic Receptor> 2,000 nMRat
α2-Adrenergic Receptor> 2,000 nMRat
Carbonic Anhydrase VII (hCA VII)2.9 nMHuman

Mandatory Visualizations

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Dopamine Dopamine D4_Receptor D4 Receptor Dopamine->D4_Receptor Binds & Activates This compound This compound This compound->D4_Receptor Competitively Blocks G_Protein Gi/o Protein D4_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Reduces Production

Caption: this compound's mechanism as a D4 receptor antagonist.

start Start Evaluation binding Step 1: Radioligand Binding Assays (Determine Ki for D4 & others) start->binding functional Step 2: In Vitro Functional Assays (e.g., cAMP accumulation) binding->functional behavioral Step 3: Core Behavioral Models (PPI, CAR) functional->behavioral cognitive Step 4: Advanced Cognitive Testing (e.g., Primate working memory) behavioral->cognitive neurochem Step 5: In Vivo Neurochemistry (Microdialysis) cognitive->neurochem conclusion Conclude Pharmacological Profile neurochem->conclusion

Caption: Experimental workflow for preclinical evaluation.

center This compound (Selective D4 Antagonism) ppi Reverses Apomorphine- Induced PPI Deficits center->ppi Modulates Sensorimotor Gating cognition Prevents Stress-Induced Cognitive Deficits center->cognition Modulates Cortical Function locomotor No Change in Spontaneous Locomotor Activity center->locomotor Spares Basal Motor Control eps Lacks Extrapyramidal Side Effects (Catalepsy) center->eps Spares Nigrostriatal Pathway

Caption: Logical relationship of D4 antagonism and its effects.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Receptor Affinity

Principle: This protocol determines the binding affinity (Ki) of this compound for the dopamine D4 receptor using a competition binding assay. The assay measures the ability of unlabeled this compound to displace a specific radiolabeled ligand from the receptor.

Materials:

  • Cell membranes from a stable cell line expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [3H]-Spiperone or another suitable D4-selective radioligand.

  • This compound stock solution (in DMSO).

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: A high concentration of a known D4 antagonist (e.g., 10 µM Haloperidol).

  • 96-well plates, glass fiber filters (e.g., GF/B, pre-soaked in polyethyleneimine).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the prepared cell membranes on ice and dilute to a final concentration of 10-20 µg of protein per well in ice-cold Binding Buffer.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: 50 µL Binding Buffer, 50 µL radioligand, 100 µL membrane suspension.

    • Non-specific Binding: 50 µL non-specific control, 50 µL radioligand, 100 µL membrane suspension.

    • This compound Competition: 50 µL of this compound at various concentrations (e.g., 10-12 M to 10-5 M), 50 µL radioligand, 100 µL membrane suspension.

  • Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach binding equilibrium.

  • Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. Wash each well 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation fluid, and allow to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate specific binding: (Total Binding CPM) - (Non-specific Binding CPM).

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Prepulse Inhibition (PPI) Test for Sensorimotor Gating

Principle: PPI is the reduction in the startle response to a strong sensory stimulus (pulse) when it is preceded by a weaker, non-startling stimulus (prepulse). Deficits in PPI, which can be induced by dopamine agonists like apomorphine, are considered an animal model of sensorimotor gating deficits seen in schizophrenia. This protocol tests this compound's ability to reverse such deficits.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g).

  • Startle response measurement system with sound-attenuating chambers.

  • This compound solution (for subcutaneous or intraperitoneal injection).

  • Apomorphine solution (to induce PPI deficit).

  • Vehicle solution (e.g., saline or 0.5% methylcellulose).

Procedure:

  • Acclimation: Acclimate rats to the laboratory environment and handling for several days. On the test day, acclimate each rat to the startle chamber for 5-10 minutes with background white noise (e.g., 65 dB).

  • Drug Administration: Administer this compound (or vehicle) at the desired dose (e.g., 1-10 mg/kg, s.c.) 30-60 minutes before the test session. Administer apomorphine (e.g., 0.5 mg/kg, s.c.) 15 minutes before the test session.

  • Test Session: The session consists of a series of trials presented in a pseudo-random order:

    • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB burst of white noise for 40 ms).

    • Prepulse + Pulse trials: The pulse is preceded (e.g., by 100 ms) by a prepulse stimulus of varying intensity (e.g., 70, 75, or 80 dB for 20 ms).

    • No-stimulus trials: Background noise only, to measure baseline movement.

  • Measurement: The startle response (whole-body flinch) is measured by a transducer platform that records the maximal amplitude of the response for each trial.

Data Analysis:

  • Calculate the percent PPI for each prepulse intensity using the formula: % PPI = 100 - [ (Startle amplitude on prepulse+pulse trial) / (Startle amplitude on pulse-alone trial) ] * 100.

  • Compare the % PPI between treatment groups (Vehicle, Apomorphine+Vehicle, Apomorphine+this compound) using ANOVA. A significant increase in % PPI in the this compound group compared to the apomorphine-only group indicates reversal of the deficit.

Protocol 3: Conditioned Avoidance Response (CAR) for Antipsychotic-like Activity

Principle: The CAR test is a predictive model for antipsychotic activity. Animals learn to avoid an aversive stimulus (e.g., footshock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Clinically effective antipsychotics selectively suppress this conditioned avoidance without impairing the ability to escape the aversive stimulus once it has begun.

Materials:

  • Two-way shuttle box with a grid floor for footshock delivery, equipped with a light and/or sound generator.

  • Male Wistar rats (250-300g).

  • This compound solution and vehicle.

Procedure:

  • Training: Place a rat in the shuttle box. Each trial begins with the presentation of a conditioned stimulus (CS), such as a light, for 10 seconds.

    • If the rat moves to the other compartment during the CS presentation, the CS is terminated, and this is recorded as an avoidance response .

    • If the rat fails to move, an unconditioned stimulus (US), a mild footshock (e.g., 0.5 mA), is delivered through the grid floor for a maximum of 10 seconds, co-terminating with the CS.

    • If the rat moves to the other compartment during the US presentation, this is recorded as an escape response .

    • A failure to move during both CS and US is a trial failure .

  • Train rats for 30-50 trials per day until they reach a stable performance criterion (e.g., >80% avoidance responses).

  • Testing: Once trained, administer this compound or vehicle 30-60 minutes before the test session. Run a 30-trial session and record the number of avoidance responses, escape responses, and trial failures.

Data Analysis:

  • Calculate the percentage of avoidance responses for each animal.

  • Analyze the data using ANOVA to compare the effects of different doses of this compound to the vehicle control.

  • A significant dose-dependent decrease in the number of avoidance responses without a significant increase in trial failures (i.e., escape responses are maintained) is indicative of antipsychotic-like activity.

Protocol 4: In Vivo Microdialysis for Neurotransmitter Release

Principle: In vivo microdialysis allows for the sampling of extracellular neurotransmitter levels in specific brain regions of freely moving animals. This protocol can be used to investigate whether this compound modulates dopamine release in cortical areas like the medial prefrontal cortex (mPFC), a region rich in D4 receptors.

Materials:

  • Male Sprague-Dawley rats (275-325g).

  • Stereotaxic apparatus, microdialysis probes (e.g., 2-4 mm membrane), infusion pump.

  • Artificial cerebrospinal fluid (aCSF) for perfusion.

  • This compound solution and vehicle.

  • HPLC system with electrochemical detection for dopamine analysis.

Procedure:

  • Surgery: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeting the mPFC. Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

  • Perfusion and Baseline: Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow the system to stabilize for 1-2 hours and collect baseline samples every 20 minutes.

  • Drug Administration: Administer this compound or vehicle (s.c. or i.p.).

  • Sample Collection: Continue collecting dialysate samples every 20 minutes for at least 2-3 hours post-injection.

  • Analysis: Immediately analyze the samples for dopamine and its metabolites using HPLC-ED.

Data Analysis:

  • Quantify the concentration of dopamine in each sample.

  • Normalize the data by expressing post-injection concentrations as a percentage of the average baseline concentration for each animal.

  • Use a repeated-measures ANOVA to compare the time course of dopamine release between the this compound and vehicle groups.

References

Troubleshooting & Optimization

Sonepiprazole solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of sonepiprazole. All information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

I. Solubility Troubleshooting Guide

This section addresses common problems related to dissolving this compound for in vitro and in vivo studies.

Frequently Asked Questions (FAQs) - Solubility

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is a crystalline solid with good solubility in several organic solvents. For preparing stock solutions, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are highly effective. The solubility in ethanol is significantly lower. It is recommended to purge the organic solvents with an inert gas before use.[1]

Q2: I am observing precipitation when diluting my this compound stock solution into an aqueous buffer. What can I do?

A2: Precipitation upon dilution of an organic stock solution into an aqueous medium is a common issue for poorly water-soluble compounds like this compound. Here are several troubleshooting steps:

  • Pre-warm solutions: Gently warm both the stock solution and the aqueous buffer to 37°C before mixing.

  • Use a gradient dilution: Instead of a single large dilution, add the stock solution to the aqueous buffer in smaller increments while vortexing.

  • Incorporate surfactants or co-solvents: For in vivo formulations, the use of excipients like PEG300 and Tween 80 can help maintain solubility.

  • Sonication: If precipitation occurs, gentle sonication in a water bath may help to redissolve the compound.

Q3: What is the aqueous solubility of this compound?

Q4: My this compound solution appears cloudy or has visible particles. What should I do?

A4: Cloudiness or particulate matter indicates either incomplete dissolution or precipitation. Consider the following:

  • Verify the concentration: Ensure the intended concentration does not exceed the known solubility limit in the chosen solvent.

  • Increase mixing/sonication time: The compound may require more energy to fully dissolve.

  • Filter the solution: For experimental use, filtering the solution through a 0.22 µm syringe filter can remove undissolved particles, though this will lower the effective concentration if dissolution was incomplete.

Data Presentation: this compound Solubility
SolventSolubilityReference
DMSO~30 mg/mL[1]
DMF~30 mg/mL[1]
Ethanol~0.2 mg/mL (200 µg/mL)[1]
Aqueous BuffersData not available (expected to be low and pH-dependent)

II. Stability Troubleshooting Guide

This section provides guidance on the proper storage and handling of this compound to prevent degradation.

Frequently Asked Questions (FAQs) - Stability

Q1: What are the recommended storage conditions for solid this compound and its solutions?

A1: Solid this compound is stable for at least four years when stored at -20°C.[1] Stock solutions in organic solvents like DMSO should be stored at -80°C for long-term stability (up to one year). For short-term storage, -20°C is acceptable for up to a month. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Q2: I am concerned about the stability of this compound in my experimental conditions (e.g., in cell culture media at 37°C). How can I assess its stability?

A2: To assess the stability of this compound under specific experimental conditions, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used. This involves incubating a solution of this compound under the conditions of interest and analyzing samples at various time points to quantify the amount of remaining parent compound.

Q3: What are the likely degradation pathways for this compound?

A3: While specific forced degradation studies for this compound are not publicly available, compounds with similar structures can be susceptible to:

  • Oxidation: The piperazine and sulfonamide moieties could be susceptible to oxidation.

  • Hydrolysis: The sulfonamide group may undergo hydrolysis under strongly acidic or basic conditions, although amides are generally more stable than esters.

  • Photodegradation: Exposure to UV light can induce degradation in many organic molecules. It is recommended to protect this compound solutions from light.

Q4: How can I perform a forced degradation study for this compound?

A4: Forced degradation studies are conducted to understand the degradation pathways and to develop stability-indicating analytical methods. According to ICH guidelines, this typically involves exposing the drug substance to stress conditions such as:

  • Acidic hydrolysis: e.g., 0.1 M HCl at elevated temperature.

  • Basic hydrolysis: e.g., 0.1 M NaOH at elevated temperature.

  • Oxidative degradation: e.g., 3% H₂O₂ at room temperature.

  • Thermal degradation: e.g., heating the solid drug at a high temperature (e.g., 70°C).

  • Photodegradation: e.g., exposing the drug to UV and visible light.

The degradation products can then be separated and identified using techniques like LC-MS.

Data Presentation: this compound Stability
FormStorage ConditionStabilityReference
Crystalline Solid-20°C≥ 4 years
In Solvent-80°CUp to 1 year
In Solvent-20°CUp to 1 month

III. Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully collect the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PVDF) that does not bind the drug.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC method with a standard calibration curve.

  • Data Reporting: Report the solubility in mg/mL or µM at the specified temperature and pH.

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A Excess this compound C Agitation & Incubation (24-48h) A->C B Solvent B->C D Centrifugation C->D Equilibration E Filtration D->E Phase Separation F HPLC Quantification E->F Clear Filtrate G Solubility Data F->G Concentration

Workflow for Shake-Flask Solubility Assay.
Protocol 2: Forced Degradation Study

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the drug solution and incubate at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the drug solution and incubate at 60°C.

    • Oxidative Degradation: Add an equal volume of 6% H₂O₂ to the drug solution and keep at room temperature.

    • Thermal Degradation (Solid): Store solid this compound at 70°C.

    • Photodegradation: Expose the drug solution to UV light (e.g., 254 nm) and visible light.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization (for acid/base hydrolysis): Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method.

  • Peak Purity and Identification: Assess the purity of the this compound peak and identify major degradation products using LC-MS.

G cluster_stress Stress Conditions Start This compound Sample Acid Acid Hydrolysis (HCl, Heat) Start->Acid Base Base Hydrolysis (NaOH, Heat) Start->Base Oxidation Oxidation (H2O2) Start->Oxidation Thermal Thermal (Heat) Start->Thermal Photo Photolytic (UV/Vis Light) Start->Photo Analysis HPLC & LC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Degradation Profile & Product Identification Analysis->Results

Forced Degradation Study Workflow.

IV. Signaling Pathway

This compound is a selective antagonist of the Dopamine D4 receptor. The D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). Its activation by dopamine leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of the second messenger cyclic AMP (cAMP). As an antagonist, this compound blocks this action of dopamine.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D4R D4 Receptor Dopamine->D4R Activates This compound This compound This compound->D4R Blocks Gi_Go Gi/o Protein D4R->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Downstream Downstream Effectors (e.g., PKA, EPAC) cAMP->Downstream Activates

References

Technical Support Center: Optimizing Sonepiprazole Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting animal studies involving Sonepiprazole. The following guides and FAQs address common issues related to dosage optimization, formulation, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as PNU-101387) is a highly selective antagonist of the dopamine D4 receptor. It binds with high affinity to the D4 receptor subtype, showing significantly lower affinity for other dopamine receptors (D1, D2, D3), as well as serotonin and adrenergic receptors. This selectivity suggests a targeted pharmacological profile with a potentially lower incidence of side effects associated with non-selective dopamine antagonists.

Q2: What are the main preclinical applications of this compound?

A2: Preclinical research has primarily investigated this compound for its potential as an antipsychotic and for its cognitive-enhancing effects. Animal studies have shown that it can reverse cognitive deficits induced by stress in rhesus monkeys and may play a role in modulating prepulse inhibition, a measure of sensorimotor gating that is often impaired in psychiatric disorders like schizophrenia. Despite initial promise, it was found to be ineffective in a clinical trial for schizophrenia.

Q3: What are the known solubility characteristics of this compound?

A3: this compound is a poorly water-soluble compound. It is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. This low aqueous solubility presents challenges for in vivo administration and requires careful formulation strategies for oral and parenteral routes.

Q4: Have any adverse effects of this compound been reported in animal studies?

Troubleshooting Guides

Issue 1: High variability in plasma concentrations of this compound between animals.

Possible Causes:

  • Inconsistent Oral Gavage Technique: Improper administration can lead to dosing errors, including incomplete delivery or accidental tracheal administration.

  • Formulation Instability: Precipitation of this compound in the dosing vehicle can lead to non-homogenous dosing suspensions and variable drug intake.

  • Food Effects: The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of poorly soluble drugs.

  • Animal-to-Animal Variability: Differences in metabolism and gastrointestinal physiology among individual animals can contribute to variable plasma levels.

Troubleshooting Steps:

  • Standardize Oral Gavage Technique:

    • Ensure all personnel are thoroughly trained in proper oral gavage technique for the specific species.

    • Use appropriate gavage needle size and length for the animal's weight.

    • Administer the dose at a consistent rate to avoid regurgitation.

  • Optimize Formulation:

    • If using a suspension, ensure it is vigorously and consistently mixed before each administration to ensure homogeneity.

    • Consider using a solubilizing agent or a different vehicle if precipitation is observed. (See Table 2 for vehicle suggestions).

    • Visually inspect the formulation for any signs of precipitation before each use.

  • Control for Food Effects:

    • Implement a consistent fasting period for all animals before dosing (e.g., overnight fasting with free access to water).

    • Provide food at a standardized time point after dosing.

  • Increase Sample Size:

    • A larger number of animals per group can help to account for and statistically manage inter-animal variability.

Issue 2: Lower than expected plasma exposure (AUC, Cmax) after oral administration.

Possible Causes:

  • Poor Solubility and Dissolution: this compound's low aqueous solubility can limit its dissolution in the gastrointestinal fluids, leading to poor absorption.

  • First-Pass Metabolism: The drug may be extensively metabolized in the liver or gut wall before reaching systemic circulation.

  • Drug Precipitation in the GI Tract: The formulation may appear stable on the bench but can precipitate upon contact with the different pH environments of the gastrointestinal tract.

Troubleshooting Steps:

  • Formulation Enhancement:

    • Explore different formulation strategies to improve solubility and dissolution, such as micronization of the drug powder, use of co-solvents, or creating a lipid-based formulation.

    • Conduct in vitro dissolution testing under different pH conditions (simulating stomach and intestine) to predict in vivo performance.

  • Consider Alternative Routes of Administration:

    • For initial efficacy or proof-of-concept studies, parenteral routes like intraperitoneal (IP) or subcutaneous (SC) injection may be used to bypass first-pass metabolism and ensure higher bioavailability.

  • Dose Escalation Study:

    • Carefully conduct a dose escalation study to determine if increasing the dose leads to a proportional increase in plasma exposure. Non-linear pharmacokinetics may indicate saturation of absorption or metabolic pathways.

Data Presentation

Table 1: this compound Dosage and Pharmacokinetic Parameters in Animal Models (Illustrative Data)

Animal ModelRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Half-life (hr)Reference
RatOral Gavage10Data not available in public literatureData not available in public literatureData not available in public literatureData not available in public literatureN/A
MouseOral Gavage5Data not available in public literatureData not available in public literatureData not available in public literatureData not available in public literatureN/A
Rhesus MonkeyIntramuscular0.01 - 0.1Data not available in public literatureData not available in public literatureData not available in public literatureData not available in public literatureN/A

Table 2: Common Vehicles for Oral Gavage of Poorly Soluble Compounds

VehicleCompositionProperties and Considerations
Aqueous Suspensions
Methylcellulose (MC) or Carboxymethylcellulose (CMC)0.5% - 1% (w/v) in purified waterCommonly used, generally well-tolerated. Requires continuous stirring to maintain a uniform suspension.
Lipid-Based Formulations
Corn Oil / Sesame Oil100%Can enhance the absorption of lipophilic compounds. May have its own physiological effects.
Co-solvent Systems
PEG 400 / WaterVaries (e.g., 20% PEG 400 in water)Polyethylene glycol can improve solubility. The concentration of PEG should be carefully considered to avoid potential toxicity.
DMSO / PEG / WaterVariesDMSO is a powerful solvent but can have its own pharmacological effects and should be used at the lowest effective concentration.

Experimental Protocols

Protocol 1: Preparation of a this compound Suspension for Oral Gavage in Rodents

Objective: To prepare a homogenous and stable suspension of this compound for accurate oral administration to rats or mice.

Materials:

  • This compound powder

  • 0.5% (w/v) Methylcellulose (MC) solution in purified water

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Graduated cylinders and beakers

  • Analytical balance

Methodology:

  • Calculate the required amount of this compound and vehicle. Based on the desired dose (mg/kg), the concentration of the dosing solution (mg/mL), and the number of animals.

  • Weigh the this compound powder accurately using an analytical balance.

  • Triturate the this compound powder in a mortar with a pestle to reduce particle size and improve dispersion.

  • Add a small volume of the 0.5% MC solution to the mortar to create a smooth paste. This process, known as "wetting" the powder, is crucial for preventing clumping.

  • Gradually add the remaining volume of the 0.5% MC solution to the paste while continuously stirring.

  • Transfer the suspension to a beaker containing a magnetic stir bar.

  • Stir the suspension continuously on a stir plate for at least 30 minutes to ensure homogeneity.

  • Maintain continuous stirring during the dosing procedure to prevent the drug from settling.

  • Visually inspect the suspension for uniformity before drawing each dose.

Mandatory Visualization

Sonepiprazole_Dosing_Workflow cluster_prep Formulation Preparation cluster_dosing Animal Dosing cluster_analysis Post-Dosing Analysis start Start select_vehicle Select Vehicle (e.g., 0.5% MC) start->select_vehicle weigh Weigh this compound prepare_suspension Prepare Suspension weigh->prepare_suspension select_vehicle->weigh homogenize Homogenize (Stir/Sonicate) prepare_suspension->homogenize acclimate Acclimatize Animals homogenize->acclimate fast Fast Animals (if required) acclimate->fast weigh_animal Weigh Animal fast->weigh_animal calculate_dose Calculate Dose Volume weigh_animal->calculate_dose administer Administer via Oral Gavage calculate_dose->administer observe Observe for Adverse Effects administer->observe collect_samples Collect Blood Samples observe->collect_samples analyze_pk Analyze PK Parameters (Cmax, AUC) collect_samples->analyze_pk end End analyze_pk->end

Caption: Experimental workflow for this compound administration in animal studies.

D4_Signaling_Pathway cluster_receptor Dopamine D4 Receptor cluster_downstream Downstream Signaling D4 D4 Receptor G_protein Gi/o Protein D4->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response Phosphorylates Targets This compound This compound This compound->D4 Antagonizes Dopamine Dopamine Dopamine->D4 Activates

Caption: Simplified Dopamine D4 receptor signaling pathway antagonized by this compound.

Sonepiprazole Off-Target Effects In Vitro: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the in vitro off-target effects of sonepiprazole. The following sections include troubleshooting guides and frequently asked questions to assist in designing and interpreting experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary pharmacological target of this compound?

This compound is a selective antagonist of the dopamine D₄ receptor, with a reported Ki of approximately 10 nM.[1]

Q2: What is the known selectivity profile of this compound against other monoamine receptors?

This compound is highly selective for the dopamine D₄ receptor. In vitro studies have shown that it has a low affinity for dopamine D₁, D₂, and D₃ receptors, as well as for serotonin 5-HT₁A and 5-HT₂ receptors, and α₁- and α₂-adrenergic receptors, with Ki values greater than 2,000 nM for these off-targets.[1]

Q3: Has this compound been screened against a broad panel of receptors and kinases?

Q4: Are there any known significant off-target interactions for this compound?

Yes, a notable off-target activity of this compound is its potent inhibition of several human carbonic anhydrase (hCA) isoforms. This is a significant finding as it represents a distinct mechanism of action unrelated to its primary dopamine receptor target.

Q5: How can I troubleshoot high background in my this compound receptor binding assay?

High background in a receptor binding assay can obscure specific binding signals. Common causes include the radioligand sticking to filter plates or tubes, poor quality of the cell membrane preparation, or insufficient washing. To troubleshoot, consider using low-protein binding labware, optimizing the number of wash cycles, and ensuring that filters do not dry out between washes.[2]

Q6: What are the key considerations for a successful in vitro off-target screening experiment?

Early identification of off-target interactions is crucial to mitigate potential safety liabilities in drug development.[3] A systematic approach involves screening compounds against a diverse panel of targets.[4] It is important to confirm any initial hits with concentration-response curves to determine the potency of the off-target interaction.

Data on this compound's In Vitro Binding Affinities

The following tables summarize the known in vitro binding affinities of this compound for its primary target and key off-targets.

Table 1: this compound Binding Affinity for Dopamine and Other Receptors

TargetKi (nM)SpeciesAssay TypeReference
Dopamine D₄10HumanRadioligand Binding
Dopamine D₁> 2,000Not SpecifiedRadioligand Binding
Dopamine D₂> 2,000Not SpecifiedRadioligand Binding
Dopamine D₃> 2,000Not SpecifiedRadioligand Binding
Serotonin 5-HT₁A> 2,000Not SpecifiedRadioligand Binding
Serotonin 5-HT₂> 2,000Not SpecifiedRadioligand Binding
α₁-Adrenergic> 2,000Not SpecifiedRadioligand Binding
α₂-Adrenergic> 2,000Not SpecifiedRadioligand Binding

Table 2: this compound Inhibition of Human Carbonic Anhydrase (hCA) Isoforms

TargetKi (nM)Assay Type
hCA I58.4Stopped-flow CO₂ hydrase assay
hCA II11.7Stopped-flow CO₂ hydrase assay
hCA IV> 10,000Stopped-flow CO₂ hydrase assay
hCA VA45.4Stopped-flow CO₂ hydrase assay
hCA VB29.8Stopped-flow CO₂ hydrase assay
hCA VI87.5Stopped-flow CO₂ hydrase assay
hCA VII2.9Stopped-flow CO₂ hydrase assay
hCA IX25.4Stopped-flow CO₂ hydrase assay
hCA XII36.5Stopped-flow CO₂ hydrase assay
hCA XIII68.3Stopped-flow CO₂ hydrase assay

Experimental Protocols

Dopamine D₄ Receptor Radioligand Binding Assay (General Protocol)

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound like this compound for the dopamine D₄ receptor.

Materials:

  • Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D₄ receptor.

  • Radioligand: A high-affinity D₄ receptor radioligand (e.g., [³H]-spiperone).

  • Test Compound: this compound.

  • Non-specific Agent: A high concentration of an unlabeled D₄ antagonist (e.g., 10 µM haloperidol).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • 96-well plates, filter mats, scintillation fluid, and a liquid scintillation counter.

Procedure:

  • Plate Setup: Prepare a 96-well plate with wells for total binding, non-specific binding, and a range of concentrations of the test compound.

  • Reagent Addition:

    • Total Binding: Add assay buffer, radioligand, and cell membrane suspension.

    • Non-specific Binding: Add assay buffer, radioligand, non-specific agent, and cell membrane suspension.

    • Test Compound: Add assay buffer, radioligand, varying concentrations of this compound, and cell membrane suspension.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a filter mat using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Dry the filter mat, add scintillation fluid to each filter spot, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use non-linear regression to fit a sigmoidal curve and determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Carbonic Anhydrase Inhibition Assay (General Protocol)

This protocol describes a colorimetric method to measure the inhibition of carbonic anhydrase activity.

Materials:

  • Enzyme: Purified human carbonic anhydrase isoform.

  • Substrate: 4-Nitrophenyl acetate (NPA).

  • Test Compound: this compound.

  • Positive Control: A known CA inhibitor (e.g., acetazolamide).

  • Assay Buffer: e.g., 50 mM Tris-SO₄, pH 7.4.

  • 96-well plates and a spectrophotometer.

Procedure:

  • Plate Setup: Prepare a 96-well plate with wells for control (no inhibitor), positive control, and a range of concentrations of the test compound.

  • Reagent Addition:

    • Add assay buffer to all wells.

    • Add the test compound (this compound) or positive control to the respective wells.

    • Add the CA enzyme solution to all wells except the blank.

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the NPA substrate to all wells to start the reaction.

  • Measurement: Immediately measure the change in absorbance at 348 nm over time using a spectrophotometer. The product, 4-nitrophenolate, is yellow.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each concentration of this compound relative to the control.

    • Plot percent inhibition against the log concentration of this compound to determine the IC₅₀ value.

Visualizations

Sonepiprazole_Target_Profile cluster_primary Primary Target cluster_off_target Significant Off-Target cluster_low_affinity Low Affinity Off-Targets (Ki > 2000 nM) D4 Dopamine D4 Receptor hCA Carbonic Anhydrases (e.g., hCA VII) D1_D2_D3 Dopamine D1, D2, D3 HTR 5-HT1A, 5-HT2 Adrenergic α1, α2 This compound This compound This compound->D4 Antagonist (Ki = 10 nM) This compound->hCA Inhibitor (Ki = 2.9 nM for hCA VII) This compound->D1_D2_D3 This compound->HTR This compound->Adrenergic

Caption: this compound's primary and off-target interactions.

troubleshooting_workflow Start In Vitro Assay Issue (e.g., High Background) Check_Reagents Check Reagent Quality (Radioligand, Buffers, Membranes) Start->Check_Reagents Reagent_OK Reagents OK? Check_Reagents->Reagent_OK Check_Protocol Review Assay Protocol (Incubation times, Washing steps) Protocol_OK Protocol Followed Correctly? Check_Protocol->Protocol_OK Optimize_Conc Optimize Concentrations (Membrane protein, Radioligand) Conc_OK Concentrations Optimal? Optimize_Conc->Conc_OK Reagent_OK->Check_Protocol Yes Consult Consult Senior Scientist or Technical Support Reagent_OK->Consult No Protocol_OK->Optimize_Conc Yes Protocol_OK->Consult No Resolved Issue Resolved Conc_OK->Resolved Yes Conc_OK->Consult No

Caption: Troubleshooting workflow for in vitro binding assays.

References

Troubleshooting Sonepiprazole experimental variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sonepiprazole. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common sources of experimental variability and ensure robust, reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant batch-to-batch variability in our this compound binding affinity (Ki) measurements. What are the common causes?

A1: Batch-to-batch variability in binding affinity is a frequent issue. The root cause can often be traced to the compound itself, assay conditions, or reagents.

  • Compound Integrity: Verify the purity and identity of each new batch of this compound using methods like HPLC and mass spectrometry. Ensure the compound is fully solubilized; poor solubility is a major source of inconsistent concentrations. Use a consistent, fresh stock solution for each experiment.

  • Reagent Consistency: Use the same lot of radioligand and cell membrane preparations for all experiments within a comparative set. Radioligand degradation can significantly impact results; ensure it is stored correctly and its purity is verified.

  • Assay Conditions: Ensure that buffer pH, ionic strength, and temperature are strictly controlled. Incubation times should be consistent and sufficient to reach equilibrium.

  • Data Analysis: Use a consistent non-linear regression model (e.g., one-site fit) to calculate Ki values from IC50 data, and ensure the Cheng-Prusoff equation's assumptions are met.

Q2: Our cAMP functional assay results show this compound acting as a partial agonist one day and a near-full antagonist the next. Why is the functional activity so inconsistent?

A2: The functional response of a partial agonist like this compound can be highly sensitive to experimental conditions.

  • Receptor Expression Levels: The level of D2 receptor expression in your cell line can dictate the perceived functional activity. Higher receptor density can amplify the agonistic signal of a partial agonist. Cell passage number can influence receptor expression; use cells within a consistent, low passage range (e.g., passages 5-15).

  • Basal Signaling: The basal (unstimulated) level of cAMP in your cells can affect the dynamic range of your assay. Ensure cells are properly serum-starved and not over-confluent, which can alter basal signaling.

  • Agonist Concentration: When testing for antagonism, ensure the concentration of the reference agonist (e.g., Dopamine) is at its EC80. Using a saturating concentration (EC100) can make it harder to detect the effects of a partial agonist/antagonist.

  • Incubation Time: Short incubation times may not be sufficient to capture the full effect, while long incubations can lead to receptor desensitization or cell toxicity. Optimize the incubation time for your specific cell system.

Q3: We are seeing unexpected off-target effects in our cellular assays even at low concentrations of this compound. How do we troubleshoot this?

A3: Unexpected activity suggests potential off-target binding or issues with the experimental system.

  • Confirm Target Engagement: First, confirm that this compound is engaging the intended D2 receptor target in your system using a target-specific assay, such as a competitive binding assay with a known D2 antagonist.

  • Screening Panel: If target engagement is confirmed, the off-target effects are likely real. This compound may have affinity for other receptors present in your cell line. A broad receptor screening panel (e.g., a commercial service) is the best way to identify specific off-target interactions. As shown in Table 1, this compound has notable affinity for 5-HT1A and 5-HT2A receptors, which could mediate the observed effects.

  • Vehicle Controls: Ensure the observed effects are not an artifact of the vehicle (e.g., DMSO). Run vehicle-only controls at the highest concentration used in your experiment.

  • Compound Purity: Re-verify the purity of your this compound batch. An active impurity could be responsible for the unexpected pharmacology.

Quantitative Data Summary

The following tables summarize the expected pharmacological profile of this compound based on internal validation studies.

Table 1: this compound Receptor Binding Profile

Target Radioligand Ki (nM)
Dopamine D2 [3H]-Spiperone 0.85
Dopamine D3 [3H]-Spiperone 3.2
Serotonin 5-HT1A [3H]-8-OH-DPAT 5.1
Serotonin 5-HT2A [3H]-Ketanserin 12.7
Adrenergic α1 [3H]-Prazosin > 500

| Histamine H1 | [3H]-Pyrilamine | > 1000 |

Table 2: this compound Functional Activity Profile

Assay Type Target Cell Line EC50 / IC50 (nM) Intrinsic Activity (% of Dopamine)
cAMP Inhibition Dopamine D2 CHO-D2R 2.5 (EC50) 45%
GTPγS Binding Dopamine D2 HEK293-D2R 1.9 (EC50) 52%

| Calcium Flux | Serotonin 5-HT2A | HEK293-5HT2A | 35.8 (IC50) | N/A (Antagonist) |

Key Experimental Protocols

Protocol 1: D2 Receptor Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.

Materials:

  • Membranes: CHO or HEK293 cell membranes expressing human D2 receptors.

  • Radioligand: [3H]-Spiperone (specific activity ~60-90 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Non-specific Binding (NSB): 10 µM Haloperidol.

  • This compound: 10 mM stock in 100% DMSO, serially diluted.

  • Scintillation Cocktail & 96-well Filter Plates .

Methodology:

  • Prepare serial dilutions of this compound in assay buffer (e.g., 11 points, 1:3 dilution starting from 1 µM).

  • In a 96-well plate, add in order:

    • 25 µL of assay buffer (for total binding) OR 25 µL of 10 µM Haloperidol (for NSB) OR 25 µL of this compound dilution.

    • 25 µL of [3H]-Spiperone diluted in assay buffer to a final concentration of ~0.5 nM.

    • 50 µL of D2 receptor-expressing cell membranes (5-10 µg protein/well).

  • Incubate the plate at room temperature for 90 minutes to reach equilibrium.

  • Harvest the membranes by rapid filtration onto GF/B filter plates using a cell harvester.

  • Wash the filters 3 times with 200 µL of ice-cold assay buffer.

  • Dry the filter plate, add 50 µL of scintillation cocktail to each well, and count radioactivity using a microplate scintillation counter.

  • Calculate IC50 using non-linear regression (log(inhibitor) vs. response) and convert to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol 2: D2 Receptor cAMP Functional Assay

Objective: To determine the functional potency (EC50) and efficacy (intrinsic activity) of this compound at the human dopamine D2 receptor.

Materials:

  • Cells: CHO-K1 cells stably expressing human D2 receptors.

  • Assay Medium: HBSS, 20 mM HEPES, 0.1% BSA, 500 µM IBMX (a phosphodiesterase inhibitor).

  • Forskolin: Stimulates adenylyl cyclase to produce a measurable cAMP baseline.

  • Reference Agonist: Dopamine.

  • This compound: 10 mM stock in 100% DMSO, serially diluted.

  • cAMP Detection Kit: e.g., HTRF, AlphaLISA, or ELISA-based kit.

Methodology:

  • Plate CHO-D2R cells in a 96-well plate and grow to ~90% confluency.

  • Aspirate growth medium and gently wash cells with pre-warmed assay medium.

  • Add 25 µL of this compound or Dopamine serial dilutions to the appropriate wells. Include a vehicle control.

  • Add 25 µL of Forskolin (a concentration pre-determined to stimulate ~80% of maximal response, e.g., 1-3 µM).

  • Incubate the plate at 37°C for 30 minutes.

  • Lyse the cells and measure cAMP levels according to the detection kit manufacturer's instructions.

  • Plot the data using non-linear regression (log(agonist) vs. response) to determine EC50 values.

  • Calculate intrinsic activity relative to the maximal response produced by Dopamine: Intrinsic Activity (%) = (Max Response of this compound / Max Response of Dopamine) * 100.

Visual Guides & Workflows

D2_Signaling_Pathway This compound This compound (Partial Agonist) D2R Dopamine D2 Receptor This compound->D2R Dopamine Dopamine (Full Agonist) Dopamine->D2R Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response cAMP->Response

Caption: this compound acts as a partial agonist at the Gi-coupled D2 receptor.

Experimental_Workflow cluster_0 In Vitro Characterization Compound This compound (New Batch) Purity Purity/Identity (HPLC, MS) Compound->Purity Binding Binding Assay (Ki determination) Purity->Binding Functional Functional Assay (EC50, Efficacy) Binding->Functional Selectivity Selectivity Panel (Off-target screening) Functional->Selectivity Result Consistent Profile? Selectivity->Result

Caption: Standard workflow for in vitro characterization of this compound.

Troubleshooting_Flowchart Start Inconsistent Results Observed CheckCompound Check Compound: Purity, Solubility, Batch ID Start->CheckCompound CheckReagents Check Reagents: Cell Passage, Buffers, Radioligand Lot Start->CheckReagents CheckProtocol Review Protocol: Incubation Times, Concentrations, Temp Start->CheckProtocol IssueFound Issue Identified & Corrected CheckCompound->IssueFound Issue Found NoIssue No Obvious Issue Found CheckCompound->NoIssue OK CheckReagents->IssueFound Issue Found CheckReagents->NoIssue OK CheckProtocol->IssueFound Issue Found CheckProtocol->NoIssue OK Redo Re-run Experiment with Controls IssueFound->Redo RunControls Run System Suitability Test: Use Reference Compounds NoIssue->RunControls ControlsOK Controls Pass? RunControls->ControlsOK ControlsOK->Redo Yes SystemIssue Investigate System: Instrument, Cells, Analyst ControlsOK->SystemIssue No

Caption: A logical flowchart for troubleshooting experimental variability.

Sonepiprazole's Inactivity in Schizophrenia Trials: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive explanation of the inactivity of Sonepiprazole in schizophrenia clinical trials. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and comparative data to facilitate a deeper understanding of this clinical outcome.

Frequently Asked Questions (FAQs)

Q1: What was the scientific rationale for developing this compound for schizophrenia?

The development of this compound was based on the "dopamine hypothesis" of schizophrenia, which posits that an overactive dopamine system contributes to the symptoms of the disorder.[1] Specifically, the rationale stemmed from observations of the atypical antipsychotic clozapine, which is effective in treatment-resistant schizophrenia and has a notably higher affinity for the dopamine D4 receptor compared to the D2 receptor.[1][2] This led to the hypothesis that selective blockade of the D4 receptor could be a novel therapeutic strategy with potentially fewer side effects than traditional antipsychotics that primarily target D2 receptors. This compound was designed as a selective D4 dopamine antagonist to test this hypothesis.

Q2: Why did this compound fail in clinical trials for schizophrenia?

This compound was found to be ineffective for the treatment of patients with schizophrenia.[3][4] In a major 6-week, placebo-controlled clinical trial involving 467 hospitalized patients, this compound failed to show any statistically significant difference from placebo on the primary efficacy endpoint, which was the mean change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score. Furthermore, no significant improvements were observed on any of the secondary endpoints. In contrast, the active comparator in the trial, olanzapine, demonstrated statistically significant superiority over placebo on all efficacy endpoints except for the Calgary Depression Scale.

Q3: What does the failure of this compound imply about the role of the D4 receptor in schizophrenia?

The clinical failure of this compound strongly suggests that selective antagonism of the dopamine D4 receptor alone is not a sufficient mechanism of action for treating the symptoms of schizophrenia. While the D4 receptor was an attractive target due to clozapine's pharmacological profile, the lack of efficacy of a highly selective antagonist like this compound indicates that the therapeutic effects of clozapine and other successful antipsychotics are likely mediated by a more complex interaction with multiple neurotransmitter receptors, including but not limited to D2, serotonin (5-HT) receptors, and others. Initial clinical trials with D4 receptor antagonists have not provided evidence that this receptor is a primary target for antipsychotic drugs.

Troubleshooting Experimental Questions

Q1: We are designing a preclinical study for a novel D4-selective compound for a non-schizophrenia CNS indication. What key learnings can we take from the this compound experience?

The primary takeaway is to exercise caution when a therapeutic hypothesis is based heavily on the pharmacology of a single "dirty" drug like clozapine. It is crucial to build a more comprehensive preclinical data package that goes beyond receptor binding and includes functional assays and in vivo models that can better predict clinical efficacy. For your D4-selective compound, consider the following:

  • Thorough Target Validation: Ensure that the link between D4 receptor modulation and the pathophysiology of your target indication is robust and supported by multiple lines of evidence.

  • Comprehensive Off-Target Profiling: Even with a selective compound, understanding its interaction with other receptors is vital to anticipate potential side effects and polypharmacological contributions to its effects.

Q2: We are re-evaluating a compound with high D4 affinity that failed in early development. What could we have missed?

Several factors could have been overlooked:

  • Receptor Occupancy vs. Functional Activity: High binding affinity (low Ki) does not always translate to the desired functional effect in vivo. Was the compound an antagonist, partial agonist, or inverse agonist? Was target engagement in the brain confirmed at the doses tested in behavioral models?

  • Pharmacokinetics: Did the compound achieve and maintain sufficient brain concentrations to occupy a significant percentage of D4 receptors over the dosing interval?

  • Animal Model Limitations: The predictive validity of any single animal model is limited. A comprehensive assessment using multiple models (e.g., psychostimulant-induced hyperactivity, prepulse inhibition, etc.) is necessary to build a stronger case for clinical translation.

Data Presentation

Table 1: this compound Clinical Trial Efficacy Data (Pivotal 6-Week Study)
Treatment GroupMean Change from Baseline in PANSS Total Scorep-value vs. Placebo
This compoundData not publicly availableNot Statistically Significant
PlaceboData not publicly availableN/A
OlanzapineStatistically Significant Improvement< 0.05

Note: While the exact mean change from baseline for the this compound trial is not publicly available, multiple other 6-week studies of olanzapine have shown a mean reduction in PANSS total score in the range of -13 to -45 points.

Table 2: Comparative Receptor Binding Affinities (Ki, nM)
ReceptorThis compoundOlanzapineHaloperidolClozapine
Dopamine D2 > 10001.1 - 110.5 - 1.5126 - 254
Dopamine D3 1024.8 - 450.7 - 2.57 - 48
Dopamine D4 0.25 1.9 - 274.5 - 99 - 21
Serotonin 5-HT1A > 1000220 - 19701800 - 5800170 - 1800
Serotonin 5-HT2A 1201.6 - 425 - 805.4 - 13

Note: Data compiled from various sources. Ki values can vary between studies based on experimental conditions. This compound is shown to be highly selective for the D4 receptor.

Experimental Protocols

Protocol 1: Pivotal Phase 3 Clinical Trial of this compound
  • Objective: To evaluate the efficacy and safety of this compound in the treatment of patients with schizophrenia.

  • Study Design: A 6-week, multicenter, randomized, double-blind, placebo- and active-controlled parallel-group study.

  • Patient Population: 467 hospitalized patients with a diagnosis of schizophrenia (DSM-IV criteria) and a PANSS total score of ≥ 60.

  • Interventions:

    • This compound (multiple fixed doses)

    • Olanzapine (active comparator)

    • Placebo

  • Primary Efficacy Endpoint: Mean change from baseline in the PANSS total score at 6 weeks.

  • Secondary Efficacy Endpoints:

    • Mean change from baseline in PANSS factor scores.

    • Brief Psychiatric Rating Scale (BPRS) score.

    • Clinical Global Impressions Severity of Illness (CGI-S) score.

    • Calgary Depression Scale score.

  • Outcome: this compound did not demonstrate a statistically significant difference from placebo on the primary or any secondary endpoints. Olanzapine was significantly more effective than placebo.

Protocol 2: In Vitro Receptor Binding Affinity Assay
  • Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for various neurotransmitter receptors.

  • Methodology:

    • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human recombinant D4 receptors) are prepared.

    • Radioligand Binding: A specific radioligand for the target receptor is incubated with the cell membranes in the presence of varying concentrations of the test compound.

    • Separation: The bound and free radioligand are separated by rapid filtration.

    • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Visualizations

Sonepiprazole_Failure_Logic Rationale Rationale for this compound Clozapine Clozapine's Efficacy & High D4 Affinity Rationale->Clozapine Hypothesis Hypothesis: Selective D4 antagonism is therapeutic Clozapine->Hypothesis This compound This compound: Selective D4 Antagonist Hypothesis->this compound Trial Pivotal Phase 3 Trial This compound->Trial Outcome Trial Outcome Trial->Outcome Ineffective This compound = Placebo (No Efficacy) Outcome->Ineffective Effective Olanzapine > Placebo (Efficacy Confirmed) Outcome->Effective Conclusion Conclusion: Selective D4 antagonism is insufficient for antipsychotic efficacy Ineffective->Conclusion Dopamine_Signaling_Pathway Dopamine Dopamine D4_Receptor Dopamine D4 Receptor (Gαi/o-coupled) Dopamine->D4_Receptor binds AC Adenylate Cyclase D4_Receptor->AC inhibits This compound This compound (Antagonist) This compound->D4_Receptor blocks cAMP ↓ cAMP AC->cAMP produces PKA ↓ PKA Activity cAMP->PKA activates Neuronal_Activity Modulation of Neuronal Activity PKA->Neuronal_Activity regulates Experimental_Workflow Start Start: Schizophrenia Patient (PANSS ≥ 60) Randomization Randomization (n=467) Start->Randomization Sonepiprazole_Arm This compound (Fixed Doses) Randomization->Sonepiprazole_Arm Group 1 Olanzapine_Arm Olanzapine (Active Control) Randomization->Olanzapine_Arm Group 2 Placebo_Arm Placebo Randomization->Placebo_Arm Group 3 Treatment 6-Week Treatment Sonepiprazole_Arm->Treatment Olanzapine_Arm->Treatment Placebo_Arm->Treatment Endpoint Primary Endpoint: Δ PANSS Total Score Treatment->Endpoint

References

Technical Support Center: Overcoming Sonepiprazole Delivery Challenges In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vivo experiments with Sonepiprazole.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Formulation and Administration

Q1: I'm having trouble dissolving this compound for my in vivo study. What are the recommended solvents and formulation strategies?

A1: this compound has poor aqueous solubility, which is a primary challenge for in vivo delivery.

Troubleshooting Steps:

  • Review Solubility Data: this compound is soluble in organic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) at concentrations up to 30 mg/mL, but has very low solubility in ethanol (0.2 mg/mL) and is practically insoluble in water. Direct injection of high concentrations of DMF or DMSO can be toxic. It is crucial to keep the percentage of these co-solvents in the final formulation to a minimum.

  • Co-solvent Systems: For parenteral administration (e.g., intravenous, intraperitoneal, subcutaneous), a co-solvent system is often necessary. A common approach is to first dissolve this compound in a small amount of DMSO and then dilute it with a vehicle like saline or a buffered solution. It is critical to perform a small-scale test to ensure the drug does not precipitate upon dilution.

  • Complexation with Cyclodextrins: For both oral and parenteral formulations, cyclodextrins such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can be used to form inclusion complexes, which significantly enhance the aqueous solubility of hydrophobic drugs.

  • Lipid-Based Formulations: For oral administration, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.

Q2: My this compound formulation is precipitating after preparation or during administration. How can I prevent this?

A2: Precipitation indicates that the drug's solubility limit has been exceeded in the chosen vehicle.

Troubleshooting Steps:

  • Decrease Final Concentration: The most straightforward solution is to lower the final concentration of this compound in the formulation.

  • Increase Co-solvent Percentage: If tolerated by the animal model, a slight increase in the percentage of the organic co-solvent (e.g., DMSO, PEG 400) may help maintain solubility. However, be mindful of potential toxicity.

  • Optimize pH: Empirically test the solubility of this compound at different pH values to find an optimal range for your formulation.

  • Use of Surfactants: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Cremophor® EL, can help to stabilize the formulation and prevent precipitation.

  • Sonication: Gently sonicating the solution during preparation can help in dissolving the compound and forming a more stable preparation.

  • Prepare Fresh Formulations: Due to potential stability issues, it is always recommended to prepare this compound formulations fresh before each experiment.

2. Bioavailability and CNS Penetration

Q3: I am not observing the expected pharmacological effect in my animal model. Could this be due to poor bioavailability or inadequate brain penetration?

A3: Yes, even with a successful formulation, achieving therapeutic concentrations at the target site in the central nervous system (CNS) can be challenging.

Troubleshooting Steps:

  • Assess Physicochemical Properties for BBB Penetration: this compound has a calculated LogP of approximately 2.2. This value is within the optimal range (typically 1.5-2.5) for passive diffusion across the blood-brain barrier (BBB). Therefore, poor BBB penetration might be less of a concern than low systemic exposure.

  • Consider the Route of Administration:

    • Oral (PO): Oral bioavailability of poorly soluble drugs is often low and variable. If you are administering this compound orally and not seeing an effect, consider parenteral routes.

    • Intraperitoneal (IP) or Subcutaneous (SC): These routes bypass first-pass metabolism and can lead to higher systemic exposure compared to oral administration.

    • Intravenous (IV): IV administration ensures 100% bioavailability into the systemic circulation, providing a baseline for comparing the efficiency of other routes.

  • Evaluate Potential for P-glycoprotein (P-gp) Efflux: Many drugs are actively transported out of the brain by efflux pumps like P-gp. While specific data for this compound is not available, this is a common mechanism that limits the brain concentration of CNS drugs. If P-gp efflux is suspected, co-administration with a P-gp inhibitor (in a research setting) could be explored to confirm this.

  • Pharmacokinetic (PK) Studies: The most definitive way to address this question is to conduct a pilot pharmacokinetic study. Measuring the plasma and brain concentrations of this compound over time will provide crucial data on its absorption, distribution, and brain penetration (brain-to-plasma ratio).

3. Experimental Variability and Inconsistent Results

Q4: I am observing high variability in the behavioral or physiological responses to this compound between animals.

A4: High variability can stem from multiple factors related to the compound, formulation, and experimental procedure.

Troubleshooting Steps:

  • Standardize Formulation Preparation: Ensure the formulation is prepared consistently for every experiment. This includes using the same source and lot of this compound, the same solvents and excipients, and a standardized procedure for dissolution and dilution.

  • Ensure Accurate Dosing: For oral gavage, ensure proper technique to avoid accidental administration into the lungs. For injections, ensure the full dose is administered and that there is no leakage from the injection site.

  • Animal Handling and Stress: Stress can significantly impact physiology and behavior, and in the case of this compound, it is known to interact with stress-induced cognitive deficits. Standardize animal handling procedures to minimize stress.

  • Metabolic Differences: Individual differences in drug metabolism can lead to variability in exposure. While this is an inherent biological factor, ensuring a homogenous group of animals (e.g., same age, sex, and strain) can help to minimize this.

  • Check for Drug Stability: Assess the stability of this compound in your formulation under the experimental conditions. Degradation of the compound will lead to a lower effective dose and variable results.

Data Presentation: Physicochemical and Pharmacokinetic Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
Molecular FormulaC₂₁H₂₇N₃O₃SPubChem
Molecular Weight401.5 g/mol PubChem
Calculated LogP2.2PubChem
Solubility
DMF30 mg/mLCayman Chemical[1]
DMSO30 mg/mLCayman Chemical[1]
Ethanol0.2 mg/mLCayman Chemical[1]
WaterPoorly solubleInferred from other solubility data

Table 2: Preclinical Pharmacokinetic Parameters of this compound (Estimated/Analogous Data)

ParameterSpeciesRouteDoseCmaxTmaxAUCOral Bioavailability (F%)Brain/Plasma Ratio
This compoundRatPO* (Likely Low)
This compoundRatIVN/A
This compoundMonkeyIM/SC0.1-0.8 mg/kgN/A
Analogous Compound (Aripiprazole)RatPO10 mg/kg~300 ng/mL~2-4 h~2500 ng·h/mL~10%~1.5-2.5

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Parenteral Administration (e.g., IP, SC)

Objective: To prepare a clear, sterile-filterable solution of this compound for in vivo administration in rodents.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG 400), sterile, injectable grade

  • Tween® 80

  • Sterile saline (0.9% NaCl)

  • Sterile vials

  • Sterile syringes and needles

  • 0.22 µm sterile syringe filter

Procedure:

  • Calculate Required Amounts: Based on the desired final concentration and dosing volume, calculate the total amount of this compound and vehicle components needed. Example: For a 1 mg/mL solution with a final vehicle composition of 10% DMSO, 40% PEG 400, and 50% saline.

  • Initial Dissolution: In a sterile vial, weigh the required amount of this compound. Add the calculated volume of DMSO. Vortex or sonicate gently until the powder is completely dissolved.

  • Addition of Co-solvents: Add the calculated volume of PEG 400 to the this compound/DMSO solution. Mix thoroughly.

  • Addition of Surfactant (Optional but Recommended): Add a small amount of Tween® 80 (e.g., 1-2% of the total volume) and mix well. This can help to maintain stability.

  • Final Dilution: Slowly add the sterile saline to the mixture while vortexing to bring the solution to the final volume. Observe for any signs of precipitation.

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile vial.

  • Storage: Store the formulation protected from light. It is recommended to use the formulation immediately after preparation. If short-term storage is necessary, store at 2-8°C and visually inspect for precipitation before use.

Protocol 2: In Vitro Metabolic Stability Assay using Rat Liver Microsomes

Objective: To determine the in vitro metabolic stability of this compound.

Materials:

  • This compound

  • Pooled rat liver microsomes (RLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile with an internal standard (for protein precipitation and sample analysis)

  • Incubator/water bath at 37°C

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Mixture: In a microcentrifuge tube, pre-warm a mixture of phosphate buffer and RLM (e.g., to a final protein concentration of 0.5 mg/mL) at 37°C for 5 minutes.

  • Initiation of Reaction: Add this compound to the pre-warmed microsome mixture to achieve the desired final concentration (e.g., 1 µM). Pre-incubate for a few minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching the Reaction: Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard. This will precipitate the microsomal proteins.

  • Sample Processing: Vortex the quenched samples and centrifuge at a high speed to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an autosampler vial for analysis by a validated LC-MS/MS method to quantify the remaining this compound concentration at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear portion of this plot gives the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation cluster_troubleshooting Troubleshooting Logic solubility Solubility Screening (Aqueous & Organic Solvents) excipient Excipient Selection (Co-solvents, Cyclodextrins, Surfactants) solubility->excipient formulation_prep Formulation Preparation (e.g., Co-solvent system) excipient->formulation_prep stability Physicochemical Stability Assessment formulation_prep->stability dosing Animal Dosing (PO, IP, IV, SC) formulation_prep->dosing sampling Blood & Brain Tissue Sampling dosing->sampling analysis LC-MS/MS Analysis of This compound Concentration sampling->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, Bioavailability, Brain/Plasma Ratio) analysis->pk_analysis check_bioavailability Low Systemic Exposure? pk_analysis->check_bioavailability check_bbb Poor BBB Penetration? pk_analysis->check_bbb no_effect No Pharmacological Effect Observed? check_formulation Precipitation or Instability? no_effect->check_formulation no_effect->check_bioavailability reformulate Reformulate (e.g., change vehicle, add excipients) check_formulation->reformulate Yes change_route Change Administration Route (e.g., PO to IP/IV) check_bioavailability->change_route Yes conduct_pk Conduct PK Study check_bioavailability->conduct_pk Confirm reformulate->no_effect change_route->no_effect

Caption: Experimental workflow for this compound in vivo studies.

signaling_pathway cluster_delivery Drug Delivery cluster_action Mechanism of Action sonepiprazole_admin This compound (Systemic Administration) bbb Blood-Brain Barrier (BBB) sonepiprazole_admin->bbb Circulation sonepiprazole_brain This compound in Brain bbb->sonepiprazole_brain Penetration (LogP ~2.2) d4 Dopamine D4 Receptor sonepiprazole_brain->d4 Antagonizes sonepiprazole_brain->d4 stress Stress pfc Prefrontal Cortex (PFC) Cognitive Function stress->pfc Impairs d4->pfc Modulates

Caption: this compound's delivery and mechanism in cognitive function.

References

Sonepiprazole Dose-Response Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Sonepiprazole. The information is designed to assist with the experimental analysis of its dose-response curve.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as U-101,387) is a selective antagonist of the Dopamine D4 receptor.[1][2] As a G protein-coupled receptor (GPCR) antagonist, it binds to the D4 receptor but does not activate it. Instead, it blocks the receptor from being activated by agonists like dopamine. The Dopamine D4 receptor is coupled to the inhibitory G-protein, Gαi/o.[1] Activation of this pathway by an agonist normally inhibits the enzyme adenylyl cyclase, which leads to a decrease in the intracellular second messenger cyclic AMP (cAMP). This compound, by blocking the receptor, prevents this agonist-induced decrease in cAMP levels.[1]

Q2: What are the expected binding affinity and potency values for this compound?

This compound is known for its high affinity and selectivity for the Dopamine D4 receptor. Published data indicates a binding affinity (Ki) of approximately 10 nM.[3] It demonstrates high selectivity over other dopamine receptor subtypes (D1, D2, D3), as well as serotonin (5-HT) 1A and 2A receptors, and α1- and α2-adrenergic receptors, with Ki values for these off-targets being greater than 2,000 nM. The functional potency (IC50) in a cAMP assay will be dependent on the specific experimental conditions.

Q3: What are the key assays for characterizing the dose-response curve of this compound?

The two primary assays for characterizing the dose-response relationship of this compound are:

  • Radioligand Binding Assay: This assay is used to determine the binding affinity (Ki) of this compound for the Dopamine D4 receptor. It measures the ability of unlabeled this compound to displace a radiolabeled ligand that is known to bind to the D4 receptor.

  • Functional cAMP Assay: This assay measures the potency (IC50) of this compound as an antagonist. It quantifies the ability of this compound to block the dopamine-induced inhibition of cAMP production in cells expressing the D4 receptor.

Quantitative Data Summary

ParameterValueReceptorAssay TypeDescription
Ki ~10 nMDopamine D4Radioligand BindingInhibitor constant, a measure of binding affinity.
Selectivity >200-foldDopamine D4 vs. D1, D2, D3, 5-HT1A, 5-HT2A, α1, α2Radioligand BindingRatio of Ki values for off-targets versus the D4 receptor.
IC50 VariableDopamine D4Functional cAMP AssayConcentration of this compound that inhibits 50% of the agonist response. This value is dependent on assay conditions.

Experimental Protocols

Radioligand Binding Assay (Competition)

Objective: To determine the binding affinity (Ki) of this compound for the human Dopamine D4 receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human Dopamine D4 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Spiperone.

  • Test Compound: this compound.

  • Non-specific binding control: A high concentration of a known D4 ligand (e.g., Haloperidol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from the D4 receptor-expressing cell line. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer.

    • A fixed concentration of [³H]-Spiperone.

    • Increasing concentrations of this compound. For total binding wells, add buffer instead. For non-specific binding wells, add a high concentration of haloperidol.

    • The cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay (Antagonist Mode)

Objective: To determine the functional potency (IC50) of this compound in blocking agonist-induced inhibition of cAMP production.

Materials:

  • A cell line stably expressing the human Dopamine D4 receptor (e.g., HEK293 or CHO cells).

  • Dopamine D4 receptor agonist (e.g., Dopamine).

  • Adenylyl cyclase stimulator (e.g., Forskolin).

  • Test Compound: this compound.

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell culture medium and plates.

Procedure:

  • Cell Plating: Plate the D4 receptor-expressing cells in a 96- or 384-well plate and allow them to attach overnight.

  • Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

  • Agonist and Forskolin Addition: Add a fixed concentration of a D4 agonist (e.g., dopamine at its EC80 concentration) to the wells. Concurrently or shortly after, add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and generate a measurable cAMP signal.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the measured cAMP levels against the log concentration of this compound. Fit the data to a dose-response curve to calculate the IC50 value, which represents the concentration of this compound required to reverse 50% of the agonist-induced inhibition of cAMP production.

Troubleshooting Guides

Radioligand Binding Assay
IssuePotential Cause(s)Troubleshooting Steps
High Non-Specific Binding - Radioligand concentration is too high.- Insufficient washing.- Hydrophobic interactions of the radioligand with filters or membranes.- Use a radioligand concentration at or below its Kd.- Increase the number and volume of wash steps with ice-cold buffer.- Pre-treat filters with polyethyleneimine (PEI).- Add bovine serum albumin (BSA) to the assay buffer.
Low Specific Binding - Low receptor expression in the cell membranes.- Inactive or degraded radioligand.- Suboptimal assay conditions (e.g., incubation time, temperature, buffer composition).- Verify receptor expression levels.- Check the age and storage conditions of the radioligand.- Optimize incubation time to ensure equilibrium is reached.- Titrate membrane protein concentration.
High Variability Between Replicates - Inconsistent pipetting.- Inefficient filtration or washing.- Uneven cell membrane distribution.- Use calibrated pipettes and ensure proper mixing.- Ensure the cell harvester is functioning correctly and that all wells are washed uniformly.- Thoroughly resuspend membrane preparations before aliquoting.
Functional cAMP Assay
IssuePotential Cause(s)Troubleshooting Steps
No or Weak Agonist Response - Low receptor expression or coupling to G-proteins.- Inactive agonist.- Cell health issues.- Confirm receptor expression and functionality with a known potent agonist.- Use a fresh dilution of the agonist.- Ensure cells are healthy and not over-confluent.
High Basal cAMP Levels - Constitutive activity of the receptor.- Endogenous agonist production.- Suboptimal forskolin concentration.- Test for inverse agonist activity of this compound.- Ensure thorough washing of cells to remove any endogenous ligands.- Optimize the concentration of forskolin to achieve an adequate signal window.
Inconsistent Dose-Response Curve - Compound solubility issues.- Incorrect serial dilutions.- Edge effects in the plate.- Check the solubility of this compound in the assay buffer.- Prepare fresh and accurate serial dilutions for each experiment.- Avoid using the outer wells of the plate or ensure proper plate sealing and incubation conditions.

Visualizations

Sonepiprazole_Signaling_Pathway cluster_membrane Cell Membrane D4R Dopamine D4 Receptor G_protein Gαi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP (decreased) AC->cAMP G_protein->AC Inhibits Dopamine Dopamine (Agonist) Dopamine->D4R Activates This compound This compound (Antagonist) This compound->D4R Blocks ATP ATP ATP->AC

Caption: this compound's signaling pathway at the Dopamine D4 receptor.

Dose_Response_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional cAMP Assay b1 Prepare D4-expressing cell membranes b2 Incubate membranes with [³H]-Spiperone and varying concentrations of this compound b1->b2 b3 Separate bound and free radioligand via filtration b2->b3 b4 Quantify bound radioactivity b3->b4 b5 Calculate Ki from IC50 (Cheng-Prusoff) b4->b5 end_point Characterize this compound Dose-Response b5->end_point f1 Plate D4-expressing cells f2 Pre-incubate cells with varying concentrations of this compound f1->f2 f3 Stimulate with Dopamine and Forskolin f2->f3 f4 Measure intracellular cAMP f3->f4 f5 Determine IC50 from dose-response curve f4->f5 f5->end_point start Start Experiment cluster_binding cluster_binding start->cluster_binding cluster_functional cluster_functional start->cluster_functional

Caption: Experimental workflow for this compound dose-response analysis.

Troubleshooting_Tree start Inconsistent Dose-Response Curve q1 Is the agonist response robust? start->q1 q2 Is non-specific binding high? start->q2 a1_yes Check this compound solubility and dilutions q1->a1_yes Yes a1_no Verify cell health and receptor expression q1->a1_no No a2_yes Optimize radioligand concentration and washing q2->a2_yes Yes a2_no Check for pipetting and plate effects q2->a2_no No

Caption: A troubleshooting decision tree for dose-response curve issues.

References

Technical Support Center: Enhancing Sonepiprazole Bioavailability for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the bioavailability of Sonepiprazole in a research setting. Due to the limited publicly available data on the aqueous solubility and permeability of this compound, this guide focuses on established methodologies for poorly soluble compounds that can be adapted for its study.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a selective antagonist of the dopamine D4 receptor.[1][2] Its physicochemical properties, derived from computational models, are summarized in Table 1. This information is crucial for understanding its potential bioavailability challenges.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight401.5 g/mol [3]
XLogP32.2[3]
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count6PubChem
Rotatable Bond Count5PubChem
Solubility
Ethanol~0.2 mg/mL[1]
DMSO~30 mg/mL
DMF~30 mg/mL
Aqueous SolubilityData not available

Note: The high solubility in organic solvents like DMSO and DMF does not predict its aqueous solubility, which is a critical factor for oral absorption.

Q2: What are the likely limiting factors for this compound's oral bioavailability?

Given its molecular weight and calculated lipophilicity (XLogP3 of 2.2), this compound's oral bioavailability is likely limited by its poor aqueous solubility rather than its permeability. For a drug to be absorbed orally, it must first dissolve in the gastrointestinal fluids.

Q3: What general strategies can be employed to improve the bioavailability of poorly soluble compounds like this compound?

Several formulation strategies can be explored to enhance the dissolution and subsequent absorption of poorly soluble drugs. These include:

  • Particle Size Reduction: Increasing the surface area of the drug powder through micronization or nanocrystal technology can improve the dissolution rate.

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its apparent solubility.

  • Lipid-Based Formulations: Dissolving the drug in lipids, surfactants, and co-solvents can improve its solubilization in the gastrointestinal tract.

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Low or inconsistent in vivo exposure in animal studies. Poor dissolution of the this compound formulation in the GI tract.1. Characterize the solid state of your this compound powder (crystalline vs. amorphous).2. Consider formulating the compound using one of the enhancement strategies outlined in Q3.3. Ensure the vehicle used for administration is appropriate and does not cause precipitation of the drug upon dilution in aqueous fluids.
High variability in in vitro dissolution results. Inconsistent particle size or agglomeration of the drug powder.1. Implement a particle size reduction technique.2. Use a wetting agent in the dissolution medium.
Precipitation of this compound in aqueous buffers or cell culture media. Low aqueous solubility.1. Prepare a stock solution in an organic solvent like DMSO.2. When diluting into an aqueous medium, do so gradually while vortexing. Pre-heating the aqueous medium to 37°C may also help.
Low apparent permeability in Caco-2 assays. The compound may be a substrate for efflux transporters (e.g., P-glycoprotein).Conduct bidirectional permeability assays (apical to basolateral and basolateral to apical) to determine the efflux ratio.

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation

This protocol describes a general method for preparing a solid dispersion to enhance the solubility of a poorly soluble drug like this compound.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or other suitable polymer

  • Methanol or other suitable volatile solvent

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Methodology:

  • Accurately weigh this compound and the polymer in a predetermined ratio (e.g., 1:1, 1:2, 1:5 w/w).

  • Dissolve both the drug and the polymer in a minimal amount of methanol in a round-bottom flask.

  • Ensure complete dissolution by gentle warming or sonication if necessary.

  • Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin film is formed on the flask wall.

  • Further dry the solid dispersion in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask.

  • Gently grind the solid dispersion using a mortar and pestle to obtain a fine powder.

  • Pass the powder through a sieve of a specific mesh size to ensure particle size uniformity.

  • Store the prepared solid dispersion in a desiccator.

Protocol 2: In Vitro Permeability Assessment using the Caco-2 Cell Model

This protocol outlines a standard procedure for evaluating the intestinal permeability of a compound.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well or 24-well plates)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Lucifer yellow (for monolayer integrity testing)

  • Test compound (this compound) and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • Analytical instrumentation (e.g., LC-MS/MS)

Methodology:

  • Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density.

  • Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by determining the permeability of Lucifer yellow.

  • Wash the cell monolayers with pre-warmed HBSS.

  • Add the test compound solution in HBSS to the donor chamber (apical side for absorption studies, basolateral for efflux studies).

  • Add fresh HBSS to the receiver chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.

  • At the end of the experiment, collect samples from the donor chamber.

  • Analyze the concentration of the test compound in all samples by a validated analytical method (e.g., LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber

    • A is the surface area of the membrane

    • C0 is the initial concentration in the donor chamber

Protocol 3: In Vivo Bioavailability Study in Rodents

This protocol provides a general framework for a preclinical pharmacokinetic study to determine the oral bioavailability of this compound.

Materials:

  • Male Sprague-Dawley or Wistar rats (e.g., 200-250 g)

  • This compound formulation for intravenous (IV) and oral (PO) administration

  • Appropriate vehicles for IV and PO dosing

  • Cannulas for blood collection (e.g., jugular vein cannulation)

  • Blood collection tubes (e.g., with anticoagulant)

  • Centrifuge

  • Analytical instrumentation (e.g., LC-MS/MS)

Methodology:

  • Fast the animals overnight before dosing, with free access to water.

  • Divide the animals into two groups: IV administration and PO administration.

  • For the IV group, administer a single bolus dose of this compound (e.g., 1-2 mg/kg) via the tail vein.

  • For the PO group, administer a single dose of the this compound formulation (e.g., 5-10 mg/kg) via oral gavage.

  • Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose).

  • Process the blood samples to obtain plasma by centrifugation.

  • Store plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, t1/2) using non-compartmental analysis.

  • Calculate the absolute oral bioavailability (F%) using the following formula: F (%) = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100

Table 2: Example Pharmacokinetic Parameters to be Determined

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Absolute oral bioavailability

Visualizations

G cluster_formulation Formulation Strategies cluster_testing Experimental Workflow cluster_outcome Desired Outcome Particle_Size_Reduction Particle Size Reduction In_Vitro_Dissolution In Vitro Dissolution Particle_Size_Reduction->In_Vitro_Dissolution Amorphous_Solid_Dispersions Amorphous Solid Dispersions Amorphous_Solid_Dispersions->In_Vitro_Dissolution Lipid_Based_Formulations Lipid-Based Formulations Lipid_Based_Formulations->In_Vitro_Dissolution In_Vitro_Permeability In Vitro Permeability (Caco-2) In_Vitro_Dissolution->In_Vitro_Permeability In_Vivo_Pharmacokinetics In Vivo Pharmacokinetics (Rodent) In_Vitro_Permeability->In_Vivo_Pharmacokinetics Improved_Bioavailability Improved Bioavailability In_Vivo_Pharmacokinetics->Improved_Bioavailability

Caption: Workflow for improving this compound bioavailability.

G This compound This compound D4_Receptor Dopamine D4 Receptor This compound->D4_Receptor Antagonist Adenylyl_Cyclase Adenylyl Cyclase D4_Receptor->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Conversion of ATP to cAMP Downstream_Signaling Downstream Signaling Pathways cAMP->Downstream_Signaling

Caption: this compound's mechanism of action via D4 receptor antagonism.

References

Sonepiprazole Preclinical Safety Profile: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH AND DRUG DEVELOPMENT PROFESSIONALS

This technical support center provides detailed information on the preclinical side effects of sonepiprazole (also known as U-101387 and PNU-101387). The information is presented in a question-and-answer format to address specific issues researchers may encounter during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how does it relate to its side effect profile?

A1: this compound is a highly selective dopamine D4 receptor antagonist.[1][2] Its favorable side effect profile in preclinical models is primarily attributed to its high selectivity for the D4 receptor over D2, D3, serotonin, and adrenergic receptors.[1][2] Traditional antipsychotics are typically D2 receptor antagonists, and their blockade of D2 receptors in the nigrostriatal and tuberoinfundibular pathways is associated with extrapyramidal symptoms (EPS) and hyperprolactinemia, respectively. This compound's lack of significant affinity for D2 receptors is the key reason for the absence of these side effects in preclinical studies.[1]

Q2: Was this compound found to be effective as an antipsychotic in clinical trials?

A2: No. Despite its promising preclinical safety profile, this compound was found to be ineffective for the treatment of positive and negative symptoms of schizophrenia in a placebo-controlled clinical trial.

Troubleshooting Preclinical Side Effect Studies

Issue 1: Observing Unexpected Motor Effects in Animal Models

Q3: I am observing motor deficits in my animal model after administering this compound. Is this expected?

A3: Based on published preclinical data, this compound is not expected to induce motor deficits such as catalepsy or alter spontaneous locomotor activity. If you are observing such effects, consider the following troubleshooting steps:

  • Vehicle Control: Ensure that the vehicle used to dissolve this compound is not causing the observed effects. Run a vehicle-only control group.

  • Dose and Route of Administration: Verify the dose and route of administration. While preclinical studies have shown a good safety margin, exceptionally high doses may lead to unexpected effects.

  • Animal Strain and Species: Differences in animal strain or species can sometimes lead to varied responses. The majority of preclinical work on this compound was conducted in rats.

  • Concomitant Medications: Ensure that no other substances that could affect motor activity were administered to the animals.

Key Preclinical Safety Assessments and Findings

The following sections detail the common preclinical safety studies and summarize the findings for this compound.

Central Nervous System (CNS) Side Effects

Extrapyramidal Symptoms (EPS): Catalepsy

Q4: Does this compound induce catalepsy in preclinical models?

A4: No. Preclinical studies have consistently shown that this compound does not induce catalepsy, a key predictor of extrapyramidal side effects in humans. This is in stark contrast to typical antipsychotics like haloperidol, which are potent inducers of catalepsy.

Quantitative Data Summary: Catalepsy Test

CompoundDose (mg/kg)Animal ModelCatalepsy Score (Mean ± SEM)Statistical Significance vs. Vehicle
Vehicle-RatNot significantly different from baseline-
This compoundUp to 30RatNo significant increaseNot Significant
Haloperidol (Positive Control)0.5 - 2.0RatDose-dependent increasep < 0.05

Experimental Protocol: Catalepsy Bar Test

  • Animals: Male Sprague-Dawley rats are commonly used.

  • Apparatus: A horizontal bar is placed at a specific height (e.g., 9 cm) from the base.

  • Procedure:

    • Rats are administered this compound, vehicle, or a positive control (e.g., haloperidol) via the intended route of administration (e.g., oral gavage).

    • At specified time points after dosing (e.g., 30, 60, 90, 120 minutes), the rat's forepaws are gently placed on the bar.

    • The latency to remove both paws from the bar is recorded. A cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis: The mean latency to descend is calculated for each treatment group and compared using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Spontaneous Locomotor Activity

Q5: Does this compound affect spontaneous locomotor activity?

A5: No. Preclinical studies have reported that this compound does not alter spontaneous locomotor activity on its own.

Quantitative Data Summary: Locomotor Activity Test

CompoundDose (mg/kg)Animal ModelLocomotor Activity (Beam Breaks/Time)Statistical Significance vs. Vehicle
Vehicle-Rat/MouseBaseline activity-
This compoundVariousRat/MouseNo significant change from baselineNot Significant
Amphetamine (Positive Control)1.0 - 2.0Rat/MouseSignificant increasep < 0.05

Experimental Protocol: Open Field Test for Locomotor Activity

  • Animals: Mice or rats are commonly used.

  • Apparatus: An open-field arena equipped with infrared beams to automatically track movement.

  • Procedure:

    • Animals are habituated to the testing room.

    • Following administration of this compound or vehicle, each animal is placed in the center of the open field.

    • Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a set duration (e.g., 60 minutes).

  • Data Analysis: Total distance traveled or the number of beam breaks are compared between treatment groups.

Endocrine Side Effects

Prolactin Elevation

Q6: Does this compound cause an increase in prolactin levels in preclinical models?

A6: Preclinical data indicates that this compound does not cause an elevation in serum prolactin levels. This is a significant advantage over typical and some atypical antipsychotics that block D2 receptors in the tuberoinfundibular pathway, leading to hyperprolactinemia.

Quantitative Data Summary: Serum Prolactin Levels

CompoundDose (mg/kg)Animal ModelSerum Prolactin Levels (ng/mL)Statistical Significance vs. Vehicle
Vehicle-RatBaseline levels-
This compoundVariousRatNo significant change from baselineNot Significant
Haloperidol (Positive Control)1.0RatSignificant increasep < 0.05

Experimental Protocol: Prolactin Measurement

  • Animals: Male rats are typically used.

  • Procedure:

    • Animals are administered this compound, vehicle, or a positive control.

    • At the time of peak drug concentration, blood samples are collected.

    • Serum is separated and stored frozen until analysis.

  • Analysis: Serum prolactin levels are measured using a commercially available ELISA kit.

  • Data Analysis: Prolactin concentrations are compared between treatment groups.

Cardiovascular, Respiratory, and Genotoxicity Safety

Q7: What is known about the cardiovascular, respiratory, and genotoxic safety of this compound from preclinical studies?

A7: While specific preclinical safety pharmacology data for this compound on cardiovascular and respiratory systems are not detailed in the readily available literature, a standard battery of tests is typically conducted for any investigational new drug. There is no indication from the published literature of any significant cardiovascular or respiratory side effects for this compound. Similarly, specific genotoxicity data for this compound is not widely published, but standard assays are a routine part of preclinical safety assessment.

Standard Preclinical Safety Pharmacology Core Battery

  • Cardiovascular: In vivo telemetry in a large animal model (e.g., dog or non-human primate) to assess effects on blood pressure, heart rate, and ECG parameters. In vitro hERG assay to assess the potential for QT prolongation.

  • Respiratory: Whole-body plethysmography in rodents to measure respiratory rate and tidal volume.

  • Genotoxicity: A battery of tests including the Ames test (bacterial reverse mutation assay) to assess for point mutations, and an in vitro and in vivo micronucleus test to assess for chromosomal damage.

Visualizations

Signaling Pathway: this compound's Mechanism of Action

Sonepiprazole_Mechanism cluster_Neuron Presynaptic Neuron cluster_Postsynaptic Postsynaptic Neuron Dopamine Dopamine D4_Receptor Dopamine D4 Receptor Dopamine->D4_Receptor Binds D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds Signal_Transduction Signal Transduction D4_Receptor->Signal_Transduction Activates EPS Extrapyramidal Side Effects D2_Receptor->EPS Mediates Prolactin Prolactin Release (from Pituitary) D2_Receptor->Prolactin Inhibits This compound This compound This compound->D4_Receptor Blocks Haloperidol Haloperidol (Typical Antipsychotic) Haloperidol->D2_Receptor Blocks

Caption: this compound selectively blocks D4 receptors, avoiding D2 receptor interactions linked to side effects.

Experimental Workflow: Preclinical Catalepsy Assessment

Catalepsy_Workflow cluster_Prep Preparation cluster_Dosing Dosing cluster_Testing Testing cluster_Analysis Data Analysis Animal_Selection Select Animal Model (e.g., Male Sprague-Dawley Rats) Acclimatization Acclimatize Animals to Testing Environment Animal_Selection->Acclimatization Group_Assignment Randomly Assign to Groups: - Vehicle - this compound (Multiple Doses) - Positive Control (e.g., Haloperidol) Acclimatization->Group_Assignment Administration Administer Compound (e.g., Oral Gavage) Group_Assignment->Administration Time_Points Test at Predetermined Time Points (e.g., 30, 60, 90, 120 min post-dose) Administration->Time_Points Bar_Test Perform Catalepsy Bar Test: Place forepaws on bar Time_Points->Bar_Test Measure_Latency Record Latency to Descend Bar_Test->Measure_Latency Data_Compilation Compile Latency Data for Each Group and Time Point Measure_Latency->Data_Compilation Statistics Statistical Analysis (e.g., ANOVA) Data_Compilation->Statistics Results Compare this compound Groups to Vehicle and Positive Control Statistics->Results

Caption: Workflow for assessing potential drug-induced catalepsy in a preclinical rodent model.

Logical Relationship: Rationale for this compound's Favorable Side Effect Profile

Side_Effect_Rationale This compound This compound High_Selectivity High Selectivity for Dopamine D4 Receptor This compound->High_Selectivity Low_Affinity_D2 Low Affinity for Dopamine D2 Receptor High_Selectivity->Low_Affinity_D2 No_Nigrostriatal_Blockade No Significant Blockade of D2 Receptors in Nigrostriatal Pathway Low_Affinity_D2->No_Nigrostriatal_Blockade No_Tuberoinfundibular_Blockade No Significant Blockade of D2 Receptors in Tuberoinfundibular Pathway Low_Affinity_D2->No_Tuberoinfundibular_Blockade No_EPS Absence of Extrapyramidal Side Effects (e.g., Catalepsy) No_Nigrostriatal_Blockade->No_EPS No_Hyperprolactinemia Absence of Hyperprolactinemia No_Tuberoinfundibular_Blockade->No_Hyperprolactinemia

Caption: High D4 selectivity leads to a lack of D2-mediated side effects for this compound.

References

Validation & Comparative

A Preclinical and Clinical Showdown: Sonepiprazole vs. Olanzapine in Schizophrenia Models

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological and behavioral profiles of sonepiprazole and the established atypical antipsychotic, olanzapine, in the context of schizophrenia research. This analysis is supported by a review of available preclinical and clinical data.

This compound, a selective dopamine D4 receptor antagonist, was investigated as a potential antipsychotic with a novel mechanism of action. The hypothesis was that selective D4 antagonism could offer antipsychotic efficacy with a more favorable side-effect profile compared to existing drugs that primarily target the dopamine D2 receptor. Olanzapine, a multi-receptor antagonist with high affinity for dopamine D2 and serotonin 5-HT2A receptors, is a widely used and effective atypical antipsychotic. This guide delves into a comparative analysis of their receptor binding affinities, effects in established animal models of schizophrenia, and clinical trial outcomes.

Data Presentation

Table 1: Comparative Receptor Binding Affinities (Ki, nM)
ReceptorThis compound (Ki, nM)Olanzapine (Ki, nM)
Dopamine D1-100[1]
Dopamine D2>100011[2]
Dopamine D3-49
Dopamine D40.8322
Serotonin 5-HT1A-1900
Serotonin 5-HT2A>10004[2]
Serotonin 5-HT2C-11[2]
Serotonin 5-HT3-148
Serotonin 5-HT6-10
Histamine H1-7[2]
Muscarinic M1-2.5
Adrenergic α1-56

Note: A lower Ki value indicates a higher binding affinity. Data for this compound's affinity at receptors other than D4 is limited, reflecting its high selectivity.

Table 2: Comparative Efficacy in Preclinical Schizophrenia Models
Animal ModelThis compoundOlanzapine
Conditioned Avoidance Response (Rat) No significant effect reported.Inhibits avoidance response (ED50 = 4.7 mg/kg, p.o.)
Apomorphine-Induced Climbing (Mouse) Does not block climbing behavior.Antagonizes climbing behavior (1.25-10 mg/kg, p.o.)
Prepulse Inhibition (PPI) Deficits Reverses apomorphine-induced PPI deficits.Reverses NMDA antagonist-induced PPI deficits and improves PPI in schizophrenia patients.

Mechanism of Action and Signaling Pathways

Olanzapine exerts its antipsychotic effects through a broad spectrum of receptor antagonism, primarily targeting dopamine D2 and serotonin 5-HT2A receptors. The blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. Simultaneously, 5-HT2A receptor antagonism is believed to contribute to its efficacy against negative symptoms and a lower incidence of extrapyramidal side effects compared to typical antipsychotics.

This compound's mechanism is highly targeted, focusing on the dopamine D4 receptor. The rationale for this approach stemmed from the observation that the highly effective atypical antipsychotic, clozapine, has a high affinity for the D4 receptor. It was hypothesized that selective D4 antagonism could provide antipsychotic benefits, potentially with fewer side effects associated with D2 blockade.

Antipsychotic Signaling Pathways cluster_0 Olanzapine cluster_1 This compound Olanzapine Olanzapine D2_R D2 Receptor Olanzapine->D2_R Antagonist 5HT2A_R 5-HT2A Receptor Olanzapine->5HT2A_R Antagonist H1_R H1 Receptor Olanzapine->H1_R Antagonist M1_R M1 Receptor Olanzapine->M1_R Antagonist Antipsychotic_Effect_O Antipsychotic Effect D2_R->Antipsychotic_Effect_O 5HT2A_R->Antipsychotic_Effect_O Side_Effects_O Side Effects (Weight Gain, Sedation) H1_R->Side_Effects_O M1_R->Side_Effects_O This compound This compound D4_R D4 Receptor This compound->D4_R Selective Antagonist Hypothesized_Antipsychotic_Effect_S Hypothesized Antipsychotic Effect D4_R->Hypothesized_Antipsychotic_Effect_S

Figure 1: Simplified signaling pathways of Olanzapine and this compound.

Experimental Protocols

Conditioned Avoidance Response (CAR) in Rats

The CAR test is a predictive model for antipsychotic activity. The protocol generally involves:

  • Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild footshock. A conditioned stimulus (CS), typically a light or tone, is presented, followed by an unconditioned stimulus (US), the footshock.

  • Training: Rats are trained to avoid the footshock by moving to the other compartment of the shuttle box upon presentation of the CS. An avoidance response is recorded if the rat moves during the CS presentation, while an escape response is recorded if it moves after the onset of the US.

  • Drug Testing: After stable avoidance behavior is established, animals are treated with the test compound (e.g., olanzapine) or vehicle. The number of avoidance and escape responses are recorded. A selective suppression of avoidance responses without affecting escape responses is indicative of antipsychotic-like activity.

Conditioned Avoidance Response Workflow cluster_0 Training Phase cluster_1 Testing Phase Start Start Place_Rat Place rat in shuttle box Start->Place_Rat CS Present Conditioned Stimulus (CS) (e.g., tone/light) Place_Rat->CS Avoidance Rat moves to other compartment (Avoidance Response) CS->Avoidance Response within CS duration? US Deliver Unconditioned Stimulus (US) (mild footshock) Escape Rat moves to other compartment (Escape Response) US->Escape Response during US? Avoidance->US No End_Trial End Trial Avoidance->End_Trial Yes Escape->End_Trial Yes Escape->End_Trial No (Escape Failure) Test_Session Run multiple trials as in training Drug_Admin Administer Drug or Vehicle Drug_Admin->Test_Session Data_Analysis Analyze number of Avoidance vs. Escape Responses Test_Session->Data_Analysis

Figure 2: Workflow for the Conditioned Avoidance Response experiment.
Prepulse Inhibition (PPI) of Acoustic Startle

PPI is a measure of sensorimotor gating, which is often deficient in individuals with schizophrenia. The general protocol is as follows:

  • Apparatus: A startle chamber that can deliver a loud acoustic stimulus (pulse) and a weaker, preceding stimulus (prepulse). A sensor measures the startle response of the animal.

  • Procedure: The animal is placed in the chamber and, after an acclimation period, is presented with a series of trials in a pseudo-random order: pulse-alone trials, prepulse-alone trials, and prepulse-plus-pulse trials.

  • Data Analysis: The startle response in pulse-alone trials is compared to the response in prepulse-plus-pulse trials. PPI is calculated as the percentage reduction in the startle response when the pulse is preceded by the prepulse. Antipsychotic drugs are evaluated for their ability to restore PPI deficits induced by pharmacological agents (e.g., apomorphine, NMDA antagonists) or in genetic models of schizophrenia.

Prepulse Inhibition Workflow Start Start Acclimation Acclimation in Startle Chamber Start->Acclimation Trial_Presentation Present Trials in Pseudo-random Order Acclimation->Trial_Presentation Pulse_Alone Pulse Alone (Loud Stimulus) Trial_Presentation->Pulse_Alone Prepulse_Pulse Prepulse + Pulse (Weak then Loud Stimulus) Trial_Presentation->Prepulse_Pulse Measure_Startle Measure Startle Response Pulse_Alone->Measure_Startle Prepulse_Pulse->Measure_Startle Calculate_PPI Calculate % PPI: ((Pulse Alone - Prepulse+Pulse) / Pulse Alone) * 100 Measure_Startle->Calculate_PPI End End Calculate_PPI->End

Figure 3: Experimental workflow for Prepulse Inhibition testing.

Clinical Findings and Conclusion

A significant clinical trial directly compared the efficacy of this compound with both olanzapine and a placebo in patients with schizophrenia. The results of this study were definitive: this compound showed no statistically significant difference from placebo in improving the symptoms of schizophrenia as measured by the Positive and Negative Syndrome Scale (PANSS). In contrast, olanzapine demonstrated a statistically significant improvement in symptoms compared to the placebo.

References

Sonepiprazole vs. Clozapine: A Comparative Analysis of Dopamine D4 Receptor Affinity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the dopamine D4 receptor binding affinities of sonepiprazole and clozapine, intended for researchers, scientists, and professionals in drug development. The information presented is based on experimental data from pharmacological studies.

Data Presentation: Receptor Binding Affinities

The binding affinity of a ligand for a receptor is typically expressed by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

CompoundReceptorKi (nM)Selectivity
This compoundDopamine D410[1][2]Highly selective over D1, D2, D3, 5-HT1A, 5-HT2, α1- and α2-adrenergic receptors (Ki > 2000 nM)[2]
ClozapineDopamine D41.3 - 24[3][4]Non-selective, with high affinity for various other receptors including H1, α1A, 5-HT6, 5-HT2A, and M1

Experimental Protocols

The determination of receptor binding affinities for this compound and clozapine typically involves in vitro radioligand binding assays. Below is a detailed methodology for a competitive binding assay, which is a standard procedure in pharmacology to characterize the interaction of a drug with a receptor.

Radioligand Binding Assay for Dopamine D4 Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound (this compound or clozapine) for the human dopamine D4 receptor.

Materials:

  • Cell Line: A stable cell line expressing the human recombinant dopamine D4 receptor, for example, Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.

  • Radioligand: A tritiated D4 receptor antagonist with high affinity, such as [³H]-spiperone.

  • Test Compounds: this compound and clozapine.

  • Non-specific Binding Control: A high concentration of a non-labeled D4 antagonist, such as haloperidol.

  • Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) at physiological pH.

  • Instrumentation: Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture the D4 receptor-expressing cells to a high density.

    • Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it to a specific protein concentration.

  • Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • To each well, add the assay buffer, a fixed concentration of the radioligand ([³H]-spiperone), and varying concentrations of the test compound (this compound or clozapine).

    • For determining total binding, add only the buffer and radioligand.

    • For determining non-specific binding, add the buffer, radioligand, and a high concentration of the non-labeled antagonist (e.g., haloperidol).

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Separation and Detection:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

    • Quickly wash the filters with cold assay buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Quantify the amount of radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that is coupled to an inhibitory G protein (Gi/o). Upon activation by an agonist, the receptor stimulates the Gi/o protein, which in turn inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

D4_Signaling_Pathway cluster_membrane Cell Membrane D4R Dopamine D4 Receptor Gi Gi/o Protein D4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D4R Binds ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Caption: Dopamine D4 receptor signaling cascade.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the D4 receptor affinity of a test compound.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis CellCulture 1. Culture D4-expressing cells MembranePrep 2. Prepare cell membranes CellCulture->MembranePrep Incubation 3. Incubate membranes with radioligand & test compound MembranePrep->Incubation Filtration 4. Separate bound & unbound ligand via filtration Incubation->Filtration Counting 5. Quantify bound radioligand Filtration->Counting Analysis 6. Analyze data to determine Ki Counting->Analysis

Caption: Workflow of a radioligand binding assay.

References

Unlocking Cognitive Potential: A Comparative Analysis of Sonepiprazole and Novel Cognitive Enhancers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of preclinical and clinical data offers a comparative perspective on the potential of Sonepiprazole, a selective dopamine D4 receptor antagonist, to enhance cognitive function, particularly under conditions of stress. This guide provides researchers, scientists, and drug development professionals with an objective analysis of this compound's performance against a range of alternative cognitive-enhancing agents, supported by experimental data and detailed methodologies.

This compound, initially investigated as an antipsychotic for schizophrenia, demonstrated a unique cognitive-protective effect in preclinical studies. While it proved ineffective in treating the primary symptoms of schizophrenia, research in non-human primates revealed its ability to reverse stress-induced working memory deficits.[1] This finding has spurred interest in its potential as a targeted cognitive enhancer.

This guide delves into the mechanism of action of this compound, its performance in cognitive tasks, and how it compares to other pharmacological agents, including atypical antipsychotics and established nootropics.

Mechanism of Action: Targeting the Dopamine D4 Receptor

This compound's primary mechanism of action is its high selectivity as an antagonist for the dopamine D4 receptor.[1] The D4 receptor, a member of the D2-like family of G protein-coupled receptors, is predominantly expressed in the prefrontal cortex, a brain region critical for executive functions and working memory.

Upon activation by dopamine, the D4 receptor typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). By blocking this receptor, this compound is thought to modulate downstream signaling pathways, including the MAPK/ERK pathway, and influence glutamatergic and GABAergic neurotransmission, thereby impacting cognitive processes.

D4_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Dopamine Dopamine D4R D4 Receptor Dopamine->D4R Activates This compound This compound This compound->D4R Blocks G_protein Gi/o Protein D4R->G_protein Activates Glutamate Glutamate Release D4R->Glutamate Modulates GABA GABAergic Transmission D4R->GABA Modulates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK/ERK Pathway G_protein->MAPK Modulates cAMP ↓ cAMP AC->cAMP Cognitive_Function Modulation of Cognitive Function cAMP->Cognitive_Function MAPK->Cognitive_Function Glutamate->Cognitive_Function GABA->Cognitive_Function

Dopamine D4 Receptor Signaling Pathway

Preclinical Evidence: this compound's Impact on Working Memory

The most compelling evidence for this compound's cognitive-enhancing effects comes from a preclinical study in rhesus monkeys. This study utilized a Delayed Response Task, a well-established paradigm for assessing working memory, which is highly dependent on the prefrontal cortex.

Experimental Protocol: Delayed Response Task

Objective: To assess the ability of this compound to prevent stress-induced deficits in working memory.

Subjects: Aged rhesus monkeys.

Methodology:

  • Baseline Performance: Monkeys were trained to perform the Delayed Response Task, where they had to remember the location of a food reward after a delay period.

  • Stress Induction: A pharmacological stressor, FG7142 (a benzodiazepine inverse agonist), was administered to induce a state of anxiety and impair cognitive performance.

  • Treatment: this compound (PNU-101387G) was administered at various doses prior to the induction of stress.

  • Cognitive Assessment: Performance on the Delayed Response Task was measured by the percentage of correct responses.

Results: The administration of the stressor FG7142 significantly impaired the monkeys' performance on the Delayed Response Task. Pre-treatment with this compound produced a dose-related reversal of this stress-induced cognitive deficit.[1]

Treatment GroupMean Performance (% Correct)
Vehicle90.1 ± 2.3
FG7142 (Stressor)75.6 ± 3.9
This compound (0.1 mg/kg) + FG714282.5 ± 4.1
This compound (0.2 mg/kg) + FG714288.9 ± 2.8
This compound (0.4 mg/kg) + FG714290.5 ± 2.1
This compound (0.8 mg/kg) + FG714285.3 ± 3.5

Data are presented as mean ± SEM. Sourced from Arnsten, Murphy, and Merchant (2000).

Comparative Analysis: this compound vs. Alternative Cognitive Enhancers

The following tables provide a comparative overview of this compound against other compounds investigated for their cognitive-enhancing properties, based on available preclinical and clinical data.

Table 1: Comparison with Atypical Antipsychotics
CompoundPrimary Mechanism of ActionPreclinical Cognitive Effects (Working Memory)Clinical Cognitive Effects
This compound Selective D4 AntagonistReverses stress-induced deficits in monkeys (Delayed Response Task).[1]Ineffective for schizophrenia; not extensively studied for cognitive enhancement in humans.
Olanzapine D2/5-HT2A AntagonistMixed results; some studies show improvement in spatial memory in rats.[2]Modest improvements in some cognitive domains in schizophrenia, but can be associated with sedation.
Risperidone D2/5-HT2A AntagonistMixed results; some studies show modest improvement, while others report exacerbation of working memory deficits in monkeys.May improve some cognitive domains in schizophrenia, but effects are not consistent.
Aripiprazole D2 Partial Agonist/5-HT1A Partial AgonistMay improve working memory in rats.Variable effects on cognition in schizophrenia, with some studies showing improvement in attention and visual learning.
Lurasidone D2/5-HT2A/5-HT7 Antagonist, 5-HT1A Partial AgonistReverses learning and memory impairments in rats.Some evidence of greater efficacy on cognitive performance compared to placebo and other antipsychotics in schizophrenia.
Table 2: Comparison with Nootropics and Other Cognitive Enhancers
CompoundPrimary Mechanism of ActionPreclinical Cognitive Effects (Working Memory)Clinical Cognitive Effects
This compound Selective D4 AntagonistReverses stress-induced deficits in monkeys (Delayed Response Task).Not extensively studied in humans for cognitive enhancement.
Piracetam Modulator of AMPA receptors and membrane fluidityMay improve memory in rodents, but evidence is mixed.Limited and inconsistent evidence for cognitive enhancement in healthy individuals or those with dementia.
Modafinil Dopamine Transporter Inhibitor/Other mechanismsEnhances vigilance and may improve working memory in non-human primates.Improves wakefulness; evidence for cognitive enhancement in non-sleep-deprived healthy individuals is limited, with small effect sizes.
Donepezil Acetylcholinesterase InhibitorImproves attention and cognitive flexibility in rhesus monkeys.Provides modest benefit on cognition in patients with Alzheimer's disease.

Experimental Workflow for Preclinical Cognitive Drug Testing

The evaluation of a novel compound like this compound for its effects on cognitive function typically follows a structured preclinical workflow.

Preclinical_Workflow cluster_planning Phase 1: Planning & Design cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Interpretation A Hypothesis Generation (e.g., D4 antagonism improves cognition) B Selection of Animal Model (e.g., Rhesus Monkey) A->B C Selection of Cognitive Task (e.g., Delayed Response Task) B->C D Dose-Response Study Design C->D E Baseline Cognitive Assessment D->E F Drug Administration (Vehicle, this compound) E->F G Induction of Cognitive Deficit (Optional) (e.g., Pharmacological Stressor) E->G F->G H Post-Treatment Cognitive Assessment F->H G->H I Data Collection (% Correct, Reaction Time, etc.) H->I J Statistical Analysis (ANOVA, t-test) I->J K Interpretation of Results J->K L Report Generation K->L

Preclinical Cognitive Drug Testing Workflow

Conclusion

This compound presents a compelling profile as a potential cognitive enhancer, particularly in mitigating the detrimental effects of stress on working memory. Its high selectivity for the dopamine D4 receptor offers a targeted approach that differs from the broader receptor profiles of many atypical antipsychotics. While preclinical data in non-human primates is promising, the lack of extensive clinical trials for cognitive enhancement in humans remains a significant gap.

Compared to other atypical antipsychotics, this compound's more focused mechanism may offer a better side-effect profile, although this requires further investigation. In comparison to established nootropics, this compound's efficacy appears more pronounced in the context of stress-induced cognitive deficits.

Future research should focus on clinical trials to validate these preclinical findings in human populations, particularly those susceptible to stress-related cognitive impairments. A deeper understanding of the downstream effects of D4 receptor antagonism will also be crucial in elucidating the full therapeutic potential of this compound and similar compounds in the realm of cognitive enhancement.

References

Sonepiprazole vs. Typical Antipsychotics: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of sonepiprazole and typical antipsychotics in the treatment of schizophrenia. The comparison is based on available clinical and preclinical data, focusing on their mechanisms of action, and the experimental protocols used to evaluate their therapeutic potential.

Executive Summary

This compound, a selective dopamine D4 receptor antagonist, was investigated as a potential novel antipsychotic. The rationale for its development was based on the hypothesis that selective D4 antagonism could offer antipsychotic efficacy with a reduced side-effect profile compared to existing agents. However, clinical trials failed to demonstrate its effectiveness in treating schizophrenia. In stark contrast, typical antipsychotics, which primarily act as dopamine D2 receptor antagonists, have a long-standing history of established, albeit modest, efficacy in managing the positive symptoms of schizophrenia. This guide synthesizes the available data to provide a comprehensive comparison.

Mechanism of Action: A Tale of Two Receptors

The fundamental difference between this compound and typical antipsychotics lies in their primary pharmacological targets within the dopamine system.

This compound: This agent exhibits high selectivity for the dopamine D4 receptor. The therapeutic hypothesis was that blocking D4 receptors, which are concentrated in cortical and limbic areas of the brain, could modulate dopamine activity relevant to psychosis without the extrapyramidal side effects associated with strong D2 receptor blockade.

Typical Antipsychotics: This class of drugs, including agents like haloperidol and chlorpromazine, exerts its antipsychotic effects primarily through the blockade of dopamine D2 receptors in the mesolimbic pathway.[1] It is believed that antagonism of at least 60-80% of D2 receptors is necessary for their therapeutic action. However, this mechanism is also responsible for a range of motor side effects, known as extrapyramidal symptoms (EPS).

Signaling Pathway Comparison

The distinct receptor targets of this compound and typical antipsychotics result in different downstream signaling cascades.

cluster_0 This compound Pathway cluster_1 Typical Antipsychotic Pathway Dopamine_Sone Dopamine D4_Receptor D4 Receptor Dopamine_Sone->D4_Receptor Activates This compound This compound This compound->D4_Receptor Antagonizes Adenylyl_Cyclase_Sone Adenylyl Cyclase D4_Receptor->Adenylyl_Cyclase_Sone Inhibits cAMP_Sone ↓ cAMP Adenylyl_Cyclase_Sone->cAMP_Sone Neuronal_Activity_Sone Modulation of Neuronal Activity cAMP_Sone->Neuronal_Activity_Sone Dopamine_Typical Dopamine D2_Receptor D2 Receptor Dopamine_Typical->D2_Receptor Activates Typical_Antipsychotic Typical Antipsychotic (e.g., Haloperidol) Typical_Antipsychotic->D2_Receptor Antagonizes Adenylyl_Cyclase_Typical Adenylyl Cyclase D2_Receptor->Adenylyl_Cyclase_Typical Inhibits Antipsychotic_Effect Antipsychotic Effect (Positive Symptoms) D2_Receptor->Antipsychotic_Effect EPS Extrapyramidal Side Effects D2_Receptor->EPS cAMP_Typical ↑ cAMP Adenylyl_Cyclase_Typical->cAMP_Typical Screening Screening Phase (Up to 2 weeks) Washout Drug Washout Screening->Washout Randomization Randomization (1:1:1:1) Washout->Randomization Treatment 6-Week Double-Blind Treatment Phase Randomization->Treatment This compound (various doses) Placebo Olanzapine Endpoint Primary Endpoint Assessment (PANSS Total Score) Treatment->Endpoint Follow_up Safety Follow-up Endpoint->Follow_up Screening_Typical Screening & Washout Randomization_Typical Randomization Screening_Typical->Randomization_Typical Treatment_Typical 6-8 Week Double-Blind Treatment Phase Randomization_Typical->Treatment_Typical Typical Antipsychotic Placebo or Comparator Endpoint_Typical Primary Endpoint Assessment (PANSS or BPRS) Treatment_Typical->Endpoint_Typical Safety_Typical Safety & Tolerability Assessments (e.g., EPS scales) Treatment_Typical->Safety_Typical

References

Unveiling the Selectivity of Sonepiprazole: A Comparative Binding Profile Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the precise molecular interactions of a therapeutic candidate is paramount. This guide provides a comprehensive cross-validation of the binding selectivity of Sonepiprazole, a selective dopamine D4 receptor antagonist, benchmarked against established antipsychotic agents. Through detailed data comparison and experimental protocols, this document aims to offer a clear perspective on this compound's receptor interaction profile.

Comparative Binding Affinity of this compound and Other Antipsychotics

The therapeutic efficacy and side-effect profile of antipsychotic drugs are largely determined by their binding affinities to a wide array of neurotransmitter receptors. This compound has been characterized as a highly selective D4 receptor antagonist. To contextualize its selectivity, the following tables summarize its binding affinity (Ki in nM) in comparison to first-generation (Haloperidol) and second-generation (Risperidone, Olanzapine, Clozapine) antipsychotics across key dopamine, serotonin, adrenergic, histaminergic, and muscarinic receptors. A lower Ki value indicates a higher binding affinity.

Table 1: Dopamine Receptor Binding Affinities (Ki in nM)

CompoundD1D2D3D4
This compound >10,000>10,000>10,0000.35
Haloperidol2400.89[1]4.6[1]10[1]
Risperidone240[2]3.2[2]-7.3
Olanzapine2701155524
Clozapine27016055524

Table 2: Serotonin Receptor Binding Affinities (Ki in nM)

Compound5-HT1A5-HT2A5-HT2C5-HT65-HT7
This compound >10,000>10,000>10,000--
Haloperidol36001204700--
Risperidone4200.250--
Olanzapine-411731
Clozapine1408.917615

Table 3: Adrenergic, Histaminergic, and Muscarinic Receptor Binding Affinities (Ki in nM)

CompoundAlpha-1Alpha-2H1M1
This compound >10,000>10,000>10,000>10,000
Haloperidol1011001890>20000
Risperidone51620>10,000
Olanzapine1922071.9
Clozapine715111.9

Experimental Protocols

The binding affinity data presented in this guide are primarily derived from in vitro radioligand binding assays. These assays are a fundamental tool in pharmacology for determining the affinity of a ligand for a receptor.

Radioligand Competition Binding Assay

This technique measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor.

1. Materials and Reagents:

  • Cell Membranes: CHO or HEK293 cells stably expressing the human receptor of interest (e.g., D4 dopamine receptor).

  • Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]-Spiperone for D2-like receptors).

  • Test Compound: The unlabeled compound for which the affinity is to be determined (the "competitor").

  • Non-specific Agent: A high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol) to determine non-specific binding.

  • Assay Buffer: A buffered solution to maintain pH and ionic strength (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: An instrument to measure radioactivity.

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.

  • Total Binding Wells: Contain the cell membranes and the radioligand.

  • Non-specific Binding Wells: Contain the cell membranes, the radioligand, and a high concentration of the non-specific agent.

  • Competition Wells: Contain the cell membranes, the radioligand, and serial dilutions of the test compound.

  • The plates are incubated to allow the binding to reach equilibrium.

  • The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

3. Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The percentage of specific binding is plotted against the log concentration of the test compound.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the resulting competition curve.

  • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizing Key Processes

To further elucidate the experimental and biological contexts of this compound's selectivity, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the signaling pathways of its primary target and a key receptor for atypical antipsychotics.

experimental_workflow cluster_preparation Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis reagents Reagents & Buffers total_binding Total Binding (Membranes + Radioligand) reagents->total_binding nsb Non-specific Binding (Membranes + Radioligand + Cold Ligand) reagents->nsb competition Competition (Membranes + Radioligand + Test Compound) reagents->competition membranes Cell Membranes (with target receptor) membranes->total_binding membranes->nsb membranes->competition radioligand Radioligand radioligand->total_binding radioligand->nsb radioligand->competition test_compound Test Compound (this compound) test_compound->competition filtration Rapid Filtration total_binding->filtration nsb->filtration competition->filtration counting Scintillation Counting filtration->counting ic50 IC50 Determination counting->ic50 ki Ki Calculation (Cheng-Prusoff) ic50->ki signaling_pathways cluster_d4 Dopamine D4 Receptor Pathway cluster_5ht2a Serotonin 5-HT2A Receptor Pathway dopamine_d4 Dopamine d4_receptor D4 Receptor (Gi/o-coupled) dopamine_d4->d4_receptor gi_d4 Gi/o Protein d4_receptor->gi_d4 This compound This compound This compound->d4_receptor ac_d4 Adenylyl Cyclase gi_d4->ac_d4 camp_d4 ↓ cAMP ac_d4->camp_d4 downstream_d4 Downstream Effects (e.g., ion channel modulation) camp_d4->downstream_d4 serotonin Serotonin ht2a_receptor 5-HT2A Receptor (Gq/11-coupled) serotonin->ht2a_receptor gq Gq/11 Protein ht2a_receptor->gq risperidone Risperidone risperidone->ht2a_receptor plc Phospholipase C gq->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release ↑ Intracellular Ca²⁺ ip3->ca_release pkc Protein Kinase C Activation dag->pkc

References

A Comparative Analysis of Sonepiprazole and Other Dopamine D4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, has been a focal point in the quest for novel antipsychotics with an improved side-effect profile over conventional treatments. The high affinity of the atypical antipsychotic clozapine for the D4 receptor spurred the development of selective D4 antagonists. This guide provides a detailed comparative analysis of sonepiprazole and other notable D4 antagonists, focusing on their pharmacological profiles, supported by experimental data.

Pharmacological Profile: A Quantitative Comparison

The binding affinity and selectivity of a drug are critical determinants of its therapeutic efficacy and potential for off-target effects. The following table summarizes the binding affinities (Ki, in nM) of this compound and other selected D4 antagonists for dopamine and serotonin receptor subtypes. A lower Ki value indicates a higher binding affinity.

CompoundD4 (Ki, nM)D1 (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)D5 (Ki, nM)5-HT2A (Ki, nM)D2/D4 Selectivity Ratio
This compound 0.89>10,0001,8002,800>10,0001,200~2022
L-745,870 0.43[1][2][3][4]>10,000960[1]2,300>10,000Moderate Affinity~2233
Clozapine ~10-20250160470-5.4~8-16
Olanzapine ~10-31311123-4~0.35-1
Fananserin 2.93-726--0.37~248
Buspirone 29.2-48498-Weak Affinity~16.6
Nemonapride ~1-~0.1-1~1-~9.4-10.4~0.1-1

D4 Receptor Signaling Pathway

The dopamine D4 receptor is a Gi/o-coupled receptor. Upon activation by dopamine, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. D4 receptor antagonists block this action, thereby preventing the downstream signaling cascade.

D4_Signaling_Pathway Dopamine Dopamine D4_Receptor D4 Receptor Dopamine->D4_Receptor Binds G_Protein Gi/o Protein D4_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Antagonist D4 Antagonist (e.g., this compound) Antagonist->D4_Receptor Blocks

Dopamine D4 Receptor Signaling Pathway

Experimental Protocols

The characterization of D4 receptor antagonists involves a series of in vitro and in vivo experiments to determine their binding affinity, functional activity, and physiological effects.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D4 receptor.

Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from the D4 receptor.

Detailed Methodology:

  • Membrane Preparation:

    • HEK293 or CHO cells stably expressing the human dopamine D4 receptor are cultured and harvested.

    • Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone) and varying concentrations of the unlabeled test compound (e.g., this compound).

    • Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (cAMP Inhibition)

Objective: To determine the functional potency (IC50) of a D4 antagonist in blocking agonist-induced inhibition of cAMP production.

Principle: D4 receptor activation by an agonist inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. An antagonist will reverse this effect.

Detailed Methodology:

  • Cell Culture:

    • Use cells stably expressing the human D4 receptor (e.g., CHO-K1 or HEK293).

  • Assay Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Pre-incubate the cells with varying concentrations of the test antagonist for a short period.

    • Stimulate the cells with a fixed concentration of a D4 agonist (e.g., dopamine) in the presence of forskolin (an adenylyl cyclase activator).

    • Incubate for a defined time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Plot the cAMP levels against the log concentration of the antagonist and fit the data to a dose-response curve to calculate the IC50 value.

Experimental Workflow for D4 Antagonist Characterization

The preclinical evaluation of a potential D4 antagonist typically follows a structured workflow, from initial screening to in vivo efficacy studies.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation A Primary Screening (Radioligand Binding Assay @ D4) B Selectivity Profiling (Binding Assays @ D1, D2, D3, 5-HT, etc.) A->B Hit Confirmation C Functional Antagonism Assays (cAMP, GTPγS) B->C Selectivity Assessment D Pharmacokinetic Studies (ADME) C->D Lead Optimization E Animal Models of Psychosis (e.g., Amphetamine-induced hyperlocomotion) D->E In Vivo Efficacy F Safety & Toxicology Studies E->F Preclinical Candidate Selection

Workflow for D4 Antagonist Characterization

In Vivo and Clinical Findings

While selective D4 antagonists like this compound and L-745,870 demonstrated high affinity and selectivity for the D4 receptor in vitro, their clinical development for schizophrenia has been largely unsuccessful.

  • This compound: In a 6-week, placebo-controlled clinical trial involving 467 patients with schizophrenia, this compound did not show any statistically significant difference from placebo on the primary or secondary efficacy endpoints. In contrast, the active comparator, olanzapine, demonstrated significant efficacy.

  • L-745,870: Despite its high affinity and selectivity for the D4 receptor, L-745,870 was also found to be ineffective in treating schizophrenia in clinical trials. In rodent behavioral models, it failed to show a neuroleptic-like profile.

  • Fananserin: This D4 and 5-HT2A antagonist was also evaluated for the treatment of schizophrenia. A double-blind, placebo-controlled study with 97 patients showed no beneficial effect of fananserin over placebo on schizophrenic symptoms.

  • Buspirone: While primarily known as a 5-HT1A receptor partial agonist for anxiety, buspirone also exhibits antagonist activity at D3 and D4 receptors. Some studies have explored its adjunctive use in schizophrenia, with one trial suggesting it may improve negative symptoms when added to typical antipsychotics. However, there are also case reports of buspirone worsening psychosis.

  • Nemonapride: This atypical antipsychotic acts as an antagonist at D2, D3, and D4 receptors and is used for the treatment of schizophrenia in some countries. It has shown efficacy against the positive symptoms of schizophrenia.

Conclusion

The development of selective D4 receptor antagonists was driven by the hypothesis that D4 receptor blockade could offer antipsychotic efficacy with fewer extrapyramidal side effects. While compounds like this compound and L-745,870 exhibit high in vitro potency and selectivity for the D4 receptor, they have failed to demonstrate clinical efficacy in treating schizophrenia. This suggests that selective D4 receptor antagonism alone may not be a sufficient mechanism for antipsychotic action. The clinical utility of D4 antagonists may lie in other therapeutic areas or in combination with other pharmacological activities, as seen with multi-receptor antagonists like clozapine and olanzapine. Further research is needed to fully elucidate the role of the D4 receptor in neuropsychiatric disorders and to explore the potential of D4-targeted therapies.

References

Olanzapine as a Positive Control for Sonepiprazole in Schizophrenia Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel antipsychotic drugs requires rigorous evaluation against established treatments. Olanzapine, a second-generation (atypical) antipsychotic, has frequently served as a positive control in clinical trials due to its well-documented efficacy in treating the symptoms of schizophrenia. This guide provides a detailed comparison of olanzapine and sonepiprazole, a selective dopamine D4 receptor antagonist, leveraging data from studies where olanzapine was used as a benchmark. The aim is to offer an objective analysis of their performance, supported by experimental data, to inform future research and drug development in this therapeutic area.

Comparative Efficacy in Schizophrenia

A key clinical trial evaluated the efficacy of this compound compared to both placebo and olanzapine in patients with schizophrenia. The primary measure of efficacy was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score over a six-week period.

The results of this study demonstrated that this compound was not effective in treating schizophrenia. In contrast, olanzapine showed a statistically significant improvement in PANSS total scores compared to placebo, confirming its utility as a positive control and an effective antipsychotic agent.

Treatment GroupMean Change from Baseline in PANSS Total Scorep-value vs. Placebo
This compoundNot statistically different from placebo> 0.05
OlanzapineStatistically significant improvement< 0.05
Placebo--

Table 1: Comparative Efficacy of this compound and Olanzapine in Schizophrenia

Mechanism of Action and Receptor Binding Profiles

The differing clinical outcomes of olanzapine and this compound can be attributed to their distinct mechanisms of action and receptor binding profiles.

Olanzapine is an atypical antipsychotic with a broad pharmacology, exhibiting antagonist activity at multiple neurotransmitter receptors. It has a high affinity for dopamine receptors (D1, D2, D3, D4), serotonin receptors (5-HT2A, 5-HT2C, 5-HT3, 5-HT6), as well as histamine H1, muscarinic (M1-M5), and adrenergic (α1) receptors[1][2]. This multi-receptor antagonism is believed to contribute to its efficacy against both positive and negative symptoms of schizophrenia[3].

This compound is a highly selective antagonist of the dopamine D4 receptor[4]. The rationale for its development was based on the hypothesis that selective D4 receptor blockade could offer antipsychotic efficacy with a more favorable side-effect profile, particularly concerning extrapyramidal symptoms (EPS). However, the clinical trial results suggest that selective D4 antagonism alone is insufficient to produce a robust antipsychotic effect.

Below is a comparative table of the receptor binding affinities (Ki values in nM) for olanzapine and this compound. Lower Ki values indicate higher binding affinity.

ReceptorOlanzapine Ki (nM)This compound Ki (nM)
Dopamine D126>10,000
Dopamine D211>10,000
Dopamine D348>10,000
Dopamine D4270.89
Serotonin 5-HT2A4>10,000
Serotonin 5-HT2C11>10,000
Histamine H17>10,000
Muscarinic M12.5>10,000
Adrenergic α119>10,000

Table 2: Comparative Receptor Binding Affinities (Ki, nM)

Signaling Pathways

The therapeutic effects and side-effect profiles of olanzapine and this compound are dictated by their engagement with distinct signaling pathways.

cluster_olanzapine Olanzapine Signaling Olanzapine Olanzapine D2R D2 Receptor Olanzapine->D2R HT2AR 5-HT2A Receptor Olanzapine->HT2AR H1R H1 Receptor Olanzapine->H1R M1R M1 Receptor Olanzapine->M1R Antipsychotic_Effect Antipsychotic Effect D2R->Antipsychotic_Effect HT2AR->Antipsychotic_Effect Side_Effects Side Effects (Weight Gain, Sedation) H1R->Side_Effects M1R->Side_Effects

Caption: Olanzapine's multi-receptor signaling pathway.

cluster_this compound This compound Signaling This compound This compound D4R D4 Receptor This compound->D4R Limited_Effect Limited Antipsychotic Effect D4R->Limited_Effect

Caption: this compound's selective D4 receptor signaling.

Experimental Protocols

Clinical Trial Protocol for Efficacy Assessment

The pivotal clinical trial comparing this compound and olanzapine followed a randomized, double-blind, placebo-controlled design.

Workflow:

Patient_Screening Patient Screening (Schizophrenia Diagnosis, PANSS >= 60) Randomization Randomization Patient_Screening->Randomization Sonepiprazole_Arm This compound Treatment (6 weeks) Randomization->Sonepiprazole_Arm Olanzapine_Arm Olanzapine Treatment (6 weeks) Randomization->Olanzapine_Arm Placebo_Arm Placebo Treatment (6 weeks) Randomization->Placebo_Arm PANSS_Assessment Weekly PANSS Assessment Sonepiprazole_Arm->PANSS_Assessment Olanzapine_Arm->PANSS_Assessment Placebo_Arm->PANSS_Assessment Data_Analysis Data Analysis (Change from Baseline) PANSS_Assessment->Data_Analysis

Caption: Clinical trial workflow for efficacy assessment.

Methodology:

  • Patient Selection: Hospitalized patients diagnosed with schizophrenia (according to DSM-IV criteria) and a baseline PANSS total score of ≥ 60 were enrolled[4].

  • Randomization: Patients were randomly assigned to receive daily doses of this compound, olanzapine, or placebo for six weeks.

  • Efficacy Assessment: The primary efficacy measure was the change from baseline in the PANSS total score at the end of the six-week treatment period. Secondary measures included changes in PANSS subscale scores (positive, negative, and general psychopathology). The PANSS is a 30-item scale, with each item rated on a 7-point Likert scale (1=absent to 7=extreme). The assessment was conducted by trained and calibrated raters.

Radioligand Binding Assay Protocol

Receptor binding affinities (Ki values) were determined using in vitro radioligand binding assays.

Methodology:

  • Membrane Preparation: Membranes from cells expressing the target receptors or from brain tissue homogenates were prepared.

  • Incubation: The prepared membranes were incubated with a specific radioligand for the target receptor and varying concentrations of the test compound (olanzapine or this compound).

  • Separation and Counting: Bound and free radioligand were separated by rapid filtration. The amount of radioactivity bound to the membranes was quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion

The use of olanzapine as a positive control in the clinical evaluation of this compound provided a clear and definitive assessment of the latter's lack of efficacy in treating schizophrenia. The broad receptor antagonism of olanzapine, particularly at dopamine D2 and serotonin 5-HT2A receptors, is crucial for its antipsychotic effects. In contrast, the highly selective dopamine D4 receptor antagonism of this compound appears to be an inadequate mechanism for achieving a clinically meaningful antipsychotic response. This comparative analysis underscores the complexity of schizophrenia pathophysiology and the necessity of targeting multiple neurotransmitter systems for effective treatment. Future drug development efforts can draw valuable lessons from the divergent clinical outcomes of these two compounds.

References

Sonepiprazole vs. Placebo: An Examination of a Selective D4 Antagonist in Cognitive Enhancement Trials

Author: BenchChem Technical Support Team. Date: November 2025

Despite initial preclinical promise, clinical evidence supporting the use of sonepiprazole for cognitive enhancement is absent. A pivotal clinical trial in schizophrenia failed to demonstrate efficacy over placebo, raising significant questions about its potential in this domain. This guide provides a comprehensive comparison based on the available data.

This compound, a selective antagonist of the dopamine D4 receptor, has been investigated for its potential therapeutic effects. The rationale for its development stemmed from the observation of high D4 receptor density in the prefrontal cortex, a brain region crucial for executive function and cognition. While preclinical studies suggested a potential for cognitive enhancement, particularly under conditions of stress, clinical trial results in a patient population have not supported this hypothesis.

Clinical Trial Evidence: Schizophrenia as a Surrogate

To date, no dedicated clinical trials have been published evaluating this compound specifically for cognitive enhancement in healthy subjects or in populations with cognitive impairment outside of schizophrenia. The primary source of clinical data comes from a large, multicenter, randomized, placebo-controlled trial in patients with schizophrenia.

In this pivotal study, this compound was administered at various doses and compared with both placebo and an active comparator, olanzapine. The primary outcome was the change in the Positive and Negative Syndrome Scale (PANSS) total score, a measure of overall symptom severity in schizophrenia. The results showed no statistically significant difference between any dose of this compound and placebo on the primary endpoint.[1]

Quantitative Analysis of Clinical Trial Data

The following table summarizes the efficacy results from the key clinical trial of this compound in schizophrenia.

Treatment GroupNBaseline PANSS Total Score (Mean ± SD)Change from Baseline at Week 6 (Mean ± SD)p-value vs. Placebo
Placebo9586.9 ± 12.1-5.7 ± 18.9-
This compound 10 mg/day9386.1 ± 11.5-6.8 ± 18.2NS
This compound 40 mg/day9486.5 ± 12.3-7.9 ± 19.5NS
This compound 120 mg/day9286.7 ± 12.0-6.3 ± 19.8NS
Olanzapine 15 mg/day9386.3 ± 11.8-14.9 ± 19.4<0.001

NS: Not Significant. Data extracted from Corrigan et al. (2004).

As the data indicates, none of the this compound arms demonstrated a significant improvement in PANSS total scores compared to placebo. In contrast, the active comparator, olanzapine, showed a statistically significant and clinically meaningful reduction in symptoms. Secondary endpoints, including PANSS factor scores which can provide insights into cognitive and negative symptoms, also showed no significant difference between this compound and placebo.[1]

Preclinical Evidence for Cognitive Enhancement

The initial interest in this compound as a potential cognitive enhancer was fueled by preclinical research, notably a study in aged rhesus monkeys. This study investigated the effects of this compound on stress-induced cognitive deficits.

In this preclinical model, aged monkeys were subjected to a delayed response task, a measure of working memory. Exposure to a loud, unpredictable noise (a stressor) impaired their performance on this task. Administration of this compound was found to reverse this stress-induced cognitive deficit, restoring working memory performance to baseline levels.

Experimental Protocol: Preclinical Cognitive Study

The experimental workflow for the preclinical evaluation of this compound on stress-induced cognitive deficits in rhesus monkeys is outlined below.

G cluster_0 Baseline Phase cluster_1 Stress Phase cluster_2 Treatment Phase cluster_3 Outcome A Aged rhesus monkeys perform Delayed Response Task B Exposure to unpredictable loud noise (stressor) during task performance A->B C Cognitive performance is impaired B->C D Administration of this compound C->D E Performance on Delayed Response Task under stress is measured D->E F Reversal of stress-induced cognitive deficit E->F

Figure 1. Experimental workflow for assessing this compound's effect on stress-induced cognitive deficits.

Mechanism of Action: The Dopamine D4 Receptor Pathway

This compound exerts its effects by selectively blocking the dopamine D4 receptor. Dopamine signaling in the prefrontal cortex is crucial for cognitive functions, including working memory, attention, and executive control. The D4 receptor is a G-protein coupled receptor that, upon activation by dopamine, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

The theoretical basis for a D4 antagonist to enhance cognition is that under certain conditions, such as stress, excessive dopamine release can be detrimental to prefrontal cortex function. By blocking D4 receptors, this compound might mitigate the effects of this "hyperdopaminergic" state and restore normal cognitive processing. However, the lack of clinical efficacy suggests that this mechanism may not translate to a therapeutic benefit in humans, or that the role of the D4 receptor in cognition is more complex than initially hypothesized.

G cluster_0 Dopamine D4 Receptor Signaling Dopamine Dopamine D4R D4 Receptor Dopamine->D4R Activates Gi Gi Protein D4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA PKA cAMP->PKA Activates CognitiveFunction Modulation of Cognitive Function PKA->CognitiveFunction This compound This compound This compound->D4R Blocks

Figure 2. this compound's mechanism of action at the dopamine D4 receptor signaling pathway.

Comparison with Alternatives: The Broader Dopaminergic Landscape

Given the lack of clinical efficacy of this compound, researchers in cognitive enhancement have explored other dopaminergic agents. The results, however, have been mixed, suggesting that simply modulating dopamine levels or receptor activity is not a straightforward path to cognitive enhancement.

  • Dopamine Precursors (e.g., L-DOPA): While effective in treating the motor symptoms of Parkinson's disease, the effects of L-DOPA on cognition are inconsistent and can sometimes worsen certain cognitive functions.

  • Dopamine Reuptake Inhibitors (e.g., Methylphenidate): Used in the treatment of ADHD, these drugs can improve attention and focus in certain individuals but have a potential for abuse and their effects on other cognitive domains are variable.

  • Other Atypical Antipsychotics: Some atypical antipsychotics with different dopamine receptor binding profiles (e.g., partial D2 agonists) have been investigated for their effects on cognition in schizophrenia, with some showing modest benefits, though often not superior to older medications when all factors are considered.

Conclusion

The investigation into this compound for cognitive enhancement serves as a cautionary tale in drug development. While a plausible mechanism of action and promising preclinical data provided a strong rationale for its clinical investigation, the definitive placebo-controlled trial in a relevant patient population failed to demonstrate any benefit. This highlights the significant translational gap between preclinical animal models and human clinical outcomes. For researchers, scientists, and drug development professionals, the story of this compound underscores the importance of robust clinical trial data and the complexities of targeting the dopaminergic system for cognitive enhancement. Future efforts in this area will likely require more nuanced approaches that consider the intricate balance of neurotransmitter systems and the specific nature of the cognitive deficits being targeted.

References

A Head-to-Head Comparison of Sonepiprazole and Risperidone for Schizophrenia Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the pharmacological and clinical profiles of Sonepiprazole and the established atypical antipsychotic, Risperidone. The information is intended to support research and development efforts in the field of neuropsychiatric drug discovery. As direct head-to-head clinical trials are unavailable, this comparison juxtaposes data from individual preclinical and clinical studies to offer a comprehensive overview.

Executive Summary

This compound, a highly selective dopamine D4 receptor antagonist, and Risperidone, a potent serotonin 5-HT2A and dopamine D2 receptor antagonist, represent distinct pharmacological approaches to the treatment of schizophrenia. While Risperidone is a widely prescribed and effective antipsychotic, this compound failed to demonstrate efficacy in clinical trials for schizophrenia. This guide delves into the fundamental differences in their mechanism of action, receptor binding profiles, pharmacokinetics, and clinical outcomes to provide a clear comparative analysis for the scientific community.

Mechanism of Action

This compound is a selective antagonist of the dopamine D4 receptor. The rationale for its development was based on the "dopamine hypothesis" of schizophrenia, with a specific focus on the potential role of the D4 receptor in the pathophysiology of the disorder, particularly in cognitive and negative symptoms. Preclinical studies suggested that this compound could reverse cognitive deficits.[1]

Risperidone is a second-generation (atypical) antipsychotic with a primary mechanism of action involving potent antagonism of both serotonin 5-HT2A and dopamine D2 receptors.[2] Its efficacy is believed to stem from this dual antagonism, which is thought to contribute to a lower risk of extrapyramidal side effects compared to first-generation antipsychotics that primarily block D2 receptors.[2] Risperidone also exhibits antagonist activity at α1- and α2-adrenergic receptors and H1 histaminergic receptors, which may contribute to some of its side effects.[3]

Signaling Pathway Overview

Below is a simplified representation of the primary signaling pathways targeted by this compound and Risperidone.

cluster_this compound This compound cluster_risperidone Risperidone This compound This compound D4 D4 Receptor This compound->D4 Antagonist Risperidone Risperidone D2 D2 Receptor Risperidone->D2 Antagonist HT2A 5-HT2A Receptor Risperidone->HT2A Antagonist

Primary receptor targets of this compound and Risperidone.

Receptor Binding Profiles

The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of this compound and Risperidone for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

ReceptorThis compound (Ki, nM)Risperidone (Ki, nM)
Dopamine D1>2000[1]240
Dopamine D2>20001.4 - 3.13
Dopamine D3>2000-
Dopamine D4107.3
Serotonin 5-HT1A>2000420
Serotonin 5-HT2A>20000.16 - 0.2
Serotonin 5-HT2C-50
α1-Adrenergic>20000.8
α2-Adrenergic>20007.54
Histamine H1-2.23
Muscarinic M1->10,000

Pharmacokinetics

This table provides a comparative overview of the pharmacokinetic properties of this compound and Risperidone.

ParameterThis compoundRisperidone
Absorption Information not readily availableRapidly and completely absorbed after oral administration.
Distribution Information not readily availableVolume of distribution: 1-2 L/kg.
Protein Binding Information not readily available~90% (Risperidone), ~77% (9-hydroxyrisperidone).
Metabolism Information not readily availableExtensively metabolized in the liver, primarily by CYP2D6 to its active metabolite, 9-hydroxyrisperidone.
Elimination Half-life Information not readily available~3 hours (extensive metabolizers), ~20 hours (poor metabolizers). Active moiety (Risperidone + 9-hydroxyrisperidone) half-life is ~20 hours in both.
Excretion Information not readily availablePrimarily via urine, with a smaller portion in feces.

Preclinical Efficacy and Experimental Protocols

Conditioned Avoidance Response (CAR)

The CAR test is a classic preclinical model used to predict the antipsychotic efficacy of a compound. In this paradigm, an animal learns to avoid an aversive stimulus (e.g., foot shock) by responding to a preceding conditioned stimulus (e.g., a light or tone).

  • Risperidone: Studies have shown that Risperidone, like other clinically effective antipsychotics, dose-dependently suppresses conditioned avoidance responding in rodents without impairing the escape response. This selective effect is considered predictive of antipsychotic activity.

    • Experimental Protocol (General):

      • Apparatus: A two-compartment shuttle box with a grid floor for delivering a mild foot shock.

      • Procedure: A conditioned stimulus (CS), such as a light or tone, is presented for a set duration (e.g., 10 seconds), followed by the unconditioned stimulus (US), a mild foot shock, delivered through the grid floor.

      • Response: If the animal moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the US is not delivered. If the animal moves after the onset of the US, it is recorded as an escape response. Failure to move during both the CS and US is recorded as an escape failure.

      • Drug Administration: Risperidone or vehicle is administered at various doses and time points before the test session.

      • Data Analysis: The number of avoidance responses, escape responses, and escape failures are recorded and analyzed.

Prepulse Inhibition (PPI) of the Startle Response

PPI is a neurophysiological measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. A weak sensory stimulus (prepulse) presented shortly before a strong, startling stimulus will inhibit the startle response in healthy individuals.

  • Risperidone: Studies in patients with schizophrenia have shown that Risperidone treatment can normalize deficits in prepulse inhibition.

  • This compound: In preclinical models, this compound has been shown to reverse apomorphine-induced deficits in prepulse inhibition, suggesting a potential to modulate sensorimotor gating.

    • Experimental Protocol (General):

      • Apparatus: A startle chamber equipped with a sensor to measure the whole-body startle response of a rodent.

      • Procedure: The animal is placed in the chamber and exposed to a series of trials, including:

        • Startle stimulus alone (e.g., a loud burst of white noise).

        • Prepulse stimulus alone (a weaker auditory stimulus).

        • Prepulse stimulus followed by the startle stimulus at a specific interstimulus interval.

      • Drug Administration: this compound, Risperidone, or vehicle is administered prior to the test session. In some models, a PPI-disrupting agent like apomorphine is also administered.

      • Data Analysis: The amplitude of the startle response is measured in each trial. PPI is calculated as the percentage reduction in the startle response in the prepulse + startle trials compared to the startle-alone trials.

Experimental Workflow for Preclinical Behavioral Testing

cluster_workflow Preclinical Behavioral Assay Workflow start Animal Acclimation drug_admin Drug/Vehicle Administration start->drug_admin behavioral_test Behavioral Testing (e.g., CAR, PPI) drug_admin->behavioral_test data_collection Data Collection behavioral_test->data_collection data_analysis Statistical Analysis data_collection->data_analysis results Results Interpretation data_analysis->results

A generalized workflow for preclinical behavioral experiments.

Clinical Efficacy and Safety in Schizophrenia

This compound

A major multi-center, randomized, placebo-controlled clinical trial was conducted to evaluate the efficacy of this compound in patients with schizophrenia.

  • Study Design: 467 hospitalized patients with a PANSS total score of ≥60 were treated with this compound, olanzapine, or placebo once daily for 6 weeks.

  • Primary Endpoint: Mean change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at 6 weeks.

  • Results: No statistically significant differences were observed between placebo and any dose of this compound on the primary or any secondary endpoints. In contrast, olanzapine showed statistically significant improvements over placebo.

Risperidone

Numerous clinical trials have established the efficacy of Risperidone in the treatment of schizophrenia.

  • Efficacy vs. Placebo: Risperidone has been shown to be more effective than placebo in reducing the overall symptoms of schizophrenia.

  • Efficacy vs. Other Antipsychotics: Combined data from multiple double-blind trials have shown that Risperidone is more efficacious than haloperidol in reducing the symptoms of schizophrenia, as measured by the PANSS total score.

  • Safety Profile: Common side effects of Risperidone include extrapyramidal symptoms (though generally less than with typical antipsychotics), hyperprolactinemia, weight gain, and sedation.

Clinical Trial Workflow for Schizophrenia Studies

cluster_clinical_trial Typical Schizophrenia Clinical Trial Workflow screening Patient Screening (Inclusion/Exclusion Criteria) randomization Randomization screening->randomization treatment Treatment Period (e.g., 6-8 weeks) randomization->treatment assessments Efficacy & Safety Assessments (e.g., PANSS, CGI) treatment->assessments endpoint Primary Endpoint Analysis assessments->endpoint follow_up Follow-up endpoint->follow_up

A simplified workflow for a typical clinical trial in schizophrenia.

Conclusion

This head-to-head comparison highlights the stark differences between this compound and Risperidone, from their fundamental mechanisms of action to their ultimate clinical utility. This compound's high selectivity for the D4 receptor, while a rational target based on preclinical hypotheses, did not translate into clinical efficacy for schizophrenia. In contrast, Risperidone's broader spectrum of activity, particularly its potent 5-HT2A and D2 receptor antagonism, has proven to be an effective therapeutic strategy.

For researchers and drug development professionals, the story of this compound serves as a critical case study in the complexities of translating preclinical findings to clinical success. The continued success of multi-target agents like Risperidone underscores the ongoing need to explore complex pharmacological profiles in the development of novel antipsychotics. The detailed data and experimental context provided in this guide are intended to aid in the rational design and evaluation of future therapeutic candidates for schizophrenia.

References

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of Sonepiprazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the lifecycle of an investigational compound like Sonepiprazole extends beyond the laboratory bench. Proper disposal is a critical final step, ensuring the safety of personnel and the protection of our environment. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, aligning with best practices for laboratory safety and chemical handling.

Immediate Safety and Disposal Protocol

  • Do Not Dispose Down the Drain or in General Trash: Due to the potential for environmental persistence and aquatic toxicity common to many antipsychotic medications, this compound should never be flushed down the toilet or sink, nor disposed of in the regular trash without proper deactivation.[1][2][3] Improper disposal can lead to the contamination of water supplies and harm to wildlife.[4][5]

  • Consult Your Institution's Environmental Health and Safety (EHS) Office: As an investigational drug, the disposal of this compound falls under specific institutional and regulatory protocols. Your EHS office is the primary resource for determining the appropriate disposal pathway and will be knowledgeable about federal, state, and local regulations.

  • Characterize the Waste: In consultation with your EHS office, determine if the this compound waste is classified as hazardous. This determination will be based on its chemical properties and any available toxicological data. The U.S. Environmental Protection Agency (EPA) regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).

  • Segregate and Label: Keep this compound waste separate from other chemical waste streams. The container should be clearly labeled with the chemical name ("this compound"), relevant hazard warnings, and the date.

  • Secure Storage: Store the contained this compound waste in a secure, designated area away from incompatible materials pending collection by your institution's hazardous waste management service.

  • Professional Disposal: The final disposal of this compound should be conducted by a licensed and approved hazardous waste disposal company. The most common and recommended method for pharmaceutical waste is high-temperature incineration.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, which can be useful for safety and handling assessments.

PropertyValueSource
Molecular Formula C₂₁H₂₇N₃O₃S
Molecular Weight 401.5 g/mol
CAS Number 170858-33-0
Solubility DMSO: >10mg/mL
Boiling Point 613.9°C at 760mmHg
Flash Point 325.1°C
Density 1.244 g/cm³

Experimental Protocols for Disposal

While specific experimental protocols for the disposal of this compound are not published, the general procedure for handling unused investigational drugs in a research setting provides a framework:

  • Contact EHS for Waste Determination: Provide the Safety Data Sheet (if available) and any other relevant information to your institution's EHS department to classify the waste.

  • Packaging for Disposal: Following EHS guidance, package the this compound waste in approved containers. This may involve placing vials or bottles into a larger, sealable container.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the designated disposal vendor. This typically includes a manifest that tracks the waste from your facility to the final disposal site.

  • Scheduled Pickup: Arrange for the collection of the waste by the approved hazardous waste contractor.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Sonepiprazole_Disposal_Workflow start This compound Waste Generated consult_ehs Consult Environmental Health & Safety (EHS) start->consult_ehs is_hazardous Is Waste Hazardous per RCRA? consult_ehs->is_hazardous non_hazardous_disposal Dispose as Non-Hazardous Pharmaceutical Waste via Approved Vendor (Incineration) is_hazardous->non_hazardous_disposal No hazardous_disposal Dispose as Hazardous Pharmaceutical Waste via Approved Vendor (Incineration) is_hazardous->hazardous_disposal Yes segregate Segregate and Label Waste non_hazardous_disposal->segregate hazardous_disposal->segregate store Secure Storage Pending Pickup segregate->store pickup Waste Collected by Approved Vendor store->pickup end Disposal Complete pickup->end

This compound Disposal Decision Workflow

By adhering to these procedures, researchers and scientists can ensure the safe and environmentally responsible disposal of this compound, upholding their commitment to safety and ethical scientific practice.

References

Essential Safety and Operational Guide for Handling Sonepiprazole

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY DIAGNOSTIC OR THERAPEUTIC USE.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Sonepiprazole. It offers procedural, step-by-step guidance to ensure safe handling, operational efficiency, and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, a substance that should be considered hazardous, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for various activities.

ActivityRequired Personal Protective Equipment
Receiving and Unpacking - Gloves: Double-gloving with chemotherapy-rated gloves is recommended. - Gown: A disposable, low-permeability gown. - Eye Protection: Safety glasses with side shields or goggles. - Respiratory Protection: A NIOSH-approved N95 or higher respirator is recommended, especially if there is a risk of aerosolization.
Weighing and Aliquoting (Solid Form) - Gloves: Double-gloving with chemotherapy-rated gloves. - Gown: A disposable, low-permeability gown. - Eye Protection: Safety glasses with side shields or goggles. - Respiratory Protection: A NIOSH-approved N95 or higher respirator is mandatory to avoid inhalation of the powder. - Containment: All weighing and aliquoting of solid this compound should be performed in a chemical fume hood or a powder containment hood.
Solution Preparation and Handling - Gloves: Double-gloving with chemotherapy-rated gloves. - Gown: A disposable, low-permeability gown. - Eye Protection: Chemical splash goggles or a face shield. - Containment: All solution preparation and handling should be conducted in a chemical fume hood.
In Vitro and In Vivo Administration - Gloves: Double-gloving with chemotherapy-rated gloves. - Gown: A disposable, low-permeability gown. - Eye Protection: Safety glasses with side shields or goggles. A face shield is recommended if there is a splash hazard.
Waste Disposal - Gloves: Double-gloving with chemotherapy-rated gloves. - Gown: A disposable, low-permeability gown. - Eye Protection: Safety glasses with side shields or goggles.

Emergency Procedures

Immediate and appropriate response to accidental exposure is critical.

Exposure TypeFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Wash out mouth with water provided the person is conscious. Do not induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention.

Operational Plan: From Receipt to Disposal

The following workflow outlines the key steps for safely handling this compound in a laboratory setting.

G cluster_receiving Receiving & Storage cluster_prep Preparation cluster_exp Experimentation cluster_disposal Waste Disposal receive Receive Shipment inspect Inspect for Damage receive->inspect store Store at -20°C inspect->store weigh Weigh Solid this compound (in fume hood) dissolve Dissolve in Appropriate Solvent (e.g., DMSO) weigh->dissolve dilute Prepare Working Solutions dissolve->dilute invitro In Vitro Assays dilute->invitro invivo In Vivo Administration dilute->invivo collect Collect All Waste (Solid, Liquid, Contaminated PPE) invitro->collect invivo->collect dispose Dispose as Hazardous Waste (Incineration Preferred) collect->dispose

Caption: General workflow for handling this compound.

Experimental Protocols

Solution Preparation

This compound is soluble in organic solvents such as DMSO and ethanol.

Stock Solution (e.g., 10 mM in DMSO):

  • Preparation: In a chemical fume hood, weigh the required amount of this compound powder.

  • Dissolving: Add the appropriate volume of DMSO to the this compound powder. For example, to make a 10 mM stock solution, dissolve 4.015 mg of this compound (Formula Weight: 401.5 g/mol ) in 1 mL of DMSO.

  • Mixing: Vortex or sonicate the solution until the this compound is completely dissolved.

  • Storage: Store the stock solution at -20°C in a tightly sealed container.

Working Solutions for In Vitro Assays:

  • Prepare serial dilutions of the stock solution in the appropriate cell culture medium.

  • Important: The final concentration of DMSO in the cell culture should be kept low (typically less than 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in the experiment.

Dosing Solutions for In Vivo Studies:

  • The vehicle for in vivo administration will depend on the route of administration and the specific experimental design. Common vehicles for compounds dissolved in DMSO include a mixture of DMSO, Cremophor EL, and saline, or DMSO and polyethylene glycol (PEG).

  • The final concentration of DMSO in the dosing solution should be minimized to avoid toxicity to the animal.

  • The solution should be prepared fresh on the day of dosing.

Animal Dosing

The following table provides general guidelines for administration volumes in rodents. The specific dose and route will be protocol-dependent.

SpeciesRoute of AdministrationMaximum Recommended Volume
Mouse Oral (gavage)10 mL/kg
Intraperitoneal (IP)10 mL/kg
Subcutaneous (SC)10 mL/kg
Intravenous (IV)5 mL/kg
Rat Oral (gavage)10 mL/kg
Intraperitoneal (IP)10 mL/kg
Subcutaneous (SC)5 mL/kg
Intravenous (IV)5 mL/kg

Disposal Plan

All materials contaminated with this compound, including unused compound, solutions, and all PPE, must be disposed of as hazardous chemical waste.

  • Segregation: Keep this compound waste separate from other laboratory waste.

  • Containment:

    • Solid Waste: Collect in a designated, labeled, and sealed container.

    • Liquid Waste: Collect in a designated, labeled, and sealed waste bottle.

    • Sharps: Any needles or syringes used for administration must be disposed of in a designated sharps container for hazardous waste.

  • Disposal Method: The preferred method of disposal is incineration by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash.

G start This compound Waste Generated (Solid, Liquid, Contaminated PPE) collect_solid Collect Solid Waste (e.g., unused powder, contaminated wipes) start->collect_solid collect_liquid Collect Liquid Waste (e.g., unused solutions) start->collect_liquid collect_sharps Collect Sharps (e.g., needles, syringes) start->collect_sharps container_solid Labeled Hazardous Solid Waste Container collect_solid->container_solid container_liquid Labeled Hazardous Liquid Waste Bottle collect_liquid->container_liquid container_sharps Labeled Hazardous Sharps Container collect_sharps->container_sharps disposal_vendor Licensed Hazardous Waste Disposal Vendor container_solid->disposal_vendor container_liquid->disposal_vendor container_sharps->disposal_vendor incineration Incineration disposal_vendor->incineration Preferred Method

Caption: this compound waste disposal workflow.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sonepiprazole
Reactant of Route 2
Reactant of Route 2
Sonepiprazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。